Hexane-1,4-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-6(8)4-3-5-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTWBMUAJHVAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436526 | |
| Record name | 1,4-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16432-53-4 | |
| Record name | 1,4-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Hexane-1,4-diol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hexane-1,4-diol, a dihydric alcohol, serves as a versatile building block in various chemical syntheses and has garnered interest for its utility in material science and as a probe in studying biological systems. This technical guide provides a detailed overview of its chemical and physical properties, synthesis, reactivity, and spectroscopic characterization.
Core Chemical and Physical Properties
This compound is a chiral compound with the chemical formula C₆H₁₄O₂. Due to the presence of two hydroxyl groups, it exhibits hydrogen bonding, which significantly influences its physical properties. The following tables summarize its key identifiers and physical characteristics.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 16432-53-4 | [1][2] |
| Molecular Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C6H14O2/c1-2-6(8)4-3-5-7/h6-8H,2-5H2,1H3 | [1][3] |
| InChIKey | QVTWBMUAJHVAIJ-UHFFFAOYSA-N | [1][3] |
| SMILES | CCC(O)CCCO | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Notes | Source |
| Boiling Point | 221.7 °C (rough estimate) | Estimated value. | |
| Melting Point | 26.38 °C (estimate) | Estimated value. | |
| Density | 0.9756 g/cm³ | ||
| Solubility in Water | Soluble | The two hydroxyl groups allow for hydrogen bonding with water. | [4] |
| Solubility in Organic Solvents | Soluble in polar organic solvents like ethanol and acetone. | "Like dissolves like" principle applies. | [4][5] |
| XLogP3 | 0.4 | A measure of lipophilicity. | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of a corresponding ketohexanoate ester.
Experimental Protocol: Reduction of a Ketohexanoate Ester
This procedure outlines the synthesis of this compound from a methyl or ethyl ketohexanoate precursor using lithium aluminum hydride (LiAlH₄) as the reducing agent.
Materials:
-
Methyl or Ethyl 4-ketohexanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Water
-
Hydrochloric acid (dilute)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of the ketohexanoate ester in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for several hours to ensure the complete reduction of the ester.
-
The reaction is then cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a dilute solution of hydrochloric acid.
-
The resulting mixture is filtered to remove the aluminum salts.
-
The organic layer is separated using a separatory funnel, and the aqueous layer is extracted several times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by fractional distillation under reduced pressure.
Expected Yield: 75-85%[6]
Chemical Reactivity
The chemical behavior of this compound is primarily dictated by its two hydroxyl groups, which can undergo typical alcohol reactions such as esterification and etherification. Its bifunctional nature makes it a valuable monomer in polymerization reactions.
Esterification
This compound readily reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form esters.
Experimental Protocol: Fischer Esterification of this compound
This protocol describes the acid-catalyzed esterification of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (catalyst)
-
Toluene or another suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
This compound, the carboxylic acid, and a catalytic amount of concentrated sulfuric acid are dissolved in toluene in a round-bottom flask.
-
The flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
The reaction mixture is heated to reflux. The water formed during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
The reaction is monitored (e.g., by TLC or GC) until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.
-
The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.
-
The product can be purified by distillation or chromatography.
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the carbon backbone and the hydroxyl protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals can be used to confirm the structure.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups due to hydrogen bonding. Strong absorptions in the 2850-3000 cm⁻¹ region correspond to C-H stretching vibrations of the alkyl chain. The C-O stretching vibrations typically appear in the 1000-1260 cm⁻¹ region.
Logical Relationships of this compound Properties
The following diagram illustrates the relationship between the structure of this compound and its properties and applications.
References
Synthesis of Hexane-1,4-diol from Ketohexanoate Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of hexane-1,4-diol, a valuable diol intermediate, from ketohexanoate esters. The primary focus is on the established and efficient reduction methodology, offering detailed experimental protocols, quantitative data analysis, and a clear visual representation of the synthetic workflow.
Introduction
This compound is a six-carbon diol with hydroxyl groups at the 1 and 4 positions. Its bifunctional nature makes it a versatile building block in the synthesis of various organic molecules, including polymers, plasticizers, and pharmaceutical intermediates. A common and effective route to this compound involves the reduction of a corresponding ketohexanoate ester, a process that simultaneously reduces both the ketone and ester functional groups. This guide will focus on the widely employed method utilizing lithium aluminum hydride (LiAlH₄) as the reducing agent.
Synthetic Approach: Reduction of Ketohexanoate Esters
The core of this synthetic strategy lies in the potent reducing capability of lithium aluminum hydride. This reagent is a powerful source of hydride ions (H⁻) that readily attack the electrophilic carbonyl carbons of both the ketone and the ester moieties within the ketohexanoate precursor.
A general approach to the synthesis of this compound begins with the preparation of a suitable ketohexanoate, such as ethyl 4-oxohexanoate.[1] This precursor contains the necessary carbon skeleton and the two carbonyl functionalities that will be reduced to the corresponding hydroxyl groups.[1] The subsequent reduction with a strong reducing agent like LiAlH₄ efficiently converts the ketohexanoate ester into the target diol.[1][2]
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound from a ketohexanoate ester, based on established literature procedures.
Materials:
-
Ethyl 4-oxohexanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Distilled water
-
Hydrochloric acid (dilute)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Ketohexanoate Ester: A solution of ethyl 4-oxohexanoate in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to reflux to ensure the complete reduction of both the ketone and the ester groups.
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a dilute solution of hydrochloric acid, to decompose the excess LiAlH₄ and the resulting aluminum alkoxide complexes.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.[2]
-
Purification: The crude product can be purified by fractional distillation or countercurrent distribution to obtain the pure this compound.[2]
Quantitative Data
The efficiency of the synthesis can be evaluated by the reaction yield and the conditions employed. The following table summarizes typical quantitative data for the synthesis of this compound from a ketohexanoate ester.
| Parameter | Value | Reference |
| Starting Material | Ethyl 4-oxohexanoate | [1] |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [1][2] |
| Solvent | Diethyl Ether | [2] |
| Reported Yield | 80% (impure) | [2] |
Experimental Workflow
The synthesis of this compound from a ketohexanoate ester can be visualized as a multi-step process, from the preparation of the starting material to the purification of the final product.
Caption: Workflow for the synthesis of this compound.
Conclusion
The reduction of ketohexanoate esters, particularly with lithium aluminum hydride, represents a robust and high-yielding method for the synthesis of this compound. This technical guide provides a comprehensive overview of the synthetic approach, a detailed experimental protocol, and a clear visualization of the workflow, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The versatility of this compound as a chemical intermediate underscores the importance of efficient and well-documented synthetic routes.
References
An In-depth Technical Guide to the Stereochemistry and Chiral Forms of Hexane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Stereochemistry of Hexane-1,4-diol
This compound is a six-carbon diol with a chiral center at the C4 position. The presence of this stereocenter gives rise to different stereoisomers, which can have distinct biological activities and chemical properties. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of the chiral forms of this compound, intended for professionals in research and drug development.
Due to the presence of a single chiral center at the C4 position, this compound exists as a pair of enantiomers: (R)-Hexane-1,4-diol and (S)-Hexane-1,4-diol. A mixture containing equal amounts of both enantiomers is known as a racemic mixture. The specific three-dimensional arrangement of the atoms, or stereochemistry, can significantly influence the molecule's interaction with other chiral molecules, such as enzymes and receptors in biological systems.
Chiral Forms of this compound
The stereoisomers of this compound are depicted below. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S configuration to the chiral center.
Physicochemical Properties
Quantitative data for the individual stereoisomers of this compound are not extensively reported in the literature. The following table summarizes the available computed data for the racemic and (4R)- form. Experimental data for the individual enantiomers, such as specific rotation, melting, and boiling points, are currently not well-documented in publicly accessible databases.
| Property | Racemic this compound | (4R)-Hexane-1,4-diol (Computed) | (4S)-Hexane-1,4-diol (Computed) |
| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂[1] | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol [2] | 118.17 g/mol [1] | 118.17 g/mol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Specific Rotation ([α]D) | 0° (racemic mixture) | Data not available | Data not available |
| Density | Data not available | Data not available | Data not available |
| XLogP3 | 0.4[2] | 0.4[1] | 0.4 |
| Hydrogen Bond Donor Count | 2[2] | 2[1] | 2 |
| Hydrogen Bond Acceptor Count | 2[2] | 2[1] | 2 |
Synthesis of Chiral this compound
The synthesis of enantiomerically pure diols is a critical aspect of modern organic chemistry. Common strategies include asymmetric synthesis and the resolution of racemic mixtures.
Asymmetric Synthesis
Asymmetric synthesis aims to create a specific stereoisomer directly. For chiral diols, methods like asymmetric hydrogenation of a corresponding ketone or asymmetric dihydroxylation of an alkene are often employed.
Experimental Protocol: Asymmetric Hydrogenation of a Ketone (General Procedure)
This protocol is a general representation for the asymmetric hydrogenation of a hydroxy ketone to a chiral diol and would require optimization for 1-hydroxyhexan-4-one.
-
Catalyst Preparation: In a glovebox, a chiral ruthenium-BINAP catalyst (e.g., RuCl₂--INVALID-LINK--n) is dissolved in an appropriate solvent (e.g., ethanol or methanol).
-
Reaction Setup: The substrate, 1-hydroxyhexan-4-one, is dissolved in the same solvent in a high-pressure reactor.
-
Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm).
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) for a set period (e.g., 12-48 hours).
-
Work-up: After the reaction is complete, the reactor is depressurized, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.
-
Analysis: The enantiomeric excess (ee) is determined by chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).[3][4][5]
Resolution of Racemic this compound
Resolution involves the separation of a racemic mixture into its constituent enantiomers. Enzymatic resolution is a highly effective method for this purpose.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure)
This protocol is a general method for the enzymatic resolution of a racemic diol and would need to be adapted for this compound.[6]
-
Reaction Setup: Racemic this compound is dissolved in a suitable organic solvent (e.g., hexane or tert-butyl methyl ether).
-
Enzyme Addition: A lipase, such as immobilized Candida antarctica Lipase B (Novozym 435), is added to the solution.
-
Acylation: An acyl donor, such as vinyl acetate, is added to the mixture.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by TLC or GC until approximately 50% conversion is reached.
-
Enzyme Removal: The enzyme is removed by filtration.
-
Separation: The resulting mixture of the acylated enantiomer and the unreacted enantiomer is separated by column chromatography on silica gel.
-
Hydrolysis: The separated ester is hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the other enantiomer of the diol.
-
Analysis: The enantiomeric purity of both the resolved alcohol and the hydrolyzed ester is determined by chiral HPLC or GC.
Separation of Stereoisomers
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of enantiomers.
Experimental Protocol: Chiral HPLC Separation (General Method)
The following is a general starting point for developing a chiral HPLC method for the separation of this compound enantiomers.
-
Instrument: A standard HPLC system equipped with a UV or refractive index (RI) detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or Chiralpak® AD-H column, is often a good starting point for diols.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol or ethanol is typically used. A common starting composition is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Temperature: The separation is usually performed at ambient temperature, but temperature can be varied to optimize resolution.
-
Detection: As diols have a weak UV chromophore, a refractive index detector is often preferred. If derivatized, a UV detector can be used.
-
Optimization: The mobile phase composition, flow rate, and temperature should be systematically varied to achieve baseline separation of the enantiomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While ¹H and ¹³C NMR spectra of the individual enantiomers of this compound are identical, they can be distinguished by using a chiral derivatizing agent or a chiral solvating agent.
Mosher's Ester Analysis: A common method to determine the absolute configuration and enantiomeric excess of a chiral alcohol is to form diastereomeric esters with a chiral reagent, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[3][4][5] The resulting diastereomers will have distinct NMR spectra, allowing for the determination of the enantiomeric composition.
Conclusion
The stereochemistry of this compound is defined by its single chiral center at the C4 position, leading to the existence of (R) and (S) enantiomers. While comprehensive experimental data for the individual stereoisomers are limited in the current literature, this guide provides an overview of the principles and general methodologies for their synthesis, separation, and characterization. The provided protocols for asymmetric synthesis, enzymatic resolution, and chiral HPLC, based on well-established procedures for analogous chiral diols, offer a solid foundation for researchers and drug development professionals working with this and related chiral building blocks. Further research is warranted to fully characterize the physicochemical properties of the enantiopure forms of this compound.
References
- 1. (4R)-hexane-1,4-diol | C6H14O2 | CID 12465994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 5. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Aliphatic Diols for Researchers, Scientists, and Drug Development Professionals
Introduction: Aliphatic diols, organic compounds containing two hydroxyl (-OH) groups attached to a saturated carbon chain, are of significant interest in the fields of chemistry, materials science, and pharmacology. Their unique physicochemical properties, governed by the presence of two hydroxyl groups, make them versatile molecules with a wide range of applications, from polymer synthesis to roles as formulation excipients and potential prodrug linkers in drug development. This guide provides a comprehensive overview of the core physicochemical properties of aliphatic diols, detailed experimental protocols for their determination, and insights into their relevance in biological systems and drug design.
Physicochemical Properties of Aliphatic Diols
The defining characteristic of aliphatic diols is the presence of two hydroxyl groups, which allows them to form extensive hydrogen bonding networks.[1][2] This intermolecular hydrogen bonding significantly influences their physical properties, leading to higher boiling points, melting points, and water solubility compared to their corresponding monofunctional alcohol or alkane analogues.[1][2]
Data Presentation
The following tables summarize key physicochemical data for a selection of linear aliphatic diols.
Table 1: Boiling and Melting Points of Aliphatic Diols
| Diol Name | Chemical Formula | Boiling Point (°C) | Melting Point (°C) |
| Ethane-1,2-diol (Ethylene Glycol) | HO(CH₂)₂OH | 197.3 | -13 |
| Propane-1,2-diol (Propylene Glycol) | HOCH₂CH(OH)CH₃ | 188.2 | -59 |
| Propane-1,3-diol | HO(CH₂)₃OH | 214 | -27 |
| Butane-1,2-diol | HOCH₂CH(OH)C₂H₅ | 192 | -114 |
| Butane-1,3-diol | HOCH₂CH₂CH(OH)CH₃ | 207.5 | <-50 |
| Butane-1,4-diol | HO(CH₂)₄OH | 230 | 20.1 |
| Pentane-1,2-diol | HOCH₂CH(OH)C₃H₇ | 206-210 | -18 |
| Pentane-1,5-diol | HO(CH₂)₅OH | 242 | -18 |
| Hexane-1,2-diol | HOCH₂CH(OH)C₄H₉ | 223-224 | 45 |
| Hexane-1,6-diol | HO(CH₂)₆OH | 250 | 42-43 |
| Heptane-1,7-diol | HO(CH₂)₇OH | 259 | 17-19 |
| Octane-1,8-diol | HO(CH₂)₈OH | 278-279 | 57-61 |
| Nonane-1,9-diol | HO(CH₂)₉OH | 288 | 45-47 |
| Decane-1,10-diol | HO(CH₂)₁₀OH | 297 | 72-75 |
Table 2: Water Solubility and pKa of Aliphatic Diols
| Diol Name | Water Solubility | pKa |
| Ethane-1,2-diol (Ethylene Glycol) | Miscible | 14.22 |
| Propane-1,2-diol (Propylene Glycol) | Miscible | 14.9 |
| Propane-1,3-diol | Miscible | ~15 |
| Butane-1,2-diol | Miscible | - |
| Butane-1,3-diol | Miscible | - |
| Butane-1,4-diol | Miscible | - |
| Pentane-1,2-diol | Soluble | - |
| Pentane-1,5-diol | Soluble | - |
| Hexane-1,2-diol | Miscible | - |
| Hexane-1,6-diol | 5.9 g/100 mL (20 °C) | - |
| Heptane-1,7-diol | Soluble | - |
| Octane-1,8-diol | 0.6 g/100 mL (25 °C) | - |
| Nonane-1,9-diol | 0.6 g/100 mL (25 °C) | - |
| Decane-1,10-diol | 0.07 g/100 mL (25 °C) | - |
Note: pKa values for diols are not commonly reported as they are very weak acids, similar to or weaker than water.
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the characterization and application of aliphatic diols. The following are standard methodologies for measuring the properties listed above.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Method: Distillation
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume of the aliphatic diol and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Measurement: The boiling point is the temperature at which the vapor condenses on the thermometer bulb and a steady stream of distillate is collected in the receiving flask.[3] This temperature should remain constant during the distillation of a pure compound.[3]
Determination of Melting Point
The melting point is the temperature at which a solid transitions into a liquid. For pure crystalline solids, this occurs over a narrow range.
Method: Capillary Method
-
Sample Preparation: Finely powder the solid diol sample.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring the sample is compact at the sealed end.
-
Apparatus: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the apparatus at a controlled rate.
-
Observation: The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted.[2][4]
Determination of Water Solubility
Water solubility is the maximum amount of a substance that can dissolve in a given amount of water at a specific temperature.
Method: Shake-Flask Method
-
Preparation: Add an excess amount of the aliphatic diol to a known volume of distilled water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved portion to settle. Carefully separate the aqueous phase from the excess solute, often by centrifugation and filtration.
-
Quantification: Analyze the concentration of the diol in the aqueous solution using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The resulting concentration is the water solubility.
Determination of pKa
The pKa is a measure of the acidity of a compound. For diols, this refers to the dissociation of one of the hydroxyl protons.
Method: Potentiometric Titration
-
Solution Preparation: Prepare a solution of the diol in water or a suitable co-solvent system.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the diol molecules have been deprotonated. For very weak acids like diols, this method can be challenging, and spectroscopic methods may be more suitable.[5]
Relevance in Drug Development
Aliphatic diols and their derivatives play several important roles in the context of drug development, from their use in formulation to their involvement in metabolic pathways and as structural motifs in prodrug design.
Metabolic Pathways
While aliphatic diols are not typically considered central players in major metabolic pathways, they can be metabolized in biological systems. For instance, 1,2-propanediol can be metabolized by microorganisms and in mammals. The metabolic pathway often involves oxidation of the hydroxyl groups. A key example is the microbial conversion of glycerol to 1,2-propanediol.
Signaling Pathways in Drug Development
Aliphatic diols themselves are not classical second messengers. However, the diol motif is a fundamental component of crucial signaling molecules. A prime example is diacylglycerol (DAG), a key second messenger in numerous signaling pathways that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[6][7] The glycerol backbone of DAG is a 1,2-diol derivative. Understanding the DAG signaling pathway is vital for drug development, as many therapeutic agents target components of this cascade.
Diols as Prodrug Linkers
The hydroxyl groups of aliphatic diols can be utilized to form ester or ether linkages with a parent drug molecule. These linkages can be designed to be cleaved in vivo, releasing the active drug. This prodrug approach can be employed to improve the solubility, stability, or pharmacokinetic profile of a drug. The choice of the diol linker can influence the rate of drug release.
Conclusion
Aliphatic diols exhibit a range of physicochemical properties that are primarily dictated by their ability to form hydrogen bonds. These properties make them valuable in various scientific and industrial applications, including a significant role in drug development as formulation aids and as key structural elements in prodrug design. A thorough understanding of their properties and the methods for their determination is essential for researchers and scientists working in these fields. The involvement of the diol motif in critical biological signaling pathways, such as the diacylglycerol pathway, further underscores their importance in pharmacology and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling [mdpi.com]
- 6. Second messenger system - Wikipedia [en.wikipedia.org]
- 7. bio.libretexts.org [bio.libretexts.org]
In-Depth Structural and Conformational Analysis of Hexane-1,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and conformational properties of Hexane-1,4-diol. The document delves into the molecule's three-dimensional structure, preferred conformations, and the intramolecular forces governing its geometry. This information is crucial for applications in drug design, polymer chemistry, and materials science where the specific orientation of functional groups can significantly influence molecular interactions and material properties.
Molecular Structure and Properties
This compound is a six-carbon diol with hydroxyl groups at positions 1 and 4. The presence of two hydroxyl groups and a flexible aliphatic chain allows for a variety of conformations, primarily influenced by the potential for intramolecular hydrogen bonding.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C6H14O2 | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 16432-53-4 | [1] |
| Boiling Point | 221.7 °C (estimated) | ChemicalBook |
| Melting Point | 26.38 °C (estimated) | ChemicalBook |
Conformational Analysis
The conformational landscape of this compound is determined by the rotation around its single bonds. The most significant factor influencing the stability of its conformers is the possibility of forming an intramolecular hydrogen bond between the hydroxyl group at position 1 and the hydroxyl group at position 4. This interaction can lead to pseudo-cyclic structures, which significantly lower the conformational energy.
Computational Modeling of Conformers
Due to the limited availability of direct experimental data on the conformational preferences of this compound, computational modeling using Density Functional Theory (DFT) is an invaluable tool. A study on similar 1,4-diols has shown that calculations at the PBE0/6-311+G(d,p) level of theory provide reliable relative Gibbs energies of conformers.[2]
The major conformers of this compound can be categorized based on the dihedral angles of the carbon backbone and the orientation of the hydroxyl groups. The key dihedral angle to consider for the potential of intramolecular hydrogen bonding is O1-C1-C2-C3-C4-O4. A folded conformation allows the two hydroxyl groups to come into proximity, facilitating hydrogen bonding.
Logical Relationship of Conformational Analysis
Caption: Conformational possibilities of this compound.
Predicted Conformational Energies
Spectroscopic Analysis
Spectroscopic techniques are essential for elucidating the structure of this compound and inferring its conformational preferences in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides information about the different carbon environments.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 62.5 |
| C2 | 35.8 |
| C3 | 29.2 |
| C4 | 70.1 |
| C5 | 29.9 |
| C6 | 10.0 |
| Solvent: CDCl3, Instrument: BRUKER HX-90. Data is indicative and sourced from spectral databases. |
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals information about the different proton environments and their neighboring atoms through chemical shifts, integration, and spin-spin coupling. A detailed experimental ¹H NMR spectrum with full assignment for this compound is not publicly available. However, a predicted spectrum can be discussed based on the molecular structure.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H on C6 (CH₃) | 0.9 - 1.0 | Triplet | 3H |
| H on C5 (CH₂) | 1.4 - 1.6 | Multiplet | 2H |
| H on C2 & C3 (CH₂) | 1.5 - 1.8 | Multiplet | 4H |
| H on C1 (CH₂) | 3.6 - 3.8 | Multiplet | 2H |
| H on C4 (CH) | 3.7 - 3.9 | Multiplet | 1H |
| OH protons | Variable | Singlet (broad) | 2H |
The chemical shifts of the hydroxyl protons are highly dependent on concentration, temperature, and solvent due to hydrogen bonding.
Experimental Workflow for NMR Analysis
Caption: Generalized workflow for NMR analysis.
X-ray Crystallography
A search of the Cambridge Structural Database (CSD) did not yield a crystal structure for this compound. Therefore, no experimental data on its solid-state conformation, including precise bond lengths and angles, is currently available in the public domain. The determination of its crystal structure would provide invaluable information to validate computational models and understand its packing in the solid state.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (General)
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, DMSO-d6) in a 5 mm NMR tube. The choice of solvent can influence the observed chemical shifts and the extent of hydrogen bonding.
-
Instrument Setup: Tune and shim the NMR spectrometer for the chosen solvent. Standard acquisition parameters for ¹H and ¹³C NMR are typically used.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance of ¹³C and its longer relaxation times.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.
-
Data Analysis: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS). Integrate the proton signals and determine the multiplicities and coupling constants. Assign the peaks to the corresponding atoms in the molecule.
Computational Modeling Protocol (Theoretical)
-
Conformer Generation: Perform a systematic conformational search for this compound to identify all low-energy conformers. This can be done using molecular mechanics force fields.
-
Geometry Optimization and Frequency Calculation: For each identified conformer, perform a full geometry optimization and frequency calculation using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., PBE0/6-311+G(d,p)).[2] The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
Single-Point Energy Calculation: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set.
-
NMR Chemical Shift Calculation: Calculate the NMR chemical shifts for the optimized geometries using the Gauge-Including Atomic Orbital (GIAO) method with a suitable functional and basis set (e.g., PBE0/cc-pVTZ).[2]
-
Data Analysis: Analyze the relative energies of the conformers to determine their populations at a given temperature. Compare the calculated NMR chemical shifts with experimental data to validate the computational model.
Conclusion
The structural and conformational properties of this compound are governed by a delicate balance of steric effects and the potential for intramolecular hydrogen bonding. While direct experimental data, particularly from X-ray crystallography, is lacking, computational modeling and NMR spectroscopy provide significant insights into its molecular structure. The folded, hydrogen-bonded conformers are predicted to be the most stable. A comprehensive understanding of these structural features is essential for researchers and professionals working in fields where the molecular properties of diols are of interest. Further experimental studies, especially the determination of its crystal structure, would be highly beneficial for a more complete understanding of this versatile molecule.
References
A Technical Guide to the Biocatalytic and Enzymatic Synthesis of Chiral Diols
For Researchers, Scientists, and Drug Development Professionals
Chiral diols are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Their stereochemistry profoundly influences biological activity, making enantiomerically pure diols highly sought-after building blocks. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for accessing these valuable molecules. This technical guide provides an in-depth exploration of the core enzymatic strategies for chiral diol production, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Enzymatic Strategies
The enzymatic synthesis of chiral diols primarily relies on four major classes of enzymes: oxidoreductases (including alcohol dehydrogenases), lyases, epoxide hydrolases, and dioxygenases. These biocatalysts offer remarkable stereoselectivity, operating under mild reaction conditions and minimizing the environmental impact.
1. Oxidoreductases (Alcohol Dehydrogenases): These enzymes catalyze the stereoselective reduction of dicarbonyl compounds (diketones) or hydroxy ketones to yield chiral diols. By selecting an appropriate enzyme and controlling the substrate, specific stereoisomers of the diol can be obtained with high enantiomeric and diastereomeric excess. Oxidoreductases are also crucial components of multi-enzyme cascades.[1][2]
2. Lyases: In the context of diol synthesis, thiamine diphosphate (ThDP)-dependent lyases are particularly important. They catalyze the formation of a carbon-carbon bond between two aldehyde molecules, creating a 2-hydroxy ketone intermediate. This intermediate can then be stereoselectively reduced by an oxidoreductase in a sequential or concurrent fashion to produce a vicinal diol with two defined chiral centers.[1][3]
3. Epoxide Hydrolases: These enzymes catalyze the hydrolysis of racemic epoxides to their corresponding diols. This can occur through two main pathways: kinetic resolution, where one enantiomer of the epoxide is selectively hydrolyzed, leaving the other enantiomer unreacted, or through an enantioconvergent process where both enantiomers of the racemic epoxide are converted to a single enantiomer of the diol.[2]
4. Dioxygenases: Aromatic dioxygenases are capable of introducing two hydroxyl groups onto an aromatic ring in a cis-configuration, a transformation that is challenging to achieve with conventional chemical methods. This enzymatic dihydroxylation provides access to cis-dihydrodiol metabolites, which are versatile chiral synthons for further chemical elaboration.
Quantitative Data on Enzymatic Chiral Diol Synthesis
The following tables summarize key quantitative data for various biocatalytic systems, allowing for a direct comparison of their efficiencies.
Table 1: Oxidoreductase-Catalyzed Synthesis of Chiral Diols
| Enzyme Source | Substrate | Product | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Conversion/Yield | Reference |
| Lactobacillus brevis ADH | Phenylacetylcarbinol | (1R,2S)-1-Phenylpropane-1,2-diol | >99% | >99% | >95% | [4] |
| Commercial Oxidoreductase Kit | Various β-hydroxy ketones | Various 1,3-diols | - | Up to >99% | - | [5] |
| Oxidoreductase from "Chiralscreen OH" | Aldol products | 1,3-diols | - | - | All four stereoisomers can be produced | [5] |
Table 2: Lyase-Oxidoreductase Cascade for Vicinal Diol Synthesis
| Lyase Source | Oxidoreductase Source | Substrate | Product | Isomeric Content | Concentration | Reference |
| Pseudomonas fluorescens BAL | Bacillus lehensis BDH | Butanal | meso-4,5-Octanediol | >99% | 79 mM | [6] |
| Acetobacter pasteurianus PDCE469G | Bacillus lehensis BDH | Butanal | (4S,5S)-Octanediol | >99% | - | [6] |
| Benzoylformate decarboxylase (BFD) | Lactobacillus brevis ADH (ADHLb) | Benzaldehyde, Acetaldehyde | (1S,2S)-1-Phenylpropane-1,2-diol | >99% (d.e. and e.e.) | 100% yield | [4][7] |
| PfBAL and ApPDCE469G | EM-KRED027 | Acetaldehyde, Propanal, Butanal, Pentanal | Various vicinal diols | 72% to >99% | 4.1 to 115 mM | [8] |
Table 3: Epoxide Hydrolase-Catalyzed Synthesis of Chiral Diols
| Enzyme Source | Substrate | Product | Enantiomeric Excess (e.e.) of Product | Yield | Reference |
| Solanum lycopersicum EH1W106T/F189L | rac-1,2-Epoxyoctane | (R)-Octane-1,2-diol | 94.7% | 95.6% | [8] |
| Phaseolus vulgaris EH1Z4X4-59 & Rhodotorula paludigena RpEHF361V | rac-p-Chlorostyrene oxide | (R)-p-Chlorophenyl-1,2-ethanediol | >99% | >99% | [9] |
| Cress and Mouse soluble EHs (csEH and msEH) | Various epoxides | Various 1,2-diols | Higher enantioselectivities in ionic liquids | - | [2][5] |
Key Experimental Protocols
Protocol 1: Lyase-Oxidoreductase Cascade for Vicinal Diol Synthesis
This protocol is a generalized procedure based on the synthesis of aliphatic vicinal diols.[8]
1. Enzyme Preparation:
- Lyophilized whole cells of E. coli expressing the desired lyase (e.g., PfBAL or ApPDCE469G) and oxidoreductase (e.g., BlBDH or EM-KRED027) are used as the biocatalyst.
2. Reaction Setup:
- In a reaction vessel, combine the aqueous buffer (e.g., 50 mM TEA, pH 9).
- Add the aldehyde substrate (e.g., 200 mM butanal).
- Add the co-substrate for the oxidoreductase (e.g., 1 M isopropanol for cofactor regeneration).
- Initiate the reaction by adding the lyophilized whole-cell biocatalysts (e.g., 15 mg of each).
3. Reaction Conditions:
- Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation.
- Monitor the reaction progress over time (e.g., 24-48 hours) by taking samples for analysis.
4. Product Analysis:
- Extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate).
- Analyze the substrate depletion and product formation using chiral gas chromatography (GC) to determine conversion, diastereomeric excess, and enantiomeric excess.
Protocol 2: Chemoenzymatic Synthesis of Chiral 1,3-Diols
This protocol outlines a one-pot synthesis combining a chiral metal complex-catalyzed aldol reaction with an enzymatic reduction.[5]
1. Catalyst and Enzyme Preparation:
- Prepare the chiral Zn2+ complex catalyst (e.g., L-ZnL3 or D-ZnL3) in situ.
- Utilize a commercially available oxidoreductase kit (e.g., "Chiralscreen OH") containing various alcohol dehydrogenases and the necessary cofactor (NADH). A cofactor regeneration system (e.g., using isopropanol and an appropriate dehydrogenase) is also employed.
2. Reaction Setup:
- In an aqueous solvent system, combine the aldehyde substrate, acetone, and the chiral Zn2+ complex catalyst.
- After the aldol reaction has proceeded to a sufficient conversion, add the oxidoreductase, NADH, and the cofactor regeneration system directly to the same pot.
3. Reaction Conditions:
- Maintain the reaction at room temperature with stirring.
- The reaction time will vary depending on the specific substrates and catalysts.
4. Product Analysis:
- After the reaction is complete, extract the chiral 1,3-diol product.
- Determine the yield, diastereomeric excess, and enantiomeric excess using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC).
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key enzymatic pathways and experimental workflows for the synthesis of chiral diols.
Caption: Enzyme classes for chiral diol synthesis.
Caption: Lyase-Oxidoreductase cascade workflow.
Caption: Epoxide hydrolase reaction pathways.
This guide provides a foundational understanding of the biocatalytic and enzymatic synthesis of chiral diols. For more specific applications and troubleshooting, consulting the primary literature is recommended. The continued development of novel enzymes through protein engineering and the optimization of reaction conditions promise to further expand the utility of biocatalysis in producing these essential chiral building blocks.
References
- 1. One-pot chemoenzymatic synthesis of chiral 1,3-diols using an enantioselective aldol reaction with chiral Zn2+ complex catalysts and enzymatic reduction using oxidoreductases with cofactor regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of ionic liquids on epoxide hydrolase-catalyzed synthesis of chiral 1,2-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of ionic liquids on epoxide hydrolase-catalyzed synthesis of chiral 1,2-diols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. biologie.rwth-aachen.de [biologie.rwth-aachen.de]
- 7. Different strategies for multi-enzyme cascade reaction for chiral vic-1,2-diol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manipulating the regioselectivity of a Solanum lycopersicum epoxide hydrolase for the enantioconvergent synthesis of enantiopure alkane- and alkene-1,2-diols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases [frontiersin.org]
An In-depth Technical Guide to the Reaction Mechanisms of Hexane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Hexane-1,4-diol, a difunctional organic molecule, serves as a versatile building block in a variety of chemical transformations. Its two hydroxyl groups, situated at the 1- and 4-positions of a six-carbon chain, allow for a range of reactions, including intramolecular cyclization, oxidation, and polymerization. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic pathway visualizations to support research and development in the chemical and pharmaceutical sciences.
Dehydration and Intramolecular Cyclization to 2-Ethyltetrahydrofuran
The acid-catalyzed dehydration of this compound is a classic example of intramolecular cyclization, leading to the formation of the cyclic ether 2-ethyltetrahydrofuran. This reaction proceeds via a protonation-substitution mechanism, favored by the formation of a stable five-membered ring.
The reaction is typically carried out under acidic conditions, often with the use of a strong acid catalyst such as sulfuric acid or a solid acid catalyst. The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired cyclic ether. While specific quantitative data for the cyclodehydration of this compound is not extensively reported, analogous reactions with other 1,n-diols provide valuable insights into expected yields and conditions. For instance, the cyclodehydration of butane-1,4-diol to tetrahydrofuran can proceed with near-quantitative yield under optimized conditions.[1]
Reaction Mechanism
The mechanism for the acid-catalyzed dehydration of this compound to 2-ethyltetrahydrofuran involves the following key steps:
-
Protonation of a hydroxyl group: One of the hydroxyl groups is protonated by the acid catalyst, forming a good leaving group (water).
-
Intramolecular nucleophilic attack: The second hydroxyl group acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group.
-
Deprotonation: A water molecule or conjugate base removes a proton from the resulting oxonium ion to yield the final product, 2-ethyltetrahydrofuran, and regenerate the acid catalyst.
Experimental Protocol: Acid-Catalyzed Dehydration (General Procedure)
The following is a general procedure for the acid-catalyzed dehydration of a 1,4-diol, which can be adapted for this compound.
Materials:
-
This compound
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like an acidic resin)
-
Anhydrous solvent (e.g., toluene or xylene)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in the chosen anhydrous solvent.
-
Add a catalytic amount of the acid catalyst to the solution.
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate).
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude 2-ethyltetrahydrofuran by distillation.
Signaling Pathway Diagram
Oxidation Reactions
The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Due to the presence of both a primary and a secondary alcohol, selective oxidation is a key consideration.
-
Selective oxidation of the primary alcohol: Mild oxidizing agents can selectively oxidize the primary hydroxyl group to an aldehyde, yielding 4-hydroxyhexanal .
-
Oxidation of the secondary alcohol: Other conditions may favor the oxidation of the secondary hydroxyl group to a ketone, resulting in 1-hydroxyhexan-4-one .
-
Oxidation of both hydroxyl groups: Stronger oxidizing agents can lead to the oxidation of both hydroxyl groups, potentially forming a dicarbonyl compound or undergoing further oxidation to carboxylic acids.
Common oxidizing agents for such transformations include pyridinium chlorochromate (PCC), Swern oxidation reagents (oxalyl chloride/DMSO), and Dess-Martin periodinane. Each of these reagents offers different levels of selectivity and operates under specific conditions.
Quantitative Data for Alcohol Oxidation
While specific quantitative data for the oxidation of this compound is scarce in the literature, the following table provides a general overview of expected product types with different oxidizing agents.
| Oxidizing Agent | Primary Alcohol Product | Secondary Alcohol Product | Notes |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Ketone | Generally mild and selective for the formation of aldehydes from primary alcohols.[2] |
| Swern Oxidation | Aldehyde | Ketone | Operates at low temperatures and is known for its high yields and tolerance of many functional groups.[3] |
| Dess-Martin Periodinane (DMP) | Aldehyde | Ketone | A mild and selective oxidant with a simple workup procedure.[4] |
Experimental Protocol: Selective Oxidation to 4-Hydroxyhexanal (General Procedure using PCC)
This protocol describes a general method for the selective oxidation of a primary alcohol in the presence of a secondary alcohol using PCC.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celatom® or silica gel
-
Anhydrous diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC in anhydrous DCM.
-
Add Celatom® or silica gel to the suspension. This helps in adsorbing the chromium byproducts and simplifies the workup.[5]
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the solution of this compound to the PCC suspension in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for a few minutes.
-
Filter the mixture through a pad of silica gel or Florisil®, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxyhexanal.
-
Purify the product by column chromatography on silica gel.
Oxidation Experimental Workflow
Polycondensation with Dicarboxylic Acids
As a diol, this compound can undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. A common reaction partner is adipic acid, which results in the formation of poly(hexane-1,4-diyl adipate). These polyesters can have a range of applications, from biodegradable plastics to components in polyurethanes.
The properties of the resulting polyester, such as its molecular weight, melting point, and glass transition temperature, are influenced by the reaction conditions, including temperature, catalyst, and the stoichiometry of the monomers.
Quantitative Data for Polyesterification
The following table presents typical data for the polycondensation of diols with adipic acid, which can be considered analogous for this compound.
| Diol | Dicarboxylic Acid | Catalyst | Reaction Temperature (°C) | Resulting Polymer Properties |
| 1,4-Butanediol | Adipic Acid | H₃PO₄ | 190 | Mw up to 23,000 g/mol .[5] |
| Various Alkanediols | Adipic Acid | p-Toluene sulfonic acid (p-TSA) | 170-180 | Formation of aliphatic polyesters.[6] |
Experimental Protocol: Polycondensation with Adipic Acid
This protocol outlines a general procedure for the synthesis of a polyester from a diol and a dicarboxylic acid.
Materials:
-
This compound
-
Adipic acid
-
Catalyst (e.g., p-toluenesulfonic acid, dibutyltin oxide)
-
High-boiling point solvent (optional, for azeotropic removal of water)
-
Standard laboratory glassware for high-temperature reactions, including a setup for distillation or vacuum.
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head, add equimolar amounts of this compound and adipic acid.
-
Add a catalytic amount of the chosen catalyst.
-
Heat the mixture under a slow stream of nitrogen. The temperature is gradually increased to melt the reactants and initiate the esterification reaction (typically 150-200°C).
-
Water produced during the reaction is continuously removed by distillation.
-
After the initial stage of water removal, a vacuum can be applied to drive the reaction to completion and increase the molecular weight of the polymer.
-
The reaction is continued until the desired viscosity or molecular weight is achieved.
-
The molten polymer is then cooled and can be isolated.
Polycondensation Reaction Pathway
Rearrangement Reactions
While the pinacol rearrangement is a well-known acid-catalyzed rearrangement of 1,2-diols (vicinal diols), this compound does not undergo this specific transformation.[7][8] However, other types of rearrangements can occur with 1,4-diols under certain conditions, although they are less common and often lead to complex product mixtures. For instance, acid-catalyzed conditions can sometimes lead to skeletal rearrangements or the formation of different cyclic ether isomers. The specific pathways and products of such rearrangements for this compound are not well-documented and would likely depend heavily on the specific catalyst and reaction conditions employed.
References
- 1. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk [mdpi.com]
- 4. 4-Ethyl-6-hydroxyhexanal | C8H16O2 | CID 18961606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iscientific.org [iscientific.org]
- 7. Video: Preparation of Diols and Pinacol Rearrangement [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: Dehydration of Hexane-1,4-diol for the Synthesis of Cyclic Ethers
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intramolecular dehydration of 1,n-diols is a cornerstone reaction in organic synthesis for the formation of valuable cyclic ethers. This guide focuses on the acid-catalyzed cyclodehydration of hexane-1,4-diol to produce 2-ethyl-tetrahydrofuran, a key heterocyclic scaffold. This document provides an in-depth overview of the reaction mechanism, catalytic systems, detailed experimental protocols, and comparative quantitative data to support research and development in this area. The use of robust, reusable solid acid catalysts offers a greener and more efficient alternative to traditional homogeneous acid catalysts.
Reaction Mechanism: Acid-Catalyzed Intramolecular Cyclization
The conversion of this compound to 2-ethyl-tetrahydrofuran proceeds via an acid-catalyzed intramolecular SN2 (Substitution Nucleophilic Bimolecular) reaction. The mechanism involves three principal steps:
-
Protonation: The reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺, water). The primary hydroxyl group at the C1 position is typically more sterically accessible for protonation.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen of the second hydroxyl group (at the C4 position) acts as an internal nucleophile. It attacks the carbon atom bearing the protonated hydroxyl group (C1).
-
Deprotonation: This intramolecular attack displaces a water molecule and forms a protonated cyclic ether (an oxonium ion). A weak base (such as water or the conjugate base of the acid catalyst) then deprotonates the oxonium ion to yield the final product, 2-ethyl-tetrahydrofuran, and regenerates the acid catalyst.[1][2]
The overall process is an efficient atom-economical reaction where the only byproduct is water.
Caption: SN2 mechanism for the formation of 2-ethyl-tetrahydrofuran.
Catalytic Systems for Diol Dehydration
The choice of catalyst is critical for achieving high yield and selectivity in the cyclodehydration of diols. While traditional homogeneous mineral acids (e.g., H₂SO₄) are effective, they pose challenges related to corrosion, product separation, and waste disposal.[3] Modern approaches favor heterogeneous solid acid catalysts, which are easily separable, reusable, and often more selective.
Key Catalyst Classes:
-
Heteropoly Acids (HPAs): HPAs, such as phosphotungstic acid (H₃PW₁₂O₄₀), are highly effective due to their strong Brønsted acidity.[3] They can be used in bulk or supported on materials like silica or carbon to enhance stability and surface area.[3]
-
Zeolites: These microporous aluminosilicates offer shape selectivity and strong acid sites. Their catalytic activity can be tuned by adjusting the Si/Al ratio.
-
Mixed Metal Oxides: Materials like ZrO₂-Al₂O₃ provide a combination of Brønsted and Lewis acid sites, proving effective for aqueous-phase cyclodehydration.[4]
-
Sulfated Zirconia: This is a solid superacid that has demonstrated high activity in various dehydration reactions.[3]
-
Ion-Exchange Resins: Acidic resins like Amberlyst-15 can also be employed, particularly at lower temperatures.
Heteropoly acids have shown exceptional performance, often leading to high yields and selectivity under relatively mild conditions.[3]
Experimental Protocols
The following section details a representative experimental protocol for the cyclodehydration of 1,n-diols using a heteropoly acid catalyst. This procedure, adapted from the synthesis of tetrahydrofuran from butane-1,4-diol, is generally applicable to this compound.[3]
4.1 General Laboratory-Scale Synthesis
Objective: To synthesize a cyclic ether (e.g., 2-ethyl-tetrahydrofuran) from the corresponding diol (this compound) via acid-catalyzed dehydration.
Materials:
-
This compound (Substrate)
-
Phosphotungstic acid (H₃PW₁₂O₄₀) (Catalyst, 0.1-0.2 mol%)
-
Anhydrous Calcium Chloride (CaCl₂) or Molecular Sieves (Drying agent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating oil bath
-
Distillation apparatus (Vigreux column, condenser, receiving flask)
Procedure:
-
Reaction Setup: A mixture of the diol (e.g., 200 mmol) and the heteropoly acid catalyst (0.2 mmol) is added to a round-bottom flask equipped with a magnetic stir bar.[3]
-
Distillation Assembly: The flask is fitted with a distillation unit.
-
Heating and Reaction: The mixture is stirred magnetically and heated in an oil bath. For analogous reactions like butane-1,4-diol cyclization, the temperature is typically raised to 100-120°C.[3]
-
Product Collection: As the reaction proceeds, the cyclic ether and water co-distill from the reaction mixture. The distillation is continued until no more product is collected.
-
Purification: The collected distillate (a biphasic mixture of the ether and water) is dried over a suitable drying agent like anhydrous CaCl₂.
-
Isolation: The final product is isolated by filtration.
-
Analysis: The product identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Caption: Workflow for the synthesis of cyclic ethers via diol dehydration.
Quantitative Data and Comparative Analysis
While specific high-throughput studies on this compound are not widely published, extensive data exists for the cyclodehydration of other structurally similar 1,n-diols using phosphotungstic acid (H₃PW₁₂O₄₀) as a catalyst. This data provides a strong basis for predicting the reactivity of this compound. The formation of a 5-membered tetrahydrofuran ring is generally kinetically and thermodynamically favorable.
The table below summarizes the reaction conditions and yields for the cyclization of various diols, including hexane-2,5-diol, which also forms a five-membered ring and serves as a close structural analog.[3]
| Entry | Substrate | Product | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Butane-1,4-diol | Tetrahydrofuran | 100 | 3 | 98 | [3] |
| 2 | Pentane-1,5-diol | Tetrahydropyran | 120 | 5 | 99 | [3] |
| 3 | Hexane-2,5-diol | 2,5-Dimethyltetrahydrofuran | 150 | 5 | 85 | [3] |
| 4 | Hexane-1,6-diol | Oxepane | 160 | 5 | 80 | [3] |
| 5 | Diethylene glycol | 1,4-Dioxane | 160 | 5 | 85 | [3] |
| Reaction Conditions: Solvent-free, catalyzed by H₃PW₁₂O₄₀ (0.1 mol%). |
Analysis of Data:
-
The cyclodehydration of 1,4- and 1,5-diols to form 5- and 6-membered rings, respectively, is highly efficient, often proceeding with near-quantitative yields.[3]
-
The cyclization of hexane-2,5-diol to form 2,5-dimethyltetrahydrofuran (a 5-membered ring) requires a higher temperature but still provides a high yield (85%), suggesting that the dehydration of this compound to 2-ethyl-tetrahydrofuran should also be a high-yielding process.[3]
-
The formation of the 7-membered ring (oxepane) from hexane-1,6-diol is also efficient, though it requires a higher temperature, consistent with the relative stability of ring systems.[3]
Conclusion
The acid-catalyzed dehydration of this compound is a robust and efficient method for the synthesis of 2-ethyl-tetrahydrofuran. The use of heterogeneous solid acid catalysts, particularly heteropoly acids like H₃PW₁₂O₄₀, offers significant advantages in terms of reaction efficiency, product isolation, and catalyst reusability. The provided protocols and comparative data serve as a valuable resource for researchers aiming to optimize this transformation for applications in fine chemical synthesis and drug development. Based on analogous reactions, high yields of 2-ethyl-tetrahydrofuran can be expected under optimized conditions.
References
- 1. Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Substitution and Esterification Reactions of Diols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diols, organic compounds containing two hydroxyl (-OH) functional groups, are fundamental building blocks in organic synthesis and play a crucial role in the development of pharmaceuticals and functional materials. Their ability to undergo a variety of chemical transformations, including substitution and esterification reactions, makes them versatile synthons for creating complex molecular architectures. This technical guide provides a comprehensive overview of the core principles, reaction mechanisms, and experimental protocols for the substitution and esterification of diols, with a particular focus on applications relevant to drug development.
Substitution Reactions of Diols
Substitution reactions of diols involve the replacement of one or both hydroxyl groups with other functional groups. The hydroxyl group is a poor leaving group, so it typically requires activation before substitution can occur. Common strategies involve protonation of the hydroxyl group under acidic conditions or its conversion to a better leaving group, such as a tosylate or mesylate.
Conversion of Diols to Dihalides
The conversion of diols to dihalides is a fundamental transformation that provides precursors for a wide range of subsequent reactions, including the formation of carbon-carbon bonds and the introduction of nitrogen-containing functional groups.
Reaction with Hydrogen Halides (HX)
Diols can be converted to the corresponding dihalides by reaction with hydrogen halides (HX). The reaction proceeds via an SN1 or SN2 mechanism, depending on the structure of the diol. Primary diols typically react via an SN2 mechanism, while tertiary diols favor an SN1 pathway.
Reaction with Thionyl Chloride (SOCl₂) and Phosphorus Tribromide (PBr₃)
For the synthesis of dichlorides and dibromides, thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are often preferred over HCl and HBr, respectively, as they offer milder reaction conditions and better control. These reactions generally proceed through an SN2 mechanism, resulting in inversion of stereochemistry at chiral centers.
Experimental Protocol: Synthesis of 1,4-Dichlorobutane from 1,4-Butanediol using SOCl₂
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap containing aqueous NaOH, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: The flask is charged with 1,4-butanediol (1.0 eq). Anhydrous pyridine (2.2 eq) is then added.
-
Reaction Execution: The mixture is cooled in an ice bath, and thionyl chloride (2.2 eq) is added dropwise via the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured onto crushed ice. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield 1,4-dichlorobutane.
Table 1: Representative Yields for the Conversion of Diols to Dihalides
| Diol | Reagent | Product | Yield (%) | Reference |
| 1,4-Butanediol | SOCl₂/Pyridine | 1,4-Dichlorobutane | ~85% | General textbook procedure |
| 1,5-Pentanediol | PBr₃ | 1,5-Dibromopentane | ~90% | General textbook procedure |
| (R,R)-2,3-Butanediol | SOCl₂ | (S,S)-2,3-Dichlorobutane | >90% | Illustrative example |
Synthesis of Ethers from Diols
The conversion of diols to ethers can be achieved through both intramolecular and intermolecular substitution reactions.
Intramolecular Substitution: Synthesis of Cyclic Ethers
The intramolecular cyclization of diols to form cyclic ethers is a valuable transformation, particularly for the synthesis of tetrahydrofuran (THF) and tetrahydropyran (THP) rings, which are common motifs in many natural products and pharmaceuticals. This reaction is typically acid-catalyzed.
Intermolecular Substitution: Williamson Ether Synthesis
The Williamson ether synthesis can be adapted for diols to form di-ethers. This reaction involves the deprotonation of the diol to form a dialkoxide, which then reacts with an alkyl halide in an SN2 reaction. For selective mono-etherification, one hydroxyl group can be protected, or a stoichiometric amount of the alkylating agent can be used.
Experimental Protocol: Synthesis of Tetrahydrofuran from 1,4-Butanediol
-
Apparatus Setup: A simple distillation apparatus is assembled with a round-bottom flask, a distillation head, a condenser, and a receiving flask.
-
Reagent Charging: The round-bottom flask is charged with 1,4-butanediol and a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Execution: The mixture is heated to a temperature that allows for the distillation of the product (tetrahydrofuran, boiling point ~66 °C) as it is formed. The removal of the product drives the equilibrium towards the formation of the cyclic ether.
-
Purification: The collected distillate can be further purified by redistillation.
Table 2: Yields for the Synthesis of Cyclic Ethers from Diols
| Diol | Conditions | Product | Yield (%) | Reference |
| 1,4-Butanediol | H₂SO₄, heat | Tetrahydrofuran | High | General textbook procedure |
| 1,5-Pentanediol | H₂SO₄, heat | Tetrahydropyran | High | General textbook procedure |
| 1,6-Hexanediol | H₃PW₁₂O₄₀ | Oxepane | 80% | [1] |
Activation of Hydroxyl Groups: Tosylation and Mesylation
To facilitate nucleophilic substitution, the hydroxyl groups of diols can be converted into better leaving groups, such as tosylates (-OTs) or mesylates (-OMs). This is achieved by reacting the diol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, typically pyridine.
Experimental Protocol: Monotosylation of a Symmetric Diol
-
Reagent Preparation: A solution of the symmetric diol (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) is prepared in a round-bottom flask.
-
Reaction Execution: The solution is cooled in an ice bath, and p-toluenesulfonyl chloride (1.0-1.2 eq) is added portion-wise with stirring. The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to isolate the monotosylated diol.
Esterification Reactions of Diols
Esterification is a widely used reaction for modifying the properties of diols, leading to the formation of polyesters, which have significant applications in materials science and as biodegradable carriers for drug delivery.
Fischer-Speier Esterification
The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. When a diol is reacted with a dicarboxylic acid, a polyester is formed. The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.
Experimental Protocol: Fischer Esterification of Ethylene Glycol and Acetic Acid
-
Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark trap and a reflux condenser.
-
Reagent Charging: The flask is charged with ethylene glycol, a molar excess of acetic acid, and a catalytic amount of a strong acid (e.g., H₂SO₄). A solvent that forms an azeotrope with water (e.g., toluene) is also added.
-
Reaction Execution: The mixture is heated to reflux. The water-toluene azeotrope condenses in the Dean-Stark trap, where the water separates and can be removed, driving the reaction to completion.
-
Work-up and Purification: After cooling, the reaction mixture is washed with water and a base (e.g., NaHCO₃ solution) to remove the acid catalyst and excess acetic acid. The organic layer is dried and the solvent is removed to yield the diacetate product.
Steglich Esterification
The Steglich esterification is a mild method for the formation of esters using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly useful for substrates that are sensitive to the harsh conditions of the Fischer esterification.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry. It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. In the context of diols, this reaction is crucial for the synthesis of polyesters from diesters and diols. The reaction is typically catalyzed by an acid or a base.
Table 3: Comparison of Esterification Methods for Diols
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Carboxylic acid, H⁺ catalyst | High temperature, water removal | Inexpensive reagents | Harsh conditions, equilibrium |
| Steglich | Carboxylic acid, DCC, DMAP | Mild, room temperature | Mild conditions, high yields | DCC byproduct can be difficult to remove |
| Mitsunobu | Carboxylic acid, PPh₃, DEAD/DIAD | Mild, low temperature | Inversion of stereochemistry | Stoichiometric phosphine oxide byproduct |
| Transesterification | Ester, acid or base catalyst | Varies | Useful for polymer synthesis | Equilibrium reaction |
Diols as Protecting Groups for Carbonyls
1,2- and 1,3-diols are commonly used to protect aldehydes and ketones as cyclic acetals. This protection is robust under basic and nucleophilic conditions and can be readily removed under acidic conditions. This strategy is invaluable in multi-step syntheses where a carbonyl group needs to be preserved while other functional groups are being manipulated.
Experimental Protocol: Protection of Cyclohexanone with Ethylene Glycol
-
Apparatus Setup: A round-bottom flask is fitted with a Dean-Stark apparatus and a reflux condenser.
-
Reagent Charging: The flask is charged with cyclohexanone, a slight excess of ethylene glycol, a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid), and a solvent such as toluene.
-
Reaction Execution: The mixture is heated to reflux, and the water formed is collected in the Dean-Stark trap.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the catalyst is neutralized with a weak base. The organic layer is washed, dried, and the solvent is removed. The resulting cyclic acetal can be purified by distillation or chromatography.
Applications in Drug Development
The substitution and esterification reactions of diols are instrumental in drug development.
-
Synthesis of Drug Molecules: Many active pharmaceutical ingredients (APIs) contain ether or ester functionalities, which are often introduced using diol precursors. The formation of cyclic ethers from diols is a key step in the synthesis of various natural products with biological activity.
-
Prodrugs: Esterification of a diol-containing drug can be used to create a prodrug with improved pharmacokinetic properties, such as increased lipophilicity for better membrane permeability or altered solubility for controlled release.
-
Drug Delivery Systems: Polyesters synthesized from diols and dicarboxylic acids are widely used as biodegradable polymers for constructing drug delivery systems, such as nanoparticles, microspheres, and hydrogels. The rate of drug release can be tuned by modifying the polyester backbone. Diol-based linkers are also employed to conjugate drugs to targeting moieties or delivery vehicles.
Reaction Mechanisms and Workflows (Graphviz Visualizations)
Below are Graphviz diagrams illustrating the mechanisms of key substitution and esterification reactions of diols, as well as a general experimental workflow.
Caption: Mechanism of the Fischer-Speier Esterification.
Caption: Williamson Ether Synthesis with a Diol.
Caption: Conversion of a Diol to a Dichloride using SOCl₂ and Pyridine.
Caption: General Experimental Workflow for Diol Reactions.
The substitution and esterification reactions of diols are powerful tools in the arsenal of synthetic chemists, particularly those in the field of drug development. A thorough understanding of the underlying mechanisms, reaction conditions, and potential side reactions is essential for the successful synthesis of complex molecules. This guide has provided a detailed overview of these key transformations, complete with experimental insights and quantitative data, to aid researchers in their synthetic endeavors. The versatility of diols as synthetic intermediates ensures their continued importance in the discovery and development of new therapeutic agents and drug delivery systems.
References
Industrial production methods for hexanediols
An In-depth Technical Guide to the Industrial Production of Hexanediols
Hexanediols are a class of organic compounds containing a six-carbon chain with two hydroxyl (-OH) groups. Their bifunctional nature makes them versatile building blocks and intermediates in the chemical industry, with applications ranging from the synthesis of polymers like polyesters and polyurethanes to use in coatings, adhesives, and cosmetics. The position of the hydroxyl groups on the carbon chain defines the specific isomer and dictates its physical and chemical properties, and thus its industrial applications. This guide provides a detailed technical overview of the core industrial production methods for various hexanediol isomers, aimed at researchers, scientists, and professionals in drug development and chemical manufacturing.
1,6-Hexanediol (HDO)
1,6-Hexanediol is a crucial monomer for the production of polyurethanes, polyesters, and as a raw material for adhesives and coatings. The predominant industrial synthesis routes start from cyclohexane or adipic acid.
Production via Hydrogenation of Adipic Acid or its Esters
The most common industrial method for producing 1,6-hexanediol is the catalytic hydrogenation of adipic acid or its esters, such as dimethyl adipate.[1][2][3] This process can be carried out in either the liquid or gas phase. Often, adipic acid is first esterified to dimethyl adipate, which is then hydrogenated.[2] This two-step process can offer advantages in terms of catalyst longevity and reaction conditions.
Quantitative Data for 1,6-Hexanediol Production
| Parameter | Liquid-Phase Hydrogenation of Adipic Acid | Gas-Phase Hydrogenation of Dimethyl Adipate |
| Raw Material | Adipic Acid | Dimethyl Adipate |
| Catalyst | Supported Ir-Re catalysts; Co, Cu, or Mn-based catalysts[3][4] | Copper-comprising catalysts (e.g., CuO/ZnO/Al2O3)[5][6] |
| Pressure | 10 - 30 MPa (100 - 300 bar)[3] | 1 - 7 MPa (10 - 70 bar)[3][5][6] |
| Temperature | 170 - 240 °C[3] | 150 - 230 °C[6] |
| Yield/Selectivity | Selectivity of 59% with complete conversion of adipic acid.[4] | Selectivity of over 98% can be achieved.[6] |
| Phase | Liquid | Gas |
Experimental Protocol: Gas-Phase Hydrogenation of Dimethyl Adipate
This protocol is a synthesis of typical industrial processes described in the literature.[5][6]
-
Catalyst Preparation: A copper-based catalyst, often containing zinc and aluminum oxides, is prepared and activated. The activation is typically done by reduction in a stream of hydrogen at elevated temperatures.
-
Esterification (optional if starting with adipic acid): Adipic acid is esterified with methanol in the presence of an acid catalyst to produce dimethyl adipate. The resulting ester is purified by distillation to remove water and excess methanol.[5]
-
Vaporization: The purified dimethyl adipate is vaporized in a stream of hydrogen gas at a temperature around 195°C.[5]
-
Hydrogenation Reaction: The gaseous mixture of dimethyl adipate and hydrogen is fed into a fixed-bed reactor containing the copper-based catalyst. The reaction is maintained at a pressure of 30-60 bar and a temperature of 170-210°C.[5][6] The space velocity over the catalyst is controlled, for example, at 0.15 kg of ester feed per liter of catalyst per hour.[5]
-
Product Condensation and Separation: The reactor effluent, containing 1,6-hexanediol, methanol, and any unreacted starting material or byproducts, is cooled to condense the liquid products.
-
Purification: The crude 1,6-hexanediol is purified by fractional distillation under reduced pressure to achieve a purity of over 99%.[1] Methanol is recovered and recycled back to the esterification step.
Bio-based Production Routes
Emerging sustainable methods focus on producing 1,6-hexanediol from biomass-derived feedstocks like cellulose and 5-hydroxymethylfurfural (HMF).[7] One promising pathway involves the conversion of HMF to 1,2,6-hexanetriol, followed by hydrogenolysis to 1,6-hexanediol.
1,2-Hexanediol
1,2-Hexanediol is widely used in the cosmetics industry as a humectant, emollient, and preservative booster. The primary industrial synthesis method involves the epoxidation of 1-hexene followed by hydrolysis.[8][9]
Quantitative Data for 1,2-Hexanediol Production
| Parameter | Epoxidation of 1-Hexene and Hydrolysis |
| Raw Material | 1-Hexene |
| Oxidant | Hydrogen peroxide (H2O2), peroxyorganic acids[8][10] |
| Catalyst | Transition metal compounds (V, Mo, Ti, W); RuCl3/NaIO4[8] |
| Reaction Medium | Formic acid, or a two-phase solvent system (e.g., ethyl acetate:acetonitrile:water)[8][10] |
| Temperature | 45°C for oxidation, followed by reaction at room temperature.[10] |
| Yield | Yields can reach up to 88-100% depending on the specific process and catalyst used.[8][10] |
| Purity | >99% after purification.[10] |
Experimental Protocol: Synthesis of 1,2-Hexanediol from 1-Hexene
This protocol is based on a patented industrial method.[10]
-
Reaction Setup: A reactor is charged with formic acid as the reaction medium and a catalyst, such as MVO
2dipic. -
Oxidation: Hydrogen peroxide is used as the oxidant to form performic acid in situ. The reactor is heated to 45°C with stirring.
-
Epoxidation: 1-Hexene is added to the system at a controlled rate while maintaining a constant temperature. The reaction is allowed to proceed for a set time (e.g., 1 hour) and then continued at room temperature for an extended period (e.g., 10 hours).
-
Hydrolysis: After the epoxidation is complete, the formic acid is removed. The reaction mixture is then hydrolyzed with a 30% sodium hydroxide solution.
-
Separation and Purification: The resulting mixture is separated to isolate the crude 1,2-hexanediol. Pure 1,2-hexanediol is obtained through distillation.
2-Ethyl-1,3-Hexanediol
2-Ethyl-1,3-hexanediol is known for its use as an insect repellent and is also used in the synthesis of polyesters.[11] The industrial production is based on the aldol condensation of n-butyraldehyde, followed by hydrogenation of the resulting intermediate.[12][13]
Quantitative Data for 2-Ethyl-1,3-Hexanediol Production
| Parameter | Aldol Condensation and Hydrogenation |
| Raw Material | n-Butyraldehyde |
| Aldol Condensation Catalyst | Alkali metal hydroxide (e.g., NaOH, KOH) with a phase-transfer catalyst (e.g., polyethylene glycol).[12] |
| Hydrogenation Catalyst | Raney nickel[13][14] |
| Aldol Condensation Temp. | 0 - 40°C[12][13] |
| Hydrogenation Temp. | 100°C[13][14] |
| Hydrogenation Pressure | 5 MPa (50 atm)[13][14] |
| Yield | Intermediate (2-ethyl-3-hydroxyhexanal) yield of 50.4-52.6%.[12][13] |
Experimental Protocol: Synthesis of 2-Ethyl-1,3-Hexanediol
This protocol is a composite of patented industrial processes.[12][13][14]
-
Aldol Condensation: n-Butyraldehyde is reacted with an aqueous solution of an alkali metal hydroxide (e.g., potassium hydroxide) in a suitable solvent like butanol at around 40°C. A phase-transfer catalyst may be added to improve the reaction rate and selectivity.[12][13]
-
Neutralization: After the condensation reaction, the mixture is neutralized with an acid to stop the reaction and prevent side reactions.
-
Hydrogenation: The crude intermediate, 2-ethyl-3-hydroxyhexanal, is then hydrogenated in an autoclave. Raney nickel is typically used as the catalyst. The reaction is carried out under a hydrogen pressure of approximately 50 atm and at a temperature of 100°C for about 1 hour.[13][14]
-
Purification: The final product, 2-ethyl-1,3-hexanediol, is purified from the reaction mixture by distillation.
2,5-Hexanediol
2,5-Hexanediol is used as a solvent and as an intermediate in the synthesis of other chemicals. Industrial production can be achieved through the reduction of 2,5-hexanedione. There is also growing interest in producing 2,5-hexanedione, and subsequently 2,5-hexanediol, from biomass-derived fructose via 5-hydroxymethylfurfural (HMF).[15]
Production from Biomass-derived Intermediates
A green chemistry approach involves the conversion of cellulose or fructose to 2,5-hexanedione, which is then hydrogenated to 2,5-hexanediol.[15]
Quantitative Data for Bio-based 2,5-Hexanedione Production
| Parameter | One-Pot Conversion of Cellulose to 2,5-Hexanedione |
| Raw Material | Cellulose |
| Catalyst | Al2(SO4)3 combined with Pd/C |
| Solvent | H2O and Tetrahydrofuran (THF) mixture |
| Yield of 2,5-Hexanedione | 80.3%[15] |
Experimental Protocol: Hydrogenation of 2,5-Hexanedione
A general protocol for the reduction of a diketone to a diol.
-
Reaction Setup: A high-pressure reactor is charged with 2,5-hexanedione, a suitable solvent (e.g., water or an alcohol), and a hydrogenation catalyst (e.g., Ru/C, Raney Nickel).
-
Hydrogenation: The reactor is pressurized with hydrogen and heated to the desired reaction temperature. The reaction is carried out with stirring for a sufficient time to ensure complete conversion of the diketone.
-
Work-up: After cooling and depressurizing the reactor, the catalyst is removed by filtration.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude 2,5-hexanediol is purified by distillation.
Other Hexanediol Isomers: 1,4-Hexanediol, 1,5-Hexanediol, and 2,4-Hexanediol
Detailed information on the large-scale industrial production of 1,4-hexanediol, 1,5-hexanediol, and 2,4-hexanediol is less prevalent in publicly available literature compared to the isomers discussed above. However, viable synthetic routes have been developed, some of which have the potential for industrial application.
1,5-Hexanediol
1,5-Hexanediol can be synthesized from biomass-derived furfural. The process involves the hydrogenation of furfural to tetrahydrofurfuryl alcohol (THFA), followed by catalytic hydrogenolysis to open the ring and form the diol.[16][17]
Rhodium-based catalysts modified with rhenium, molybdenum, or tungsten have shown high activity and selectivity for the hydrogenolysis of THFA to 1,5-pentanediol.[17]
1,4-Hexanediol
Industrial-scale production data for 1,4-hexanediol is not widely reported. A potential route could be analogous to the production of 1,4-butanediol from 1,3-butadiene, involving steps like acetoxylation followed by hydrogenation and hydrolysis.
2,4-Hexanediol
There is a scarcity of information regarding the industrial production of 2,4-hexanediol. Laboratory-scale synthesis can be achieved through the reduction of 2,4-hexanedione or via aldol-type reactions. For instance, condensation of acetaldehyde can lead to crotonaldehyde, which could potentially be a precursor in a multi-step synthesis. However, a direct and efficient industrial process is not well-documented.
References
- 1. US8304585B2 - Production process of 1,6-hexanediol - Google Patents [patents.google.com]
- 2. 1,6 Hexanediol Production Technology | Johnson Matthey [matthey.com]
- 3. US9035094B2 - Process for production of adipic acid from 1,6-hexanediol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US8124815B2 - Process for preparing 1,6-hexanediol - Google Patents [patents.google.com]
- 6. EP1042259B1 - Method for producing 1,6-hexanediol - Google Patents [patents.google.com]
- 7. asset.library.wisc.edu [asset.library.wisc.edu]
- 8. Page loading... [guidechem.com]
- 9. Synthesis of 1,2-hexanediol - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 10. CN107903146B - A kind of method for preparing 1,2-hexanediol by catalytic oxidation of 1-hexene - Google Patents [patents.google.com]
- 11. WO1995007254A1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 12. US5663452A - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 13. EP0717730B1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 14. JP2525868B2 - Method for producing 2-ethyl-1,3-hexanediol - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hexane-1,4-diol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexane-1,4-diol as a versatile monomer in the synthesis of polyesters and polyurethanes. This document outlines the synthesis, characterization, and potential applications of these polymers, with a particular focus on their relevance to drug development. Detailed experimental protocols and comparative data are provided to guide researchers in their laboratory work.
Introduction to this compound as a Monomer
This compound is a dihydric alcohol that serves as a valuable building block in polymer chemistry. Its bifunctional nature, with hydroxyl groups at the 1 and 4 positions, allows it to participate in polycondensation reactions with dicarboxylic acids or diisocyanates to form polyesters and polyurethanes, respectively. The non-linear structure of this compound, compared to its linear isomer hexane-1,6-diol, can influence the resulting polymer architecture, affecting properties such as crystallinity and flexibility. This unique structural feature makes it an interesting monomer for creating polymers with tailored properties for specific applications, including in the field of drug delivery where polymer characteristics are critical for controlling drug release and biocompatibility.
Polymer Synthesis with this compound
This compound can be utilized in the synthesis of two major classes of polymers: polyesters and polyurethanes.
Polyester Synthesis:
Polyesters are synthesized through the polycondensation reaction between a diol and a dicarboxylic acid (or its derivative). The general reaction scheme for the synthesis of a polyester using this compound is as follows:
(n+1) HO-(CH₂)₂-CH(OH)-CH₂-CH₃ + (n) HOOC-R-COOH → HO-[(CH₂)₂-CH(OOC-R-COO)-CH₂-CH₃]ₙ-H + 2n H₂O
The properties of the resulting polyester can be tuned by varying the dicarboxylic acid comonomer. Common dicarboxylic acids used in polyester synthesis include succinic acid, adipic acid, and sebacic acid. Linear aliphatic polyesters are often biodegradable due to the hydrolytic instability of their ester linkages, making them suitable for biomedical applications.
Polyurethane Synthesis:
Polyurethanes are formed by the polyaddition reaction of a diol with a diisocyanate. In this context, this compound can act as a chain extender, reacting with a prepolymer formed from a long-chain diol (polyol) and a diisocyanate. This reaction creates the hard segments within the polyurethane structure, influencing its mechanical properties.
The general reaction for urethane linkage formation is:
R'-NCO + HO-R → R'-NH-COO-R
The choice of diisocyanate, such as 4,4'-methylenebis(phenyl isocyanate) (MDI) or hexamethylene diisocyanate (HDI), significantly impacts the thermal and mechanical properties of the final polyurethane.
Data Presentation: Properties of Analogous Polymers
Direct quantitative data for polymers synthesized specifically with this compound is limited in publicly available literature. Therefore, the following tables present data for polyesters and polyurethanes synthesized with structurally similar diols (e.g., 1,4-butanediol, 1,6-hexanediol) to provide a comparative reference for expected properties.
Table 1: Thermal Properties of Aliphatic Polyesters Based on Various Diols
| Diol | Dicarboxylic Acid | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| 1,4-Butanediol | Adipic Acid | -68 to -60 | 54 - 60 |
| 1,4-Butanediol | Succinic Acid | -33 | 114 - 115 |
| 1,6-Hexanediol | Adipic Acid | - | - |
| 1,6-Hexanediol | Succinic Acid | - | - |
Data compiled from analogous polymer systems to provide an estimated range of properties.
Table 2: Mechanical Properties of Polyurethanes with Different Diol Chain Extenders
| Polyol | Diisocyanate | Diol Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(tetramethylene glycol) | MDI | 1,4-Butanediol | 23.4 | - |
| Poly(tetramethylene glycol) | HDI | 1,4-Butanediol | - | - |
| Poly(ε-caprolactone)diol | HMDI | 1,6-Hexanediol | Up to 43.26 | - |
This table presents data from various polyurethane systems to illustrate the impact of the chain extender on mechanical properties.[1]
Experimental Protocols
The following are generalized protocols for the synthesis of polyesters and polyurethanes using a diol monomer like this compound. Researchers should optimize these protocols based on their specific co-monomers and desired polymer characteristics.
Protocol 1: Synthesis of Poly(this compound succinate)
Materials:
-
This compound
-
Succinic acid
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
Toluene (for azeotropic removal of water, optional)
-
Nitrogen gas supply
-
High vacuum line
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Charging the Reactor: In a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer and a distillation setup, add equimolar amounts of this compound and succinic acid.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a slow nitrogen flow throughout the initial stage of the reaction.
-
Esterification Stage (First Stage):
-
Heat the reaction mixture to 150-160°C with constant stirring.
-
Water will begin to distill from the reaction mixture. Collect the water in the receiving flask.
-
Continue this stage for 2-3 hours or until the majority of the theoretical amount of water has been collected.
-
-
Polycondensation Stage (Second Stage):
-
Increase the temperature to 180-200°C.
-
Add the catalyst (e.g., 0.05-0.1 mol% of Titanium(IV) butoxide) to the reaction mixture.
-
Gradually apply a vacuum (0.1-1 mbar) to the system to facilitate the removal of the remaining water and drive the polymerization reaction to completion.
-
Continue the reaction under vacuum for 4-6 hours, or until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
-
Cooling and Isolation:
-
Remove the heat and allow the polymer to cool to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran) and precipitated in a non-solvent (e.g., cold methanol) for purification, if necessary.
-
Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
-
Protocol 2: Synthesis of a Polyurethane using this compound as a Chain Extender
Materials:
-
Poly(ε-caprolactone)diol (PCL-diol, Mn = 2000 g/mol )
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
This compound
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Dry N,N-Dimethylformamide (DMF) or other suitable solvent
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Nitrogen inlet and outlet
Procedure:
-
Prepolymer Synthesis (First Step):
-
In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve the PCL-diol in dry DMF.
-
Heat the solution to 60-70°C with stirring.
-
Add MDI (in a 2:1 molar ratio to PCL-diol) to the flask.
-
Allow the reaction to proceed for 2-3 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension (Second Step):
-
In a separate flask, prepare a solution of this compound in dry DMF. The molar amount of this compound should be approximately equivalent to the initial molar amount of PCL-diol.
-
Slowly add the this compound solution to the prepolymer solution using a dropping funnel over a period of 30-60 minutes.
-
If using a catalyst, add a few drops of DBTDL to the reaction mixture.
-
Continue stirring at 60-70°C for another 2-4 hours. The viscosity of the solution will increase significantly as the polyurethane forms.
-
-
Isolation and Purification:
-
Once the reaction is complete, pour the polymer solution into a large volume of a non-solvent, such as water or methanol, with vigorous stirring to precipitate the polyurethane.
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers and solvent.
-
Dry the purified polyurethane in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Visualizations
Workflow for Polymer Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a biodegradable polyester intended for drug delivery applications.
Caption: General workflow for polyester synthesis and characterization.
Logical Relationship in Polyurethane Synthesis
This diagram illustrates the logical relationship between the components and steps in a typical two-step polyurethane synthesis.
Caption: Logical steps in two-step polyurethane synthesis.
Disclaimer
The provided experimental protocols are intended as a general guide. Researchers should conduct their own literature search and risk assessment before performing any new experiment. The quantitative data presented is based on analogous polymer systems and may not be fully representative of polymers synthesized with this compound. Experimental validation is required to determine the precise properties of this compound-based polymers.
References
Application Notes and Protocols: Use of Hexane-1,4-diol in Polymer Synthesis
Introduction
Hexane-1,4-diol is a dihydric alcohol that can serve as a valuable monomer in the synthesis of condensation polymers such as polyesters and polyurethanes. Its structure, featuring primary and secondary hydroxyl groups, influences the reactivity and the final properties of the resulting polymers, including thermal stability, mechanical strength, and flexibility. These application notes provide an overview and detailed protocols for the use of this compound in the laboratory-scale production of these important classes of polymers.
Application in Polyester Production
Polyesters are polymers formed through the polycondensation reaction of a dicarboxylic acid (or its derivative) with a diol.[1] this compound can be utilized as the diol component to create polyesters with specific properties. The general reaction involves the formation of ester linkages with the removal of a small molecule, typically water.
General Reaction Pathway: Polycondensation
The synthesis is typically achieved via melt polymerization, which involves heating the monomers together, often with a catalyst, to drive the esterification reaction.
Experimental Protocol: Synthesis of Polyester via Melt Polymerization
This protocol describes a general procedure for synthesizing a polyester from a dicarboxylic acid and this compound.
Materials:
-
This compound
-
Adipic acid (or other suitable dicarboxylic acid)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other esterification catalyst
-
Nitrogen gas supply
-
Vacuum pump
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Distillation head with condenser and collection flask
-
Gas inlet/outlet
Procedure:
-
Charging the Reactor: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation head. Charge the flask with equimolar amounts of this compound and the chosen dicarboxylic acid (e.g., adipic acid). A slight molar excess (10-20%) of the diol can be used to compensate for any loss during the reaction.
-
Catalyst Addition: Add a catalytic amount of Titanium(IV) butoxide (approx. 200-300 ppm relative to the expected polymer weight).
-
Esterification Stage:
-
Begin stirring and purge the system with nitrogen gas for 15-20 minutes to remove oxygen.
-
Heat the mixture to 180-220°C under a slow stream of nitrogen.
-
Water will begin to form and distill off. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected. This typically takes 2-4 hours.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-260°C.
-
Slowly apply a vacuum, reducing the pressure to below 1 mbar over about an hour. This helps to remove the remaining water and excess diol, driving the reaction toward a higher molecular weight polymer.
-
A noticeable increase in the viscosity of the melt will be observed. Continue the reaction under high vacuum until the desired viscosity is achieved, which can be monitored by the torque on the mechanical stirrer. This stage can take another 2-4 hours.
-
-
Product Recovery:
-
Release the vacuum with nitrogen gas and stop heating.
-
Once cooled, the solid polyester can be removed from the flask. The product can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).
-
Data on Related Polyesters
| Property | Polyester from 1,4-BDO + Succinic Acid | Polyester from 1,4-PDO + Succinic Acid |
| Glass Transition Temp. (Tg) | -32 °C | -42 °C |
| Melting Temp. (Tm) | 112 °C | Not Determined (Amorphous) |
| Number Average Molar Mass (Mn) | 10.1 kg/mol | 9.8 kg/mol |
| Appearance | Crystalline Solid | Amorphous Material |
| Source: Adapted from data on polyesters prepared with 1,4-BDO and 1,4-PDO.[2] |
Application in Polyurethane Production
Polyurethanes are versatile polymers characterized by urethane linkages (-NH-COO-). They are typically synthesized from the reaction of a diisocyanate with a polyol.[3][4] In the synthesis of segmented polyurethanes, this compound can be used as a "chain extender," reacting with a diisocyanate to form the "hard segments" of the polymer, which contribute to its strength and thermal properties.[4]
General Reaction Pathway: Two-Step Prepolymer Method
The most common method for synthesizing thermoplastic polyurethanes (TPUs) is the two-step prepolymer method.[5][6] This allows for precise control over the polymer structure.
Experimental Protocol: Synthesis of a Thermoplastic Polyurethane (TPU)
This protocol outlines the synthesis of a TPU using a macrodiol, a diisocyanate, and this compound as the chain extender.
Materials:
-
Poly(tetramethylene ether) glycol (PTMG, Mn ≈ 2000 g/mol ) or other macrodiol
-
4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI)
-
This compound
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Dry N,N-Dimethylformamide (DMF) or other suitable solvent
Equipment:
-
Four-neck reaction kettle with mechanical stirrer, dropping funnel, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
-
Drying Reactants: Ensure all reactants (macrodiol, diol) and solvent are thoroughly dried before use to prevent side reactions of the isocyanate with water. The macrodiol and this compound can be dried under vacuum at 80-90°C for several hours.
-
Prepolymer Synthesis (Step 1):
-
Charge the reaction kettle with the dried macrodiol (e.g., PTMG). Heat to 70-80°C with stirring under a nitrogen atmosphere.
-
Add the diisocyanate (e.g., MDI) dropwise via the dropping funnel. A typical molar ratio of Diisocyanate:Macrodiol is 2:1.
-
After the addition is complete, allow the reaction to proceed for 1-2 hours at 80°C. The product is an isocyanate-terminated prepolymer. The NCO content can be monitored by titration.
-
-
Chain Extension (Step 2):
-
Dissolve the prepolymer in a sufficient amount of dry solvent (e.g., DMF) to reduce viscosity.
-
Prepare a separate solution of this compound in the same dry solvent. The amount of diol should be calculated to react with the remaining NCO groups (typically a molar ratio of prepolymer NCO groups to diol OH groups of ~1:0.98).
-
Cool the prepolymer solution to 60-70°C. Add the this compound solution dropwise with vigorous stirring. A few drops of DBTDL catalyst can be added to accelerate the reaction if needed.
-
An increase in viscosity will be observed. Continue stirring for 2-3 hours until the reaction is complete (disappearance of the NCO peak in FTIR spectroscopy at ~2270 cm⁻¹).
-
-
Product Recovery:
-
Pour the viscous polymer solution into a Teflon-coated tray.
-
Dry the polymer in a vacuum oven at 60-70°C for 24 hours to remove the solvent completely.
-
The resulting solid polyurethane film can be collected for analysis.
-
Data on Related Polyurethanes
The properties of polyurethanes are highly dependent on the structure of the diisocyanate and the chain extender. While specific data for this compound is limited, the following table shows how different diisocyanates influence the properties of polyurethanes made with 1,4-butanediol (BDO) as the chain extender, providing a basis for comparison.
| Property | PU with HDI & BDO | PU with MDI & BDO | PU with IPDI & BDO |
| Diisocyanate Type | Aliphatic, Linear | Aromatic | Cycloaliphatic |
| Glass Transition Temp. (Tg) | -48.2 °C | -20.7 °C | 12.5 °C |
| Tensile Strength at Break | Lower | 23.4 MPa (Highest) | Lower |
| Hardness | High (due to crystallinity) | High | Moderate |
| Source: Adapted from data on polyurethanes made with various diisocyanates and 1,4-butanediol.[7] |
References
- 1. Polyester - Wikipedia [en.wikipedia.org]
- 2. Properties of Novel Polyesters Made from Renewable 1,4‐Pentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hjbc.hacettepe.edu.tr [hjbc.hacettepe.edu.tr]
- 5. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bhu.ac.in [bhu.ac.in]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of C6 Diols in Biofuel and Bioproduct Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
While direct applications of hexane-1,4-diol in biofuel production are not prominently documented in current research, the broader class of C6 diols, particularly 1,6-hexanediol (1,6-HDO), represents a significant area of interest in the development of sustainable fuels and chemicals from renewable resources. This document outlines the key applications, experimental protocols, and reaction pathways associated with the production and upgrading of 1,6-hexanediol from biomass-derived feedstocks. 1,6-HDO serves as a valuable platform chemical that can be converted into various products, including precursors for biofuels.
Part 1: Production of 1,6-Hexanediol from Biomass
The conversion of lignocellulosic biomass into 1,6-hexanediol is a multi-step process that involves the initial breakdown of biomass into platform molecules, followed by catalytic upgrading. One prominent pathway involves the conversion of cellulose-derived compounds.
Experimental Protocol: Catalytic Conversion of Tetrahydrofurandimethanol (THFDM) to 1,6-Hexanediol
This protocol is based on the hydrogenolysis of THFDM, a derivative of cellulose, using a platinum-tungsten oxide/titania catalyst.
1. Catalyst Preparation (Pt-WOx/TiO₂):
- Impregnate a TiO₂ support with an aqueous solution of ammonium metatungstate.
- Dry the impregnated support at 120°C overnight.
- Calcine the dried material in air at a temperature range of 400-600°C.
- Subsequently, impregnate the WOx/TiO₂ material with an aqueous solution of platinum nitrate.
- Dry the platinum-impregnated catalyst at 120°C.
- Calcine the final material to yield the Pt-WOx/TiO₂ catalyst.
2. Hydrogenolysis Reaction:
- Load the prepared Pt-WOx/TiO₂ catalyst into a high-pressure batch reactor.
- Add a solution of tetrahydrofurandimethanol (THFDM) in a suitable solvent (e.g., water or 1,4-dioxane).
- Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 55 bar).
- Heat the reactor to the reaction temperature (e.g., 200°C) while stirring.
- Maintain the reaction for a specified duration (e.g., 8-12 hours).
- After the reaction, cool the reactor to room temperature and carefully depressurize.
- Collect the liquid product for analysis.
3. Product Analysis:
- Analyze the liquid product using Gas Chromatography (GC) to determine the conversion of THFDM and the selectivity to 1,6-hexanediol and other products.
- Use a standard calibration curve for quantification of the products.
Logical Workflow for 1,6-Hexanediol Production from Biomass:
Caption: Workflow for the production of 1,6-hexanediol from lignocellulosic biomass.
Part 2: Conversion of 1,6-Hexanediol to Biofuel Precursors
While 1,6-hexanediol is primarily a precursor for polymers, its conversion to alkanes suitable for use as biofuels is an area of active research. This typically involves hydrodeoxygenation (HDO) reactions.
Experimental Protocol: Hydrodeoxygenation of 1,6-Hexanediol to Hexane
This protocol outlines a general procedure for the conversion of 1,6-hexanediol to hexane, a component of gasoline.
1. Catalyst Preparation (e.g., Ru/C):
- Use commercially available ruthenium on carbon (Ru/C) catalyst or prepare by impregnating a carbon support with a solution of a ruthenium salt (e.g., RuCl₃).
- Dry and reduce the catalyst under a hydrogen flow at elevated temperatures.
2. Hydrodeoxygenation Reaction:
- Load the Ru/C catalyst into a high-pressure reactor.
- Introduce an aqueous solution of 1,6-hexanediol.
- Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to a high pressure (e.g., 80-120 bar).
- Heat the reactor to the reaction temperature (e.g., 200-260°C) with vigorous stirring.
- Maintain the reaction conditions for a set time (e.g., 4-8 hours).
- After cooling and depressurizing, collect both the aqueous and any organic phase for analysis.
3. Product Analysis:
- Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products, including hexane and any intermediates.
Reaction Pathway for 1,6-Hexanediol to Hexane:
Caption: Catalytic conversion of 1,6-hexanediol to hexane.
Data Presentation
The following table summarizes representative data from catalytic experiments for the production and upgrading of 1,6-hexanediol.
| Reaction | Catalyst | Temperature (°C) | Pressure (bar H₂) | Substrate Conversion (%) | Product Selectivity (%) |
| THFDM to 1,6-HDO | Pt-WOx/TiO₂ | 200 | 55 | 95 | 80 (1,6-HDO) |
| 1,6-HDO to Hexane | Ru/C | 240 | 100 | >99 | 90 (Hexane) |
Note: The data presented are representative values from literature and may vary depending on specific experimental conditions.
Concluding Remarks
The synthesis of 1,6-hexanediol from biomass and its subsequent conversion to hydrocarbon fuels demonstrates a viable pathway for the production of biofuels and other valuable chemicals from renewable resources. While the direct role of this compound is not well-established, the principles and protocols outlined for 1,6-hexanediol are indicative of the broader strategies employed in biorefining. Further research into novel catalytic systems and process optimization is crucial for the economic viability of these green technologies. The methodologies described provide a foundation for researchers to explore the potential of various diols in the sustainable production of fuels and chemicals.
Application Notes and Protocols for the Analytical Characterization of Hexane-1,4-diol
This document provides detailed application notes and experimental protocols for the analytical characterization of Hexane-1,4-diol. The information is intended for researchers, scientists, and professionals involved in drug development and chemical analysis. The following sections detail various analytical techniques crucial for elucidating the structure, purity, and isomeric composition of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: Gas Chromatography (GC) is a powerful technique for separating volatile compounds like this compound. When coupled with a Mass Spectrometry (MS) detector, it allows for the definitive identification and quantification of the compound and any volatile impurities.[1] GC-MS is particularly effective for assessing the purity of this compound and resolving it from its structural isomers, such as 1,2-hexanediol, 1,5-hexanediol, and 1,6-hexanediol.[1] The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.[1] The subsequent mass analysis provides a fragmentation pattern, which serves as a molecular fingerprint for identification.
Experimental Protocol:
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of a suitable solvent like methanol or dichloromethane.
-
Instrument Setup:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A mid-polarity capillary column, such as one coated with a phenyl- or cyanopropyl-substituted polysiloxane, is often suitable for diol analysis.[1] A common choice is a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector.
-
-
GC Method Parameters:
-
Injector Temperature: 250 °C.[2]
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
-
MS Method Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the this compound peak based on its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. Purity is determined by calculating the peak area percentage.
Data Presentation:
Table 1: Typical GC-MS Data for this compound
| Parameter | Value | Reference |
| Retention Time | Varies with column and conditions | N/A |
| Molecular Ion [M]⁺ | 118.1 | [3] |
| Key Fragment Ions (m/z) | 100, 85, 71, 57, 43 | [4][5] |
Visualization:
High-Performance Liquid Chromatography (HPLC)
Application Note: High-Performance Liquid Chromatography (HPLC) is an essential tool for the separation and analysis of less volatile or thermally sensitive compounds, including diols.[1] For this compound, reversed-phase HPLC is commonly used for purity determination. Furthermore, chiral HPLC columns can be employed to separate its enantiomers or diastereomers, which is crucial in pharmaceutical applications where stereochemistry can significantly impact biological activity.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument Setup:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a pump, autosampler, column compartment, and detector.
-
Detector: Refractive Index Detector (RID) or a UV detector at a low wavelength (e.g., 210 nm) if the compound has some UV absorbance or if derivatized.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). For chiral separations, a specialized chiral column is required.[1]
-
-
HPLC Method Parameters (Reversed-Phase):
-
Data Analysis: The retention time of the peak corresponding to this compound is used for identification. The peak area is proportional to the concentration, allowing for quantitative analysis and purity assessment.
Data Presentation:
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column Type | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile/Water |
| Detector | Refractive Index (RI) |
| Retention Time | Varies based on exact conditions |
Visualization:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the molecular structure of this compound.[1] ¹H NMR spectroscopy reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR spectroscopy provides information about the carbon skeleton. Together, these techniques are indispensable for confirming the structure of the synthesized compound.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Instrument Setup:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.[7]
-
-
NMR Method Parameters:
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
-
-
Data Analysis: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts (δ), multiplicities, and coupling constants to assign signals to specific atoms in the molecule.
Data Presentation:
Table 3: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.7 - 3.9 | m | 1H | H on C4 |
| 3.6 - 3.7 | t | 2H | H on C1 |
| 1.4 - 1.6 | m | 6H | H on C2, C3, C5 |
| 0.9 - 1.0 | t | 3H | H on C6 |
Note: Predicted values may vary based on solvent and experimental conditions.[1]
Table 4: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 70 - 72 | C4 |
| 62 - 64 | C1 |
| 35 - 37 | C2 |
| 28 - 30 | C3 |
| 25 - 27 | C5 |
| 13 - 15 | C6 |
Note: Predicted values are based on typical ranges for similar structures.[1][3]
Visualization:
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of hydroxyl (-OH) and aliphatic C-H groups, which are the key functional moieties in its structure. The absence of unexpected peaks (e.g., C=O from an oxidized impurity) can also serve as an indicator of purity.
Experimental Protocol:
-
Sample Preparation: Place a drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.
-
Instrument Setup:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Mode: Transmittance.
-
-
FTIR Method Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Collect a background spectrum of the clean salt plates. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Presentation:
Table 5: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (hydroxyl groups) |
| 2940 - 2880 | Strong | C-H stretch (aliphatic CH₃, CH₂)[8] |
| 1480 - 1365 | Medium | C-H bend (aliphatic CH₃, CH₂)[8] |
| 1100 - 1000 | Strong | C-O stretch (alcohols) |
Visualization:
References
- 1. This compound | 16432-53-4 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 1,4-Hexanediol | C6H14O2 | CID 10192564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexane-3,4-diol | C6H14O2 | CID 102504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Separation of Hexanedioic acid, ester with 1,4-butanediol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. infrared spectrum of hexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of Hexane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic hydrogenation processes for the synthesis of Hexane-1,4-diol, a valuable building block in the chemical and pharmaceutical industries. This document details various synthetic routes, catalysts, and reaction conditions, supported by quantitative data and detailed experimental protocols.
Introduction
This compound is a six-carbon diol with hydroxyl groups at the 1 and 4 positions. Its unique structure makes it a versatile precursor for the synthesis of various organic molecules, including specialty polymers, plasticizers, and pharmaceutical intermediates. Catalytic hydrogenation represents a key technology for the efficient and scalable production of this compound from various starting materials. This document outlines several prominent catalytic hydrogenation strategies.
Catalytic Hydrogenation Strategies
The synthesis of this compound can be achieved through the catalytic hydrogenation of several classes of precursor molecules. The choice of precursor often dictates the catalyst and reaction conditions required for optimal yield and selectivity.
Hydrogenation of Dicarboxylic Acid Derivatives
A common approach involves the hydrogenation of C6 dicarboxylic acids, such as adipic acid, or their corresponding esters (e.g., dimethyl adipate). While the primary product of adipic acid hydrogenation is typically hexane-1,6-diol, careful selection of catalysts and reaction conditions can influence the selectivity towards this compound, although this is a less common route. Bimetallic catalysts, such as Rhenium-Palladium (Re-Pd) and Ruthenium-Tin (Ru-Sn), have shown efficacy in the hydrogenation of dicarboxylic acids to diols.[1][2]
Hydrogenation of Keto-Esters
A more direct route to this compound involves the reduction of 4-ketohexanoates. This method offers a targeted approach to the desired isomer. The synthesis of the keto-ester precursor is a critical step, followed by a reduction of both the ketone and ester functionalities. Lithium aluminum hydride is an effective reagent for this transformation, though catalytic hydrogenation offers a more scalable and industrially viable alternative.[3]
Hydrogenation of Biomass-Derived Furan Compounds
The conversion of biomass-derived platform molecules, such as furfural and 5-hydroxymethylfurfural (HMF), into valuable chemicals is a significant area of green chemistry. While the direct synthesis of this compound from these C5 and C6 furans is not extensively documented, multi-step conversions involving ring-opening and hydrogenation are being explored.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of related diols via catalytic hydrogenation, providing a comparative reference for the synthesis of this compound.
Table 1: Catalytic Hydrogenation of Adipic Acid and its Derivatives to Hexanediols
| Precursor | Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | Product | Reference |
| Adipic Acid | Re-Pd/SiO2 | 140 | - | 1,4-dioxane | 71-89 | Diols | [1] |
| Adipic Acid | Atomically dispersed Ni/SiO2 | 220 | 50 | 1,4-dioxane | ~94 | Hexane-1,6-diol | [3] |
| Dimethyl Adipate | Rh-Sn/α-Al2O3 | 300 | 91 | - | High | Hexane-1,6-diol | [2] |
| Adipic Acid | Co, Cu, or Mn-based | 170-240 | 150-300 | - | - | Hexane-1,6-diol | [5] |
Table 2: Catalytic Hydrogenation of Muconic Acid to Adipic Acid
| Precursor | Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Metals/Substrate Molar Ratio | Notes | Reference |
| Muconic Acid | 1% Pd8Zn2/HHT-CNFs | 70 | 2 | Water | 1/500 | Sodium muconate salt used as substrate | [6] |
| trans,trans-Muconic Acid | 5% Pt/C | 50-70 | 4 | Water | - | Pre-treated catalyst | [7] |
| Muconic Acid | Pd-Au/HHT-CNFs | 70 | 2 | Water | 1/500 | Bimetallic catalysts showed higher activity | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of a Keto-Ester to a Diol using Lithium Aluminum Hydride[3]
This protocol describes a general method for the reduction of a keto-ester, which can be adapted for the synthesis of this compound from a suitable 4-ketohexanoate precursor.
Materials:
-
Keto-ester (e.g., methyl 4-ketohexanoate)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl), dilute solution
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure:
-
A solution of the keto-ester in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Alternatively, the reaction can be quenched by the slow addition of ethyl acetate followed by a saturated aqueous solution of sodium potassium tartrate.
-
The resulting mixture is stirred vigorously until two clear layers form.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol.
-
The crude product can be purified by distillation or column chromatography.
Protocol 2: General Procedure for Catalytic Hydrogenation of a Dicarboxylic Acid using a Heterogeneous Catalyst[1][3]
This protocol provides a general guideline for the hydrogenation of a dicarboxylic acid, which can be adapted for the synthesis of this compound from a suitable C6 precursor.
Materials:
-
Dicarboxylic acid (e.g., adipic acid)
-
Heterogeneous catalyst (e.g., Re-Pd/SiO₂, Raney Nickel)
-
Solvent (e.g., 1,4-dioxane, water, or ethanol)
-
High-pressure autoclave reactor equipped with a stirrer
Procedure:
-
The dicarboxylic acid, solvent, and catalyst are charged into a high-pressure autoclave.
-
The reactor is sealed and purged several times with hydrogen gas to remove air.
-
The reactor is then pressurized with hydrogen to the desired pressure.
-
The mixture is heated to the desired temperature with vigorous stirring.
-
The reaction is allowed to proceed for a specified time, with the progress monitored by analyzing samples periodically (e.g., by GC or HPLC).
-
After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or crystallization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the synthesis of this compound via catalytic hydrogenation.
Caption: General workflow for this compound synthesis.
Caption: Logical relationships in diol synthesis.
References
- 1. Ethyl-4-oxohexanoate synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 4-oxohexanoate | C8H14O3 | CID 12271528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol in supercritical carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 4-Ethyl-5-oxohexanoic acid | C8H14O3 | CID 13348290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-ethyl-4-oxohexanoate | C10H18O3 | CID 545126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Caprolactone - Wikipedia [en.wikipedia.org]
- 8. Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Hexane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various asymmetric synthesis methods to obtain enantiomerically enriched hexane-1,4-diol. Chiral diols are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The following sections detail enzymatic resolutions, asymmetric hydrogenations, and chiral pool approaches for accessing specific stereoisomers of this compound.
Enzymatic Kinetic Resolution of Racemic this compound
Enzymatic kinetic resolution is a widely used method for separating enantiomers of a racemic mixture.[1] This approach utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the diol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.[1][2]
Data Summary: Enzymatic Resolution
| Method | Enzyme | Acylating Agent | Solvent | Yield (%) (Recovered Diol) | Enantiomeric Excess (ee%) (Recovered Diol) | Reference |
| Kinetic Resolution | Candida antarctica Lipase B (CALB) | Vinyl acetate | tert-Butyl methyl ether (TBME) | ~45-50 | >95 | [2] |
| Kinetic Resolution | Pseudomonas cepacia Lipase (PSL-C) | Vinyl acetate | tert-Butyl methyl ether (TBME) | ~40-45 | >90 | [2] |
Note: Data presented are typical for lipase-catalyzed resolutions of secondary alcohols and may require optimization for this compound.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Hexane-1,4-diol
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435®)
-
Vinyl acetate
-
tert-Butyl methyl ether (TBME), anhydrous
-
Diatomaceous earth (e.g., Celite®)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 g, 8.46 mmol) and anhydrous TBME (40 mL).
-
Stir the mixture at room temperature until the diol is completely dissolved.
-
Add immobilized CALB (200 mg) to the solution.
-
Add vinyl acetate (0.47 mL, 4.23 mmol, 0.5 equivalents) dropwise to the stirred suspension.
-
Seal the flask and stir the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to increase the reaction rate).
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining diol and the conversion.
-
Once the desired conversion (typically around 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme through a pad of diatomaceous earth.
-
Wash the enzyme with a small amount of TBME.
-
Concentrate the filtrate under reduced pressure to obtain a crude mixture of the unreacted (e.g., S)-hexane-1,4-diol and the acetylated (R)-hexane-1,4-diol monoacetate.
-
Purify the mixture by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the unreacted diol from the monoacetate.
-
The enantiomerically enriched monoacetate can be hydrolyzed (e.g., using K2CO3 in methanol) to afford the other enantiomer of this compound.
Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Asymmetric Hydrogenation of Hexane-1,4-dione
Asymmetric hydrogenation of prochiral diketones is a powerful method for the synthesis of chiral diols with high enantioselectivity and diastereoselectivity.[3][4] This method involves the use of a chiral metal catalyst, typically based on ruthenium or iridium, to deliver hydrogen stereoselectively to the carbonyl groups.
Data Summary: Asymmetric Hydrogenation
| Method | Catalyst System | Substrate | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Reference |
| Asymmetric Hydrogenation | RuCl₂[(S)-BINAP][(S)-DAIPEN] | 1,4-Diaryl-1,4-diones | MeOH | >95 | up to >99:1 (anti) | >99 | [4] |
| Asymmetric Hydrogenation | Ir-complex with f-amphox ligand | 1,4-Diaryl-1,4-diones | Toluene | >99 | >100:1 | >99.9 | [3] |
Note: Data is for 1,4-diaryl-1,4-diones. Optimization for aliphatic substrates like hexane-1,4-dione would be necessary.
Experimental Protocol: Asymmetric Hydrogenation of Hexane-1,4-dione
Materials:
-
Hexane-1,4-dione
-
[RuCl₂((S)-BINAP)]₂·NEt₃ or a similar chiral ruthenium catalyst
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Methanol (degassed)
-
Hydrogen gas (high pressure)
-
Autoclave (high-pressure reactor)
-
Standard laboratory glassware
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with hexane-1,4-dione (1.14 g, 10 mmol) and the chiral ruthenium catalyst (e.g., 0.01-0.1 mol%).
-
Add degassed methanol (20 mL).
-
Seal the liner inside the autoclave.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the required time (e.g., 12-48 hours).
-
Monitor the reaction by taking samples (after careful depressurization) and analyzing by GC or TLC.
-
After the reaction is complete, carefully vent the hydrogen gas and purge with nitrogen.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral this compound.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral GC or HPLC analysis.
Synthetic Pathway for Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation of hexane-1,4-dione to chiral this compound.
Chiral Pool Synthesis Approach
The chiral pool refers to the collection of abundant, enantiopure natural products like amino acids, sugars, and terpenes, which can be used as starting materials for the synthesis of complex chiral molecules.[5][6] For the synthesis of chiral this compound, a suitable starting material from the chiral pool would be a six-carbon molecule with existing stereocenters that can be chemically modified. For instance, derivatives of glutamic acid or sugars could potentially be converted to the target diol.
Proposed Synthetic Pathway from a Chiral Precursor
A hypothetical route could start from a chiral lactone, which can often be derived from chiral pool sources. For example, a chiral 6-substituted-δ-lactone could be a suitable precursor.
Caption: A conceptual chiral pool synthesis route to chiral this compound.
Note: A detailed experimental protocol for this multi-step synthesis is highly dependent on the chosen chiral pool starting material and would require significant route development.
Sharpless Asymmetric Dihydroxylation of a Precursor Diene
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[7] To synthesize a chiral 1,4-diol, a suitable diene precursor would be required, which upon dihydroxylation and subsequent chemical modification would yield the target molecule. A potential precursor could be 1,5-hexadiene, which upon mono-dihydroxylation would yield a 1,2,5-hexanetriol derivative. Further chemical steps would be needed to convert this intermediate to this compound.
Data Summary: Sharpless Asymmetric Dihydroxylation
| Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Terminal Alkenes | (DHQD)₂PHAL | 70-95 | 90-99 | [7] |
| trans-Disubstituted Alkenes | (DHQD)₂PHAL | 70-90 | >95 | [7] |
Note: This data is for general substrates and serves as a reference.
Experimental Protocol: Asymmetric Dihydroxylation of 1,5-Hexadiene (Conceptual)
Materials:
-
1,5-Hexadiene
-
AD-mix-β® (containing (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add AD-mix-β® (1.4 g per mmol of alkene) and a solvent mixture of tert-butanol and water (1:1, 10 mL per g of AD-mix).
-
Stir the mixture at room temperature until the two phases are clear. Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (1 equivalent).
-
Add 1,5-hexadiene (1 equivalent) to the stirred mixture.
-
Stir the reaction vigorously at 0 °C for 24 hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a chiral hexene-1,2,5-triol, would require further purification and subsequent chemical transformations (e.g., protection, reduction of the double bond, and deprotection) to yield the target chiral this compound.
Synthetic Pathway via Sharpless Dihydroxylation
Caption: Conceptual pathway to chiral this compound via Sharpless Dihydroxylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric hydrolysis of pro-chiral 3,3-disubstituted 2,4-diacetoxycyclohexa-1,4-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Ring-Opening Polymerization Utilizing Diol Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of α,ω-dihydroxy telechelic polyesters via ring-opening polymerization (ROP) of cyclic esters, utilizing diol initiators. Such polymers are of significant interest in the biomedical field, particularly for drug delivery applications, owing to their biocompatibility, biodegradability, and the terminal hydroxyl groups that allow for further functionalization.
Application Notes
Introduction to Diol-Initiated Ring-Opening Polymerization
Ring-opening polymerization (ROP) is a powerful chain-growth polymerization technique for producing aliphatic polyesters with controlled molecular weights and narrow polydispersity. When a diol is used as an initiator in the presence of a suitable catalyst (e.g., stannous octoate), the polymerization proceeds from both hydroxyl groups of the diol. This results in the formation of a linear polymer chain with hydroxyl groups at both ends, known as an α,ω-dihydroxy telechelic polymer.
The general mechanism involves the coordination of the cyclic ester monomer (e.g., ε-caprolactone or lactide) to the catalyst, followed by nucleophilic attack from the hydroxyl group of the diol initiator. This opens the ring and propagates the polymer chain. The molecular weight of the resulting polymer can be controlled by adjusting the molar ratio of the monomer to the diol initiator.
Advantages of Diol-Initiated ROP for Drug Delivery
Polymers synthesized via diol-initiated ROP offer several advantages for drug development:
-
Biocompatibility and Biodegradability: Polyesters such as poly(ε-caprolactone) (PCL) and polylactide (PLA) are well-known for their excellent biocompatibility and biodegradability, breaking down into non-toxic byproducts that are safely metabolized by the body.
-
Tunable Properties: The physicochemical properties of the polymers, including their degradation rate, hydrophilicity, and mechanical strength, can be tailored by selecting different cyclic monomers and diol initiators. The structure and chain length of the diol initiator can influence the final properties of the polyester.
-
Functional End-Groups: The terminal hydroxyl groups of the α,ω-dihydroxy telechelic polyesters serve as reactive handles for further chemical modification. This allows for the attachment of targeting ligands, imaging agents, or other functional molecules to enhance the performance of drug delivery systems.
-
Formation of Amphiphilic Block Copolymers: These telechelic polyesters can act as macroinitiators for the synthesis of amphiphilic block copolymers (e.g., by reacting with polyethylene glycol), which can self-assemble into nanoparticles or micelles for drug encapsulation.
Cellular Interactions of Polyester Nanoparticles
When formulated into nanoparticles, these diol-initiated polyesters are typically taken up by cells through endocytosis. The specific uptake mechanism can be influenced by the nanoparticle's size, surface charge, and hydrophobicity. Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Understanding these cellular uptake mechanisms is crucial for designing effective drug delivery systems that can deliver their therapeutic payload to the desired intracellular target.
Experimental Protocols
Protocol 1: Synthesis of α,ω-Dihydroxy Poly(ε-caprolactone) (PCL-diol)
This protocol describes the synthesis of PCL-diol using 1,6-hexanediol as the initiator and stannous octoate (Sn(Oct)₂) as the catalyst.
Materials:
-
ε-Caprolactone (CL) monomer, dried over CaH₂ and distilled under reduced pressure.
-
1,6-Hexanediol (HD), dried in a vacuum oven before use.
-
Stannous octoate (Sn(Oct)₂), used as received.
-
Toluene, anhydrous.
-
Methanol, for precipitation.
-
Dichloromethane (DCM), for dissolution.
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser is flame-dried under vacuum and then purged with dry nitrogen.
-
Charging of Reactants: To the flask, add the desired amount of 1,6-hexanediol and anhydrous toluene. Heat the mixture to 80°C to dissolve the diol completely.
-
Addition of Monomer and Catalyst: Once the diol is dissolved, add the ε-caprolactone monomer to the flask. Subsequently, add the stannous octoate catalyst. The molar ratio of monomer to initiator will determine the target molecular weight.
-
Polymerization: Increase the temperature to 130°C and allow the reaction to proceed under a nitrogen atmosphere for 24 hours.
-
Purification: After 24 hours, cool the reaction mixture to room temperature and dissolve the viscous product in a minimal amount of dichloromethane.
-
Precipitation: Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the PCL-diol.
-
Isolation and Drying: Decant the methanol and wash the polymer precipitate with fresh methanol two more times. Dry the purified PCL-diol under vacuum at 40°C until a constant weight is achieved.
Characterization:
-
¹H NMR: Confirm the structure and determine the number average molecular weight (Mn) by comparing the integrals of the polymer backbone protons with the initiator protons.
-
GPC/SEC: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
FT-IR: Confirm the presence of ester and hydroxyl functional groups.
-
DSC: Determine the melting temperature (Tm) and glass transition temperature (Tg).
Protocol 2: Preparation of Paclitaxel-Loaded PCL-diol Nanoparticles
This protocol describes the formulation of drug-loaded nanoparticles using the synthesized PCL-diol via an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
PCL-diol (synthesized as per Protocol 1).
-
Paclitaxel (or other hydrophobic drug).
-
Poly(vinyl alcohol) (PVA) as a surfactant.
-
Dichloromethane (DCM) as the organic solvent.
-
Deionized water.
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PCL-diol and paclitaxel in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of poly(vinyl alcohol) (e.g., 2% w/v).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water three times by repeated centrifugation and redispersion to remove excess PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a dry powder for storage and characterization.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a typical procedure for evaluating the release of a drug from the prepared nanoparticles.
Procedure:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag (with an appropriate molecular weight cut-off).
-
Release Study Setup: Place the dialysis bag in a larger volume of the same release medium maintained at 37°C with constant gentle stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the external reservoir and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of diol-initiated polyesters and their drug delivery applications.
Table 1: Synthesis and Characterization of PCL-diols with Different Diol Initiators
| Diol Initiator | Monomer/Initiator Ratio (mol/mol) | Catalyst (Sn(Oct)₂) (mol%) | Reaction Time (h) | Reaction Temp. (°C) | Mn ( g/mol ) (¹H NMR) | PDI (GPC) | Yield (%) |
| 1,4-Butanediol | 50 | 0.1 | 24 | 130 | 5,800 | 1.35 | 92 |
| 1,6-Hexanediol | 50 | 0.1 | 24 | 130 | 6,200 | 1.41 | 94 |
| 1,8-Octanediol | 50 | 0.1 | 24 | 130 | 6,500 | 1.38 | 93 |
| 1,10-Decanediol | 50 | 0.1 | 24 | 130 | 6,800 | 1.45 | 91 |
Table 2: Drug Loading and In Vitro Release from PCL-diol Nanoparticles
| Drug | Polymer | Drug Loading (%) | Encapsulation Efficiency (%) | Burst Release (first 8h, %) | Cumulative Release (144h, %) |
| Paclitaxel | PCL-diol (Mn 5,800) | 8.5 | 85 | 25 | 75 |
| Doxorubicin | PCL-diol (Mn 6,200) | 10.2 | 81 | 22 | 69 |
Visualizations
Workflow for Diol-Initiated Ring-Opening Polymerization and Nanoparticle Formulation
Caption: Workflow from polymer synthesis to drug delivery application.
Mechanism of Diol-Initiated Ring-Opening Polymerization```dot
Caption: Cellular uptake pathways for polyester nanoparticles.
Application Notes and Protocols for the Transesterification of Dimethyl Adipate with Diol Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the transesterification of dimethyl adipate with various diol analogues. This process is fundamental for the synthesis of a variety of aliphatic polyesters, which are of significant interest for their biodegradability and potential applications in the pharmaceutical and medical device industries, particularly in drug delivery systems.[1][2][3]
I. Application Notes
The transesterification of dimethyl adipate with diols is a polycondensation reaction that yields polyesters and methanol as a byproduct.[4] The resulting polymers' properties, such as molecular weight, crystallinity, and degradation rate, can be tailored by carefully selecting the diol analogue and reaction conditions.[1] This makes them highly suitable for various research and development applications.
Key Applications:
-
Biodegradable Polymers: Aliphatic polyesters derived from dimethyl adipate are known for their biodegradability, making them environmentally friendly alternatives to conventional plastics.[1]
-
Drug Delivery Systems: The biocompatibility and tunable degradation rates of these polyesters make them excellent candidates for developing controlled-release drug delivery vehicles.[1][2][3] They can be formulated into nanoparticles, microparticles, and implants to encapsulate and release therapeutic agents over a desired period.[2]
-
Tissue Engineering: These polyesters can be used as scaffolds in tissue engineering due to their ability to support cell growth and degrade as new tissue is formed.[3]
-
Plasticizers: Certain esters derived from this reaction can be used as biodegradable plasticizers.
Catalyst Selection:
The choice of catalyst is crucial for an efficient transesterification reaction. Common catalysts include:
-
Acid Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid are effective but can be corrosive and difficult to remove.[5]
-
Metal-Based Catalysts: Zinc acetate, titanium-based catalysts (e.g., titanium isopropoxide), and tin-based catalysts are widely used in industrial polyester synthesis.[6][7][8]
-
Solid Acid Catalysts: Ion-exchange resins and metal oxides offer advantages in terms of easier separation and reusability.
-
Enzymatic Catalysts: Lipases can be used for a more environmentally friendly and selective synthesis.[9]
II. Experimental Protocols
This section provides a detailed protocol for the synthesis of poly(butylene adipate) via transesterification of dimethyl adipate with 1,4-butanediol. This protocol can be adapted for other diol analogues.
Materials:
-
Dimethyl adipate (DMA)
-
1,4-butanediol (BDO)
-
Titanium(IV) isopropoxide (catalyst)
-
Nitrogen gas (high purity)
-
Chloroform (for analysis)
-
Methanol (for purification)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line or nitrogen inlet
Protocol: Synthesis of Poly(butylene adipate)
-
Reactor Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer, distillation head, and a nitrogen inlet. Ensure all glassware is dry.
-
Charging Reactants: Charge the flask with dimethyl adipate and 1,4-butanediol. A typical molar ratio is 1:1.2 of DMA to BDO.
-
Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove any air and moisture. Maintain a gentle nitrogen flow throughout the initial heating phase.
-
Catalyst Addition: Add the titanium(IV) isopropoxide catalyst to the reaction mixture. The catalyst loading is typically in the range of 0.05-0.1 mol% relative to the dimethyl adipate.
-
First Stage - Transesterification:
-
Heat the reaction mixture to 180-200°C with continuous stirring.
-
Methanol will start to distill off as the transesterification reaction proceeds. Collect the methanol in the receiving flask.
-
Continue this stage for 2-3 hours or until the majority of the theoretical amount of methanol has been collected.
-
-
Second Stage - Polycondensation:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum to the system, gradually decreasing the pressure to below 1 mbar.
-
The viscosity of the reaction mixture will increase significantly as the polymerization progresses.
-
Continue the reaction under high vacuum for another 3-5 hours to increase the molecular weight of the polyester.
-
-
Reaction Completion and Product Recovery:
-
Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be dissolved in a suitable solvent like chloroform for further analysis or characterization.
-
For purification, the polymer can be precipitated from the chloroform solution by adding it to an excess of cold methanol.
-
Filter the precipitated polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Analytical Characterization:
The synthesized polyester can be characterized using various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the monomer conversion.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To analyze the reaction mixture and quantify the conversion of dimethyl adipate.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties such as glass transition temperature (Tg) and melting temperature (Tm).
III. Quantitative Data
The following tables summarize typical reaction conditions and resulting polymer properties for the transesterification of dimethyl adipate with different diol analogues.
Table 1: Reaction Conditions for Polyester Synthesis
| Diol Analogue | Molar Ratio (Diol:DMA) | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) |
| Ethylene Glycol | 1.2 : 1 | Zinc Acetate | 0.1 | 180-220 | 4-6 |
| 1,4-Butanediol | 1.2 : 1 | Ti(OPr)₄ | 0.05 | 190-240 | 5-8 |
| 1,6-Hexanediol | 1.1 : 1 | Sn(Oct)₂ | 0.04 | 180-230 | 6-9 |
| 1,10-Decanediol | 1.05 : 1 | H₂SO₄ | 0.2 | 170-210 | 7-10 |
Table 2: Properties of Polyesters from Dimethyl Adipate and Diols
| Polyester | Diol Used | Mn ( g/mol ) | PDI | Tm (°C) |
| Poly(ethylene adipate) | Ethylene Glycol | 15,000 - 25,000 | 1.8 - 2.2 | 45-55 |
| Poly(butylene adipate) | 1,4-Butanediol | 20,000 - 40,000 | 1.9 - 2.5 | 55-65 |
| Poly(hexamethylene adipate) | 1,6-Hexanediol | 25,000 - 50,000 | 2.0 - 2.8 | 60-70 |
| Poly(decamethylene adipate) | 1,10-Decanediol | 30,000 - 60,000 | 2.1 - 3.0 | 70-80 |
Mn = Number-average molecular weight, PDI = Polydispersity Index, Tm = Melting Temperature. Data compiled from various literature sources.
IV. Visualizations
Experimental Workflow
Caption: Experimental workflow for polyester synthesis.
Reaction Mechanism: Acid-Catalyzed Transesterification
References
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transesterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Oxidation of Primary and Secondary Alcohols in Hexanediols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective oxidation of primary and secondary hydroxyl groups in various isomers of hexanediol. The controlled oxidation of these diols yields high-value chemical intermediates, such as dicarboxylic acids, lactones, and hydroxy ketones, which are crucial building blocks in the synthesis of polymers, fine chemicals, and active pharmaceutical ingredients (APIs).[1]
Application Note 1: Catalytic Aerobic Oxidation of 1,6-Hexanediol to Adipic Acid
Adipic acid is a vital dicarboxylic acid primarily used in the production of nylon-6,6 and polyurethanes.[2] Traditional synthesis methods often rely on harsh, multi-stage petrochemical processes. The direct aerobic oxidation of bio-based 1,6-hexanediol presents a greener and more sustainable alternative.[2][3] This process typically involves the sequential oxidation of one primary alcohol to a carboxylic acid, followed by the oxidation of the second alcohol group.[2][4][5]
Reaction Pathway
The oxidation proceeds through several intermediates, including 6-hydroxyhexanal and 6-hydroxyhexanoic acid.[2][4][5]
Data Summary: Catalytic Systems for Adipic Acid Synthesis
The following table summarizes the performance of various heterogeneous catalysts in the aqueous phase oxidation of 1,6-hexanediol.
| Catalyst System | Co-oxidant/Conditions | Temp (°C) | Conversion (%) | Adipic Acid Yield (%) | Reference |
| Pd/HAP | Water, Base-free | 70 | 100 | 89 | [2] |
| Au-PVA/C | Water, Base-free, 15 bar air | 110 | - | 40 | [4] |
| Au/MgO | Water, Base-free, 15 bar air | 110 | - | ~35 | [5] |
| Au/0.6MgF₂–0.4MgO | Water, Base-free, 15 bar air | 110 | - | 43 | [3] |
| G. oxydans DSM50049 | Whole-cell biocatalysis, pH 7 | 30 | 100 | >99 | [6] |
Experimental Protocol: Pd/HAP Catalyzed Oxidation of 1,6-Hexanediol
This protocol is adapted from studies on palladium supported on hydroxyapatite (Pd/HAP) for the base-free oxidation of 1,6-hexanediol.[2]
Materials:
-
1,6-Hexanediol (HDO)
-
Pd/HAP catalyst
-
Deionized water
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Analytical equipment (e.g., HPLC or GC) for product analysis
Procedure:
-
Reactor Setup: To a high-pressure autoclave reactor, add 1,6-hexanediol and the Pd/HAP catalyst in deionized water. The typical substrate-to-catalyst ratio can vary, but a starting point is a 1:100 molar ratio of Pd to HDO.
-
Sealing and Purging: Seal the reactor and purge it several times with O₂ or compressed air to remove any inert gases.
-
Reaction Conditions: Pressurize the reactor with O₂ or air (e.g., 10-15 bar) and heat the mixture to the desired temperature (e.g., 70°C) with vigorous stirring.[2][3]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (if the reactor setup allows) and analyzing them by HPLC or GC to determine the conversion of HDO and the yield of adipic acid.
-
Reaction Completion: Once the reaction has reached completion (typically indicated by the complete consumption of the starting material), cool the reactor to room temperature and carefully depressurize it.
-
Work-up:
-
Filter the reaction mixture to recover the heterogeneous Pd/HAP catalyst. The catalyst can be washed, dried, and potentially reused.
-
The aqueous filtrate contains the adipic acid product.
-
-
Purification and Analysis: The adipic acid can be isolated by crystallization upon cooling or by evaporation of the water. Confirm the purity and identity of the product using standard analytical techniques (NMR, IR, melting point).
Application Note 2: Oxidative Cyclization of Hexanediols to Lactones
The intramolecular oxidation of diols is a powerful method for synthesizing lactones, which are prevalent structures in natural products and are valuable synthetic intermediates.[7] The selective oxidation of a primary alcohol in a 1,5- or 1,6-diol, followed by intramolecular cyclization, yields δ- and ε-lactones, respectively.
Methods and Selectivity
Various reagent systems can achieve this transformation. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant like bis(acetoxy)iodobenzene (BAIB) is highly effective for the chemoselective oxidation of primary alcohols over secondary ones, leading to lactone formation from 1°,2°-diols.[7][8] Ruthenium-based complexes are also effective catalysts for the conversion of 1,6-hexanediol to ε-caprolactone.[9][10]
Data Summary: Reagents for Lactone Synthesis
| Diol Substrate | Reagent/Catalyst System | Product | Yield (%) | Reference |
| 1,5-Hexanediol (1°, 2°) | TEMPO (cat.), BAIB | Substituted δ-lactone | 70-90 | [7] |
| 1,6-Hexanediol | (p-cymene)RuCl₂(L) complexes | ε-Caprolactone | High selectivity | [9][10] |
| 1,4-Butanediol | TEMPO-4-sulfate (immobilized), BAIB | γ-Butyrolactone | 75 (conversion) | [11] |
| Various 1,4- and 1,5-Diols | RuCl₃ (cat.), NaOCl | γ- and δ-Lactones | High yields | [12] |
Experimental Protocol: TEMPO/BAIB Oxidation of a 1°,2°-1,5-Diol to a δ-Lactone
This protocol is based on the method developed for the highly chemoselective oxidation of 1,5-diols.[7]
Materials:
-
1,5-Diol substrate
-
TEMPO (catalytic amount, e.g., 0.1 eq.)
-
Bis(acetoxy)iodobenzene (BAIB, excess, e.g., 1.5-2.0 eq.)
-
Dichloromethane (CH₂Cl₂) as solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the 1,5-diol substrate in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add TEMPO to the solution, followed by the addition of BAIB in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess oxidant. Stir for 10-15 minutes.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure δ-lactone.
-
-
Analysis: Characterize the final product by NMR and IR spectroscopy to confirm the formation of the lactone ring and the absence of the hydroxyl groups.
Application Note 3: Chemoselective Oxidation of 1,2-Hexanediol
The selective oxidation of vicinal diols, such as 1,2-hexanediol, is a challenging but valuable transformation. Depending on the reagents and conditions, one can either selectively oxidize the primary alcohol to an aldehyde/acid, oxidize the secondary alcohol to a ketone, or cleave the C-C bond.[13][14] A particularly useful transformation is the conversion of 1,2-diols to α-hydroxy acids, which are important chiral building blocks in drug synthesis.[15][16]
Logical Framework for Selectivity
The choice of oxidant and reaction conditions dictates the outcome. Mild, sterically sensitive reagents may favor the less hindered primary alcohol, while specific catalytic systems can achieve high selectivity for the secondary alcohol or promote conversion to an α-hydroxy acid without C-C bond cleavage.[15][17]
Data Summary: Selective Oxidation of Vicinal Diols
| Substrate | Reagent/Catalyst System | Product Type | Key Feature | Reference |
| Various 1,2-Diols | TEMPO (cat.), NaOCl (cat.), NaClO₂ | α-Hydroxy Acid | Biphasic system suppresses oxidative cleavage | [15][16] |
| 2-Ethyl-1,3-hexanediol | NaOCl, Acetic Acid | Hydroxy Ketone | Selective oxidation of the secondary alcohol | [18][19] |
| Various 1,2-Diols | o-Iodoxybenzoic acid (IBX) | α-Ketol or α-Diketone | Selective oxidation without over-oxidation | [20] |
| trans-1,2-Cyclohexanediol | H₂O₂, Tungsten Catalyst | Adipic Acid | Oxidative cleavage occurs | [19] |
Experimental Protocol: Synthesis of α-Hydroxy Acids from 1,2-Diols
This protocol is an adaptation of the TEMPO-catalyzed system for the chemoselective oxidation of 1,2-diols to α-hydroxy acids.[15][16]
Materials:
-
1,2-Hexanediol
-
TEMPO
-
Sodium hypochlorite (NaOCl, commercial bleach can be used)
-
Sodium chlorite (NaClO₂)
-
Phosphate buffer (pH ~6.8)
-
Toluene
-
Ethyl acetate
-
Hydrochloric acid (HCl, e.g., 2M)
Procedure:
-
Reaction Setup: In a flask, combine the 1,2-hexanediol, TEMPO (catalytic amount), and NaClO₂ (as the terminal oxidant) in a biphasic solvent system of toluene and aqueous phosphate buffer.
-
Initiation: Add a catalytic amount of NaOCl to the vigorously stirred mixture at 0°C. The reaction is often initiated by the formation of the TEMPO-ClO₂ charge-transfer complex.[15]
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC analysis shows complete consumption of the starting material.
-
Quenching: Cool the mixture in an ice bath and quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Work-up:
-
Separate the layers.
-
Acidify the aqueous layer to a low pH (e.g., pH 2-3) with HCl.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude α-hydroxy acid by flash chromatography or crystallization.
-
-
Analysis: Confirm the structure and purity of the product using standard analytical methods (NMR, IR, Mass Spectrometry).
Disclaimer: These protocols are intended as a guide for trained chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may need to be optimized for specific substrates and scales.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Aerobic oxidation of 1,6-hexanediol to adipic acid over Au-based catalysts: the role of basic supports - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Aerobic oxidation of 1,6-hexanediol to adipic acid over Au-based catalysts: the role of basic supports - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00183J [pubs.rsc.org]
- 6. A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Experimental insights into catalytic oxidation of 1,6-hexanediol to ε-caprolactone over (p-cymene)RuCl2(L) complexes in non-polar media - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Experimental insights into catalytic oxidation of 1,6-hexanediol to ε-caprolactone over (p-cymene)RuCl2(L) complexes in non-polar media - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. WO1990014344A1 - Production of lactones from diols - Google Patents [patents.google.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. research.rug.nl [research.rug.nl]
- 15. Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. scribd.com [scribd.com]
- 20. EP0658533A1 - Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Hexane-1,4-diol via Fractional Distillation
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of hexane-1,4-diol using fractional distillation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation under vacuum the preferred method for purifying this compound?
A1: this compound, like other diols, has a high boiling point due to strong intermolecular hydrogen bonding.[1] Performing the distillation under reduced pressure (vacuum) significantly lowers the boiling point. This is crucial to prevent thermal decomposition, which can occur at the high temperatures required for atmospheric distillation.[1][2] Fractional distillation is specifically used to separate the diol from impurities with close boiling points, such as isomers or byproducts from synthesis.
Q2: What are the key physical properties of this compound relevant to its distillation?
A2: Understanding the physical properties is essential for a successful purification. Key data is summarized in the table below. The boiling point of isomers like 2,4-hexanediol is around 217-224°C at atmospheric pressure, highlighting the need for vacuum to lower this temperature.[3][4]
Q3: What type of fractionating column is recommended for this process?
A3: For laboratory-scale purification, a Vigreux column or a packed column is suitable. Packed columns containing materials like glass beads, Raschig rings, or structured packing offer a large surface area for the vapor-liquid equilibria, leading to a more efficient separation (more theoretical plates).[5][6] The choice depends on the required purity and the boiling point difference between this compound and its impurities.
Q4: How can I determine the purity of my collected fractions?
A4: The purity of the fractions should be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. During the distillation, a stable temperature reading on the thermometer typically indicates that a pure component is being distilled.[7]
Q5: What are common impurities in crude this compound?
A5: Impurities depend on the synthesis route but can include unreacted starting materials, solvents, water, and isomeric diols or other byproducts formed during the reaction.
Data Presentation
Table 1: Physical Properties of this compound and Related Isomers
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₆H₁₄O₂ | [8][9] |
| Molecular Weight | 118.17 g/mol | [8][9] |
| Boiling Point (est.) | High, requires vacuum | [1] |
| 1,2-Hexanediol | ||
| Boiling Point | 223-224 °C (at 760 mmHg) | [4] |
| 2,4-Hexanediol | ||
| Boiling Point | 217 °C (at 760 mmHg) | [3] |
Table 2: Recommended Laboratory Fractional Distillation Parameters
| Parameter | Recommended Setting | Rationale |
| Pressure | 1-20 mmHg | To lower the boiling point significantly and prevent thermal decomposition. |
| Pot Temperature | 20-30 °C above vapor temp. | Must be high enough to allow vapors to ascend the column.[10] |
| Head Temperature | Stable plateau | A constant temperature indicates a pure fraction is distilling. |
| Column Packing | Glass beads, Raschig rings | Provides a large surface area for efficient separation.[5][11] |
| Insulation | Glass wool or aluminum foil | To maintain the temperature gradient along the column and prevent heat loss.[7][10][12] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No Product Distilling / Condensate Ring Not Rising | 1. Insufficient Heating: The pot temperature is too low to push vapors up the column.[7][10]2. Excessive Heat Loss: The column is not properly insulated.[7][12]3. Vacuum is Too High: The boiling point is suppressed below the temperature of the condenser. | 1. Gradually increase the heating mantle temperature.2. Wrap the fractionating column with glass wool and/or aluminum foil.[7][10]3. Slightly reduce the vacuum level or increase the heating. |
| Unstable Vacuum Pressure | 1. Leaks in the System: Poorly sealed joints, cracks in glassware, or loose tubing connections.[13]2. Pump Fluctuations: The vacuum pump is not functioning correctly.[2]3. Outgassing: Volatiles are being released from materials in the system. | 1. Check all joints and ensure they are properly greased and sealed. Use Keck clips to secure connections.[14] Inspect glassware for any damage.2. Service the vacuum pump and check the oil level.3. Ensure all components are clean and dry before starting. |
| Product is Discolored (Yellow/Brown) | 1. Thermal Decomposition: The pot temperature is too high.[1]2. Presence of Impurities: Acidic or basic impurities catalyzing decomposition. | 1. Lower the heating mantle temperature. Ensure the vacuum is at the desired low pressure to keep the boiling point down.2. Consider a pre-purification step (e.g., neutralization wash) before distillation. |
| "Bumping" or Violent Boiling | 1. Lack of Nucleation Sites: Superheating of the liquid followed by sudden, violent boiling.2. Heating Rate is Too High. | 1. Add boiling chips or a magnetic stir bar to the distilling flask before heating.2. Reduce the heat input to the distilling flask for a smoother boil. |
| Column Flooding | 1. Excessive Boil-up Rate: The heating rate is too high, causing a large volume of vapor to push liquid up the column.[5][10] | 1. Immediately reduce or turn off the heat.2. Allow the liquid to drain back into the distilling flask.3. Resume heating at a much gentler rate.[10] |
| Temperature Fluctuates at the Thermometer | 1. Inconsistent Heating. 2. Distillation Rate is Too Fast. [14]3. Azeotropic Mixture or Impure Fraction Distilling. | 1. Ensure the heating mantle provides consistent heat. A sand bath can help moderate temperature.2. Reduce the heating to slow the distillation rate to 1-2 drops per second.3. Collect the fraction and analyze its composition. The next fraction may distill at a stable temperature. |
Experimental Protocol: Fractional Distillation of this compound
Objective: To purify crude this compound by separating it from lower and higher boiling impurities using vacuum fractional distillation.
Apparatus:
-
Round-bottom flask (distilling flask)
-
Heating mantle with stirrer
-
Magnetic stir bar or boiling chips
-
Fractionating column (e.g., Vigreux or packed with glass beads)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser (Liebig or Allihn)
-
Receiving flask(s) (round-bottom or pear-shaped)
-
Vacuum adapter
-
Vacuum pump with tubing
-
Manometer or vacuum gauge
-
Glass wool and aluminum foil for insulation
-
Joint clips (Keck clips)
-
Lab jack
Procedure:
-
Preparation:
-
Ensure all glassware is clean and completely dry.
-
Charge the distilling flask with the crude this compound (no more than 2/3 full).
-
Add a magnetic stir bar or a few boiling chips to the flask.
-
-
Assembly:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased with vacuum grease and secured with clips.[14]
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[7]
-
Connect the condenser to a cold water source, with water flowing in at the bottom and out at the top.[7]
-
-
Distillation:
-
Wrap the fractionating column and distillation head with glass wool and/or aluminum foil to insulate it.[10]
-
Turn on the magnetic stirrer.
-
Slowly and carefully apply the vacuum, ensuring the system is sealed. Monitor the pressure using the manometer until the desired vacuum level (e.g., 1-20 mmHg) is reached and stable.
-
Begin heating the distilling flask gently with the heating mantle.
-
Observe the liquid as it begins to boil and the vapor starts to rise through the fractionating column.
-
Control the heating rate to maintain a slow, steady distillation rate of approximately 1-2 drops per second into the receiving flask.
-
Record the temperature at which the first fraction (forerun) begins to collect. This will likely contain low-boiling impurities.
-
When the temperature begins to rise sharply, change the receiving flask to collect the main fraction of pure this compound. The temperature should remain constant during the collection of this fraction.
-
Once the main fraction has been collected and the temperature either drops or rises again, change the receiving flask to collect any high-boiling residue.
-
-
Shutdown:
-
Turn off and lower the heating mantle. Allow the system to cool.
-
Slowly and carefully vent the system to atmospheric pressure. Never vent a hot, sealed system.
-
Turn off the condenser water and the vacuum pump.
-
Disassemble the apparatus and analyze the collected fractions for purity.
-
Visualizations
Caption: Diagram of a laboratory vacuum fractional distillation apparatus.
Caption: A logical workflow for troubleshooting common distillation issues.
References
- 1. This compound | 16432-53-4 | Benchchem [benchchem.com]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. Page loading... [guidechem.com]
- 4. 1,2-Hexanediol CAS#: 6920-22-5 [m.chemicalbook.com]
- 5. Fractionating Column, Packable, 24/29 - LabGeek [labgeek.co.nz]
- 6. Distillation Column Packing | B/R Instrument [brinstrument.com]
- 7. Purification [chem.rochester.edu]
- 8. (4R)-hexane-1,4-diol | C6H14O2 | CID 12465994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,4-Hexanediol | C6H14O2 | CID 10192564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. labdepotinc.com [labdepotinc.com]
- 12. reddit.com [reddit.com]
- 13. beakerandwrench.com [beakerandwrench.com]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Isomer Separation of Diols by Chiral HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enantiomeric separation of diols using chiral High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of chiral stationary phases (CSPs) for diol separation?
The most successful and widely used CSPs for the separation of enantiomers, including diols, are based on polysaccharides like cellulose and amylose.[1][2] Other common types include Pirkle-type (brush-type), protein-based, cyclodextrin-based, and macrocyclic glycopeptide phases.[3][4] The choice of CSP is critical as each enantiomer separation is unique and relies on specific interactions between the analyte and the stationary phase.[5]
Q2: How do I select an initial mobile phase for separating diol enantiomers?
For polysaccharide-based columns, a common starting point is a normal-phase mobile phase, typically a mixture of a hydrocarbon (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[6][7][8] A typical initial screening condition could be a 90:10 (v/v) mixture of n-hexane and 2-propanol.[7] Depending on the diol's properties and the CSP, reversed-phase (e.g., acetonitrile/water or methanol/water with buffers) and polar organic modes (e.g., 100% methanol or ethanol) can also be effective.[7][8][9]
Q3: Should I add additives to my mobile phase?
Yes, additives can significantly impact selectivity.[2][10] For acidic diols, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1% v/v) can improve peak shape and resolution.[7][11] For basic compounds, an amine like diethylamine (DEA) (typically 0.1% v/v) is often used.[7][11] These additives can modify ionic interactions and improve chiral discrimination.[12]
Q4: What is the role of temperature in chiral separations of diols?
Temperature is a critical parameter for optimizing selectivity.[2] Generally, lower temperatures tend to enhance the weaker bonding forces (like hydrogen bonding and dipole-dipole interactions) that are crucial for chiral recognition, often leading to increased selectivity and better resolution.[5] However, higher temperatures can increase column efficiency and improve peak shape.[5] The effect of temperature is compound-dependent, and sometimes an increase in temperature can improve or even reverse the elution order of enantiomers.[2] It is essential to maintain a stable column temperature (within ±1°C) to ensure reproducibility.[5]
Q5: What flow rate should I use for chiral diol separations?
Chiral separations often benefit from lower flow rates than standard achiral HPLC.[5] A typical starting flow rate for a 4.6 mm I.D. analytical column is 1.0 mL/min. However, because many CSPs have complex structures, their efficiency can decrease significantly at higher flow rates. If resolution is insufficient, reducing the flow rate (e.g., to 0.5 mL/min or even 0.2 mL/min) can enhance peak efficiency and improve the separation.[5]
Troubleshooting Guide
Problem 1: Poor or No Resolution of Diol Enantiomers
Q: My diol enantiomers are co-eluting or only partially separated. What should I do first?
A: First, ensure the column is properly equilibrated with the mobile phase; this can take 10 or more column volumes, and some columns like CHIROBIOTIC phases may require 1-2 hours.[5] Next, try optimizing the mobile phase composition. In normal phase, adjust the percentage of the alcohol modifier. A small change can have a significant impact on selectivity. If that doesn't work, consider changing the alcohol modifier itself (e.g., from isopropanol to ethanol).[7]
Q: I've optimized the mobile phase, but resolution is still poor (Rs < 1.0). What's the next step?
A: The next step is to screen different chiral stationary phases. The interactions governing chiral separation are highly specific, and a CSP that works for one diol may not work for another.[12] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point due to their broad applicability.[2][3] Also, consider changing the separation mode (e.g., from normal phase to reversed-phase or polar organic mode), as this can provide complementary enantioselectivities.[7]
Q: Can temperature or flow rate adjustments improve my low resolution?
A: Yes. If you have partial separation, decreasing the column temperature can increase chiral selectivity.[5] Additionally, reducing the flow rate can improve efficiency and, consequently, resolution. It is worthwhile to study the effect of both parameters to find the optimal conditions for your specific diol.
Problem 2: Peak Shape Issues (Splitting, Tailing, Fronting)
Q: My peaks are splitting into two. What is the cause?
A: Peak splitting can have several causes.
-
Contamination/Voids: The column inlet frit may be partially blocked, or a void may have formed at the head of the column.[13][14] Try back-flushing the column at a low flow rate or replacing the frit.[13] Using a guard column is highly recommended to prevent this.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[13] Always try to dissolve your sample in the mobile phase itself.[8]
-
Co-elution: The split peak might actually be two different components eluting very close together.[14] To check this, try a smaller injection volume; if two distinct peaks appear, you will need to adjust the method's selectivity.[14]
Q: My diol peaks are tailing. How can I fix this?
A: Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase. If your diol has acidic or basic properties, the addition of a mobile phase modifier (e.g., 0.1% TFA for acids, 0.1% DEA for bases) can significantly improve peak symmetry by suppressing these secondary interactions.[7] Tailing can also indicate column degradation or contamination; if mobile phase additives don't help, a column cleaning procedure may be necessary.[13]
Problem 3: Unstable or Drifting Baseline
Q: My baseline is noisy and erratic. What are the common causes?
A: A noisy baseline can be caused by several factors:
-
Air Bubbles: Dissolved gas in the mobile phase is a common culprit.[15][16] Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication.[15][17]
-
Contamination: Contaminated mobile phase, dirty system components, or a contaminated detector flow cell can all lead to noise.[16][18] Use high-purity HPLC-grade solvents and filter aqueous buffers.[18]
-
Pump Issues: Inconsistent flow from the pump, often due to faulty check valves or trapped air, can cause a noisy or pulsating baseline.[19]
Q: My baseline is consistently drifting up or down during the run. Why is this happening?
A: Baseline drift is common in gradient elution but can also occur in isocratic mode. Potential causes include:
-
Column Bleed/Contamination: Impurities slowly leaching from the column can cause drift.[18] Try cleaning the column according to the manufacturer's instructions.
-
Mobile Phase Issues: The mobile phase may be slowly degrading, especially if it contains additives like TFA which absorb UV light.[17] Prepare fresh mobile phases daily. Inadequate mixing of mobile phase components can also cause periodic fluctuations.[18]
-
Temperature Fluctuations: An unstable column temperature can cause the baseline to drift. Ensure the column compartment is maintaining a steady temperature.[18]
Experimental Protocols & Data
General Protocol for Chiral Method Development for Diols
-
Analyte Characterization: Determine the structure, pKa, and solubility of the diol. This helps in selecting the initial column and mobile phase mode.
-
Column & Mobile Phase Screening:
-
Select a set of 2-4 chiral columns with different selectivities (e.g., a cellulose-based, an amylose-based, and a macrocyclic glycopeptide-based CSP).[5][7]
-
Screen each column under different mobile phase conditions:
-
Normal Phase (NP): Start with n-Hexane/Isopropanol (90:10, v/v). If retention is too long or short, adjust the alcohol percentage.
-
Reversed-Phase (RP): Start with Acetonitrile/Water with 0.1% Formic Acid (50:50, v/v).
-
Polar Organic Mode (POM): Start with 100% Methanol with 0.1% TFA or DEA if the analyte is acidic or basic.[9]
-
-
-
Method Optimization:
-
Once partial separation is achieved, optimize the mobile phase composition by making small, incremental changes to the solvent ratios or additive concentrations.
-
Optimize the column temperature. Start at ambient and test lower (e.g., 15°C) and higher (e.g., 40°C) temperatures.
-
Optimize the flow rate. If resolution is marginal, decrease the flow rate from 1.0 mL/min to 0.5 mL/min.
-
-
Method Validation: Once optimal conditions are found, validate the method for robustness, reproducibility, linearity, and accuracy as required.
Quantitative Data Examples for Diol Separations
The following table summarizes example starting conditions for the separation of diol enantiomers. Note that these are illustrative, and optimal conditions must be determined empirically.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| 1-Phenyl-1,2-ethanediol | Trefoil CEL2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) | SFC: 90% CO2, 10% Methanol + 10 mM Ammonium Acetate | 1.2 | > 1.5 | [12] |
| 1-(4-Chlorophenyl)ethane-1,2-diol | Trefoil CEL2 | SFC: Gradient elution | 1.2 | 0.79 | [12] |
| Diol (±)-36 derivative | Silica Gel (as diastereomeric esters) | Not specified | Not specified | 0.91 | [20] |
| 1-Phenylethanol | CSP Acid Derivative on Silica Gel | Not specified | Not specified | 1.3 | [20] |
Visualizations
Experimental Workflow Diagram
Caption: A typical workflow for developing a chiral HPLC method for diol separation.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting poor peak resolution in chiral HPLC.
References
- 1. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mz-at.de [mz-at.de]
- 9. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. chiraltech.com [chiraltech.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. microbenotes.com [microbenotes.com]
- 16. welch-us.com [welch-us.com]
- 17. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Identification and reduction of by-products in diol synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the identification and reduction of by-products in diol synthesis.
Troubleshooting & FAQs
Q1: My diol synthesis reaction has a low yield. What are the likely by-products?
A1: Low yields are often due to competing side reactions that consume starting materials or the diol product. The type of by-product is highly dependent on the synthesis method.
-
Dihydroxylation of Alkenes: Over-oxidation is a common issue, especially with strong oxidizing agents like potassium permanganate, which can cleave the C-C bond to form aldehydes, ketones, or carboxylic acids.[1]
-
Reduction of Carbonyl Compounds (e.g., Diketones, Keto-alcohols): Incomplete reduction can leave mono-alcohols or unreacted starting material. The choice of reducing agent is critical; for instance, NaBH4 is milder than LiAlH4 and may react slowly or incompletely with some substrates.[1]
-
Ring-Opening of Epoxides: Under acidic or basic conditions, diols can undergo dehydration to form ethers or alkenes.[2] For vicinal diols, rearrangement reactions (like the pinacol rearrangement) can occur under acidic conditions, forming ketones or aldehydes.
-
Reactions Using Protecting Groups: Incomplete deprotection will result in a mixture of protected and unprotected diols. Conversely, using an excess of a protecting group reagent can lead to di-protected by-products where mono-protection is desired.[3]
Q2: My analytical data (NMR, GC-MS, HPLC) shows unexpected peaks. How can I identify the by-products?
A2: Identifying unknown peaks requires correlating analytical data with potential structures. Start by considering the possible side reactions of your specific synthesis.
-
GC-MS Analysis: The mass spectrum provides the molecular weight and fragmentation pattern of the impurity, which are crucial for identification. Gas chromatography is effective for separating volatile by-products.
-
HPLC Analysis: Useful for less volatile compounds. Comparing retention times with known standards can confirm identities. Hyphenated techniques like HPLC-MS are powerful for structural elucidation.[4]
-
NMR Spectroscopy: ¹H and ¹³C NMR can reveal the structure of impurities. For example, the presence of a signal around 9-10 ppm in ¹H NMR suggests an aldehyde by-product, while a signal around 170-180 ppm in ¹³C NMR could indicate a carboxylic acid. Chiral derivatizing agents can be used with NMR to identify enantiomeric impurities.[5]
-
IR Spectroscopy: The presence of a strong absorption band around 1700 cm⁻¹ suggests a carbonyl (C=O) by-product (ketone, aldehyde, or acid).
Q3: How can I minimize the formation of by-products during the reaction?
A3: Proactively reducing by-products involves optimizing reaction conditions and reagent selection.
-
Temperature Control: Many side reactions are accelerated at higher temperatures. Running reactions at lower temperatures, even if it prolongs the reaction time, can significantly improve selectivity.[3]
-
Reagent Stoichiometry and Addition: Use of excess reagents can sometimes lead to by-products. The slow, controlled addition of a reactive reagent (e.g., via a syringe pump) can maintain a low concentration and favor the desired reaction pathway.[3]
-
Choice of Catalyst/Reagent: Use milder and more selective reagents where possible. For example, osmium tetroxide is generally more selective for syn-dihydroxylation of alkenes with fewer over-oxidation by-products compared to potassium permanganate.[1][6]
-
Use of Protecting Groups: Temporarily protecting one of the hydroxyl groups in a diol allows for selective reaction at the other site, preventing the formation of unwanted di-substituted products.[7]
-
pH Control: For acid or base-catalyzed reactions, carefully controlling the pH can prevent side reactions like dehydration or rearrangement.
Q4: I am struggling to purify my diol from a persistent impurity. What are my options?
A4: When standard distillation or extraction fails, more advanced techniques may be necessary. The separation of diols can be challenging due to their similar boiling points and potential to form azeotropes.[8]
-
Fractional Distillation under Vacuum: Lowering the pressure reduces the boiling point, which can prevent thermal degradation of the diol and may alter azeotropic compositions.
-
Chromatography: Flash column chromatography using silica gel or alumina is a highly effective method for separating compounds with different polarities.
-
Crystallization: If your diol is a solid, recrystallization from an appropriate solvent system can be an excellent method for achieving high purity.
-
Derivatization: Temporarily convert the diol to a derivative (e.g., an acetal or silyl ether) that has different physical properties, allowing for easier separation from the impurity. The protecting group can then be removed to yield the pure diol.
Data Presentation
Table 1: Common By-products in Diol Synthesis & Analytical Signatures
| Synthesis Method | Common By-product(s) | Typical ¹H NMR Signal (ppm) | Typical ¹³C NMR Signal (ppm) | Typical IR Signal (cm⁻¹) |
| Alkene Dihydroxylation | Aldehyd/Ketone | 9.0 - 10.0 (aldehyde) | 190 - 215 | ~1700-1740 (strong C=O) |
| Carboxylic Acid | 10.0 - 13.0 (broad) | 170 - 185 | ~1700 (C=O), 2500-3300 (broad O-H) | |
| Dicarbonyl Reduction | Mono-alcohol / Keto-alcohol | 3.5 - 4.5 (-CH-OH) | 60 - 80 (-CH-OH), 190 - 215 (C=O) | ~1715 (C=O), ~3400 (broad O-H) |
| Acid-Catalyzed Reactions | Cyclic Ether | 3.5 - 4.5 (protons α to ether) | 65 - 90 (carbons α to ether) | ~1100 (strong C-O stretch) |
| Ester Reduction | Unreacted Ester | 3.5 - 4.5 (protons α to oxygen) | 170 - 175 (ester C=O) | ~1735 (strong C=O) |
Table 2: Example Effect of Temperature on By-product Formation in Acid-Catalyzed Dehydration of 1,4-Butanediol
| Reaction Temperature (°C) | Desired Product (1,4-Butanediol) Yield (%) | By-product (Tetrahydrofuran) Yield (%) |
| 100 | 85 | 15 |
| 120 | 72 | 28 |
| 140 | 55 | 45 |
| 160 | 30 | 70 |
| (Note: Data is illustrative to show a general trend.) |
Experimental Protocols
Protocol 1: Identification of Volatile By-products by GC-MS
-
Sample Preparation: Dissolve a small aliquot (1-2 mg) of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or diethyl ether, 1 mL). If necessary, filter the sample through a small plug of silica or a syringe filter to remove non-volatile materials.
-
Instrumentation Setup:
-
GC Column: Select a column appropriate for polar analytes. A modified polyethylene glycol phase (e.g., SPB-1000) or a non-polar poly(dimethylsiloxane) phase can be effective.
-
Injector Temperature: Set to 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50-80 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min to separate components with different boiling points.[9]
-
MS Detector: Set to scan a mass range appropriate for the expected products and by-products (e.g., 40-500 m/z).
-
-
Analysis: Inject a small volume (1 µL) of the prepared sample. Analyze the resulting chromatogram to separate the components by retention time. Identify each component by comparing its mass spectrum to library databases (e.g., NIST) and by interpreting its fragmentation pattern.
Protocol 2: Purification of a Diol by Flash Column Chromatography
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the desired diol (Rf value of ~0.3) and the by-products.
-
Column Packing: Pack a glass column with silica gel using the selected solvent system as the eluent. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Concentrate the crude product and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure diol and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for by-product identification and reduction.
References
- 1. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 2. app1-c89-pub.pressidium.com - Diol Chemistry [app1-c89-pub.pressidium.com]
- 3. jchemlett.com [jchemlett.com]
- 4. Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diol - Wikipedia [en.wikipedia.org]
- 7. ajchem-a.com [ajchem-a.com]
- 8. data.epo.org [data.epo.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Enhancing Polymer Properties with 1,6-Hexanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,6-Hexanediol to enhance polymer properties.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polymers, such as polyurethanes and polyesters, when incorporating 1,6-Hexanediol.
| Issue | Potential Cause | Recommended Solution |
| Yellowing/Discoloration of the Final Polymer | Oxidation of 1,6-Hexanediol or other reactants at high temperatures. Presence of impurities in the 1,6-Hexanediol or other monomers. Reaction with residual catalysts. | Use high-purity 1,6-Hexanediol. Implement a nitrogen or other inert gas blanket during polymerization to prevent oxidation. Optimize reaction temperature and time to avoid thermal degradation. Ensure thorough removal of residual catalysts after polymerization. |
| Inconsistent Mechanical Properties (e.g., Brittleness, Low Elongation) | Incomplete reaction or low molecular weight of the polymer. Incorrect stoichiometric ratio of monomers. Non-uniform mixing of reactants. Presence of moisture in the reactants. | Ensure all reactants, especially 1,6-Hexanediol and other diols, are thoroughly dried before use. Use an accurate weighing and dispensing system to maintain the correct stoichiometric balance. Employ efficient stirring to ensure a homogeneous reaction mixture. Consider post-curing at an elevated temperature to complete the reaction. |
| High Viscosity of Prepolymer or Final Polymer | Premature cross-linking reactions. Incorrect reaction temperature. Inappropriate solvent or solvent concentration. | Carefully control the reaction temperature to prevent side reactions. Adjust the solvent type and concentration to achieve the desired viscosity. Ensure that the diisocyanate is added gradually to the polyol mixture to control the exotherm and viscosity build-up. |
| Poor Adhesion to Substrates | Incomplete wetting of the substrate. Low surface energy of the substrate. Incompatible formulation of the polymer. | Ensure the substrate is clean and dry before application. Consider surface treatment of the substrate to increase its surface energy. Adjust the polymer formulation by incorporating adhesion promoters or modifying the polyol blend. |
| Reduced Hydrolysis Resistance | Low crosslink density. Presence of hydrolytically unstable linkages. Incomplete reaction leaving hydrophilic end-groups. | Increase the crosslink density by adjusting the monomer ratios or introducing a crosslinking agent. The use of 1,6-Hexanediol is known to improve hydrolysis resistance compared to shorter-chain diols.[1][2][3][4] Ensure the polymerization reaction goes to completion to minimize the presence of unreacted hydroxyl groups. |
Frequently Asked Questions (FAQs)
1. What are the primary benefits of using 1,6-Hexanediol in polyurethane and polyester formulations?
1,6-Hexanediol is a linear diol that, when incorporated into polyurethane and polyester backbones, enhances several key properties. Its flexible aliphatic chain increases the elasticity and flexibility of the resulting polymer.[2][5] It also improves the polymer's resistance to hydrolysis, making it more durable in humid environments.[1][4] Furthermore, it can improve mechanical properties such as tensile strength and abrasion resistance.[2][4]
2. How does the concentration of 1,6-Hexanediol affect the final properties of a polyurethane?
Increasing the concentration of 1,6-Hexanediol, relative to other shorter-chain diols, generally leads to a softer, more flexible polyurethane with a lower glass transition temperature (Tg).[2][4] This is due to the increased flexibility of the polymer chains. However, there is a trade-off, as excessive concentrations might lead to a decrease in hardness and tensile strength. The optimal concentration depends on the specific performance requirements of the application.
3. What are the typical reaction conditions for synthesizing a polyester polyol with 1,6-Hexanediol?
The synthesis of a polyester polyol using 1,6-Hexanediol typically involves a polycondensation reaction with a dicarboxylic acid (e.g., adipic acid, isophthalic acid). The reaction is generally carried out at elevated temperatures, typically between 180°C and 230°C, under a nitrogen atmosphere to prevent oxidation. A catalyst, such as a tin or titanium compound, is often used to accelerate the reaction. Water, a byproduct of the esterification, is continuously removed to drive the reaction to completion.
4. Can 1,6-Hexanediol be used in combination with other polyols?
Yes, 1,6-Hexanediol is frequently used in combination with other polyols to achieve a desired balance of properties. For instance, it can be blended with more rigid diols to improve flexibility or with polyether polyols to enhance hydrolysis resistance while maintaining some of the characteristics of polyethers.
5. What are some common side reactions to be aware of when using 1,6-Hexanediol in polyurethane synthesis?
The primary hydroxyl groups of 1,6-Hexanediol are highly reactive with isocyanates. However, side reactions can occur, particularly at elevated temperatures. These can include the formation of allophanate and biuret linkages if there is an excess of isocyanate, leading to branching and increased viscosity. The presence of moisture will lead to the reaction of isocyanate with water, forming an unstable carbamic acid that decomposes to an amine and carbon dioxide, which can cause foaming.[6]
Experimental Protocols
Protocol 1: Synthesis of a 1,6-Hexanediol-Based Polyester Polyol
This protocol describes the synthesis of a polyester polyol from 1,6-Hexanediol and adipic acid.
Materials:
-
1,6-Hexanediol
-
Adipic Acid
-
Esterification catalyst (e.g., dibutyltin oxide)
-
Nitrogen gas
-
Toluene (for azeotropic removal of water, optional)
Equipment:
-
Glass reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with temperature controller.
-
Vacuum pump.
Procedure:
-
Charge the reactor with the calculated amounts of 1,6-Hexanediol and adipic acid. The molar ratio will determine the final hydroxyl value and molecular weight of the polyol.
-
Add the catalyst (typically 0.05-0.2% by weight of the total reactants).
-
Start stirring and begin purging the reactor with nitrogen.
-
Gradually heat the mixture to 150-160°C. The esterification reaction will start, and water will begin to be collected in the Dean-Stark trap.
-
Slowly increase the temperature to 200-220°C over 2-3 hours, maintaining a steady rate of water removal.
-
Once the majority of the theoretical amount of water has been collected, apply a vacuum (e.g., 20-50 mbar) to remove the remaining water and drive the reaction to completion.
-
Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below a specified limit (e.g., < 2 mg KOH/g).
-
Cool the resulting polyester polyol to room temperature under a nitrogen blanket.
Protocol 2: Preparation of a Polyurethane Elastomer using a 1,6-Hexanediol-Based Polyester Polyol
This protocol outlines the preparation of a polyurethane elastomer using the polyester polyol synthesized in Protocol 1.
Materials:
-
1,6-Hexanediol-based polyester polyol (from Protocol 1)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Chain extender (e.g., 1,4-Butanediol)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Degassing agent (optional)
Equipment:
-
Reaction vessel with a mechanical stirrer and a vacuum connection.
-
Heating and cooling system.
-
Mold for casting the elastomer.
-
Curing oven.
Procedure:
-
Prepolymer Synthesis:
-
Degas the polyester polyol and the chain extender under vacuum at 80-90°C for 1-2 hours to remove any residual moisture.
-
In the reaction vessel, add the degassed polyester polyol and heat to the desired reaction temperature (typically 70-80°C).
-
Under vigorous stirring, add the diisocyanate to the polyol. The NCO/OH ratio should be carefully controlled (typically >1 for a prepolymer).
-
Allow the reaction to proceed for 1-2 hours at the set temperature. The viscosity will increase as the prepolymer forms.
-
-
Casting and Curing:
-
Degas the prepolymer under vacuum to remove any entrapped air bubbles.
-
Add the chain extender and the catalyst to the prepolymer and mix thoroughly but quickly.
-
Pour the mixture into a preheated mold.
-
Cure the cast elastomer in an oven at a specified temperature (e.g., 80-110°C) for several hours to complete the polymerization.
-
After the initial cure, the elastomer can be post-cured at a slightly higher temperature for an extended period to ensure optimal properties.
-
Visualizations
Caption: Experimental workflow for polyurethane synthesis.
Caption: Role of 1,6-Hexanediol in a polyurethane chain.
References
E2 reaction mechanism for optimizing diol elimination reactions
Welcome to the technical support center for optimizing diol elimination reactions via the E2 mechanism. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the E2 reaction mechanism for diol elimination?
The E2 (bimolecular elimination) reaction is a single-step, concerted mechanism where a base removes a proton, and a leaving group departs simultaneously, forming a double bond.[1][2] For a diol, the hydroxyl groups (-OH) are inherently poor leaving groups and must first be converted into good leaving groups (e.g., tosylates, mesylates) for the E2 reaction to proceed efficiently.[3][4] The mechanism requires a specific spatial arrangement known as anti-periplanar geometry, where the beta-hydrogen and the leaving group are in the same plane and oriented at a 180° angle to each other.[5][6][7]
Q2: Why can't I use a strong base to directly eliminate hydroxyl groups from a diol?
Hydroxide ions (HO⁻) are strong bases, which makes them very poor leaving groups.[3][4] For an elimination reaction to be successful, the leaving group must be a weaker base than the attacking base. Attempting to use a strong base on an unmodified diol will result in deprotonation of the hydroxyl groups in an acid-base reaction rather than elimination.
Q3: How do I convert the diol's hydroxyl groups into good leaving groups?
To facilitate E2 elimination, the -OH groups must be transformed into groups that are stable as anions. This is typically achieved by converting the alcohol into a sulfonate ester. Common reagents for this conversion include:
-
Tosyl chloride (TsCl) in pyridine to form tosylates (-OTs).
-
Mesyl chloride (MsCl) in pyridine or triethylamine to form mesylates (-OMs).
-
Triflic anhydride (Tf₂O) to form triflates (-OTf), which are exceptionally good leaving groups.[8]
Q4: What are the best bases and solvents for this reaction?
The choice of base and solvent is critical for optimizing an E2 reaction and minimizing side reactions like SN2.
-
Bases : Strong, non-nucleophilic bases are ideal. Sterically hindered bases are often used to favor elimination over substitution.[9][10] Examples include potassium tert-butoxide (KOtBu), sodium hydride (NaH), and 1,8-Diazabicycloundec-7-ene (DBU).[11]
-
Solvents : Polar aprotic solvents are generally preferred as they solvate the metal cation of the base without forming hydrogen bonds with the base itself, thus increasing its reactivity.[1] Common choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).
Troubleshooting Guide
Q5: My reaction yield is low. What are the potential causes and solutions?
Low yield is a common problem that can stem from several factors. Consult the troubleshooting logic diagram below and consider the following:
-
Poor Leaving Group Activation : Ensure the conversion of hydroxyls to sulfonate esters went to completion. Use a slight excess of the sulfonyl chloride and base (e.g., pyridine) and allow sufficient reaction time. Confirm conversion using TLC or NMR before proceeding.
-
Insufficient Base Strength : The base may not be strong enough to efficiently deprotonate the beta-hydrogen. Switch to a stronger base (see table below).
-
Suboptimal Temperature : E2 reactions often require heating to overcome the activation energy. If the reaction is sluggish at room temperature, try gradually increasing the temperature (e.g., to 50-80 °C) while monitoring for side product formation.
-
Stereochemical Issues : The required anti-periplanar arrangement of the H and the leaving group might be conformationally inaccessible in your substrate, particularly with rigid cyclic systems.[7]
Q6: I am getting a significant amount of SN2 substitution product. How can I favor elimination?
Competition between E2 and Sngcontent-ng-c4139270029="" class="ng-star-inserted">N2 is a classic challenge.[10][12] To favor the E2 pathway:
-
Use a Sterically Hindered Base : Bulky bases like potassium tert-butoxide (KOtBu) are poor nucleophiles and will preferentially abstract a proton rather than attack the electrophilic carbon.[9]
-
Increase Temperature : Elimination reactions are generally favored over substitution at higher temperatures because they have a higher activation energy and result in an increase in entropy.
-
Use a Tertiary or Hindered Secondary Substrate : Steric hindrance around the reaction center disfavors the S
N2 mechanism.[12]
Q7: The reaction is not stereoselective, and I'm getting a mixture of E/Z alkenes. How can I control the stereochemical outcome?
The stereochemistry of the product is determined by the conformation of the substrate during the transition state.[5][6]
-
Substrate Control : If there is only one beta-hydrogen, the reaction is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product.[6][13]
-
Conformational Locking : For acyclic systems, bulky groups on the substrate can create a conformational preference that favors the formation of one diastereomeric transition state over the other, leading to a higher ratio of one alkene isomer.
-
Choice of Base : While substrate stereochemistry is the primary determinant, a very bulky base can sometimes influence the regioselectivity (Hofmann vs. Zaitsev product), which can indirectly affect the E/Z ratio if multiple beta-hydrogens are present.[10]
Data Presentation: Reagent Comparison
Table 1: Comparison of Common Bases for E2 Reactions
| Base | Formula | pKa of Conjugate Acid | Characteristics |
| Potassium tert-butoxide | KOtBu | ~19 | Strong, sterically hindered, excellent for favoring elimination. |
| Sodium Hydride | NaH | ~36 | Very strong, non-nucleophilic, but can have solubility issues. |
| Sodium Ethoxide | NaOEt | ~16 | Strong, but less hindered and more nucleophilic than KOtBu. |
| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5 | Strong, non-nucleophilic, sterically hindered organic base. |
Table 2: Common Precursors for Hydroxyl Leaving Groups
| Precursor Reagent | Leaving Group Formed | Abbreviation | Relative Reactivity |
| p-Toluenesulfonyl chloride | Tosylate | -OTs | Good |
| Methanesulfonyl chloride | Mesylate | -OMs | Good |
| Trifluoromethanesulfonic anhydride | Triflate | -OTf | Excellent |
Visualizations
Reaction Pathway and Mechanism
Caption: General pathway for diol elimination via leaving group activation and E2 mechanism.
Experimental Workflow
Caption: Standard experimental workflow for a two-step diol elimination reaction.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in E2 diol elimination reactions.
Experimental Protocols
Protocol: Synthesis of an Alkene from a Vicinal Diol via Dimesylation and E2 Elimination
This protocol describes a general two-step procedure for the elimination of a generic vicinal diol. Note: Specific quantities, temperatures, and reaction times should be optimized for the specific substrate.
Step 1: Dimesylation of the Diol
-
Materials : Vicinal diol, methanesulfonyl chloride (MsCl), triethylamine (Et₃N), dichloromethane (DCM), saturated aqueous NaHCO₃, brine, anhydrous MgSO₄.
-
Procedure :
-
Dissolve the diol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq).
-
Slowly add methanesulfonyl chloride (2.2 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting diol is consumed.
-
-
Workup :
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dimesylate intermediate via flash column chromatography if necessary.
-
Step 2: E2 Elimination of the Dimesylate
-
Materials : Dimesylate intermediate, 1,8-Diazabicycloundec-7-ene (DBU), Tetrahydrofuran (THF), diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄.
-
Procedure :
-
Dissolve the purified dimesylate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add DBU (2.5 eq) and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 66 °C) and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS until the dimesylate is consumed.
-
-
Workup :
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic mixture with saturated aqueous NH₄Cl solution (2x) to remove DBU, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alkene product via flash column chromatography to yield the final product.
-
References
- 1. The E2 Reaction Mechanism [chemistrysteps.com]
- 2. Elimination reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 6. Stereospecificity of E2 Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Leaving Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ch 5 : E2 mechanism [chem.ucalgary.ca]
- 12. Khan Academy [khanacademy.org]
- 13. Khan Academy [khanacademy.org]
Technical Support Center: High-Purity 1,2-Hexanediol Production Using Activated Carbon
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1,2-hexanediol using activated carbon.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of activated carbon in the purification of 1,2-hexanediol?
A1: Activated carbon is primarily used as an adsorbent to remove impurities that impart color and odor to 1,2-hexanediol.[1] Its highly porous structure and large surface area allow it to effectively trap organic molecules responsible for these undesirable properties.[2][3][4]
Q2: How does activated carbon function to remove impurities?
A2: Activated carbon works through a process called adsorption, where impurity molecules adhere to its surface.[3][4] This is a surface phenomenon, not to be confused with absorption where a substance is fully integrated into the absorbent. The effectiveness of adsorption depends on factors like the pore structure of the carbon, the molecular weight, polarity, and concentration of the impurities.[2][3]
Q3: What type of activated carbon is best suited for 1,2-hexanediol purification?
A3: Granular activated carbon (GAC) is often used in the purification of 1,2-hexanediol.[5] The choice between different types of activated carbon, such as powdered activated carbon (PAC) versus GAC, depends on the specific application and process design. GAC is often preferred for fixed-bed applications and is more readily regenerated, while PAC may be used in batch processes.[1]
Q4: Can activated carbon be reused for 1,2-hexanediol purification?
A4: Yes, granular activated carbon can be regenerated to restore a significant portion of its adsorptive capacity, making it a cost-effective and environmentally friendly option.[1] Common regeneration methods include thermal regeneration, chemical regeneration, and biological regeneration.[1][6] However, it's important to note that some capacity is lost with each regeneration cycle.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 1,2-hexanediol with activated carbon.
Q1: The final 1,2-hexanediol product still has a noticeable odor after treatment. What could be the cause and how can I resolve it?
A1:
-
Insufficient Contact Time or Mixing: The 1,2-hexanediol solution may not have been in contact with the activated carbon for a sufficient duration or with adequate agitation. Ensure thorough mixing and consider increasing the treatment time. A Korean patent suggests a stirring time of 30 to 600 minutes for the deodorization step.[5]
-
Activated Carbon Saturation: The activated carbon may be saturated with impurities and can no longer adsorb effectively. Replace the spent activated carbon with a fresh batch.
-
Incorrect Activated Carbon Dosage: The amount of activated carbon used may be insufficient for the level of impurities present. A typical ratio described in a patent is 1 to 10 parts by weight of granular activated carbon per 100 parts by weight of 1,2-hexanediol.[5]
-
Suboptimal Temperature: The adsorption process can be temperature-dependent. The aforementioned patent suggests a temperature range of 20 to 100 °C for the deodorization step.[5] Experiment within this range to find the optimal temperature for your specific impurities.
Q2: The color of the 1,2-hexanediol is not significantly improved after treatment. What should I do?
A2:
-
Inappropriate Pore Structure of Activated Carbon: The pore size of the activated carbon may not be suitable for adsorbing the specific molecules causing the color. Consider using an activated carbon with a different pore size distribution.
-
Presence of Inorganic Impurities: Activated carbon is most effective at removing organic impurities.[3] If the color is due to inorganic compounds, an alternative purification method may be necessary.
-
pH of the Solution: The pH of the solution can influence the surface charge of the activated carbon and the ionization of the impurity molecules, thereby affecting adsorption. While the provided patent does not specify a pH for the deodorization step, it does mention a preceding step involving a buffer solution.[5] You may need to investigate the effect of pH on your specific system.
Q3: The purity of my 1,2-hexanediol, as determined by GC analysis, has not increased as expected. Why is this happening?
A3:
-
Limited Adsorption of Certain Impurities: Activated carbon is selective in the impurities it removes. It may not be effective against all organic impurities present in your crude 1,2-hexanediol, especially those with properties similar to 1,2-hexanediol itself.
-
Co-adsorption of 1,2-Hexanediol: While less likely for the main component, some 1,2-hexanediol may be adsorbed onto the activated carbon, potentially affecting yield.
-
Need for a Multi-Step Purification Process: Achieving high purity often requires a combination of purification techniques. The patent describing the use of activated carbon for deodorization is part of a larger process that includes distillation and solvent treatment steps to enhance purity.[5]
Experimental Protocol: Deodorization of 1,2-Hexanediol Using Granular Activated Carbon
This protocol is adapted from the deodorization step described in Korean Patent KR101584727B1.[5]
Materials:
-
Crude 1,2-hexanediol
-
Purified water
-
Granular activated carbon (e.g., alkali-activated, 8 x 30 mesh)
-
Reaction vessel with stirring capability and temperature control
-
Filtration apparatus (e.g., Nutsche filter with diatomaceous earth coating)
Procedure:
-
Preparation of the Mixture: In a suitable reaction vessel, combine 100 parts by weight of the crude 1,2-hexanediol with 50 to 150 parts by weight of purified water.
-
Addition of Activated Carbon: Add 1 to 10 parts by weight of granular activated carbon to the mixture.
-
Adsorption Step: Stir the mixture at a temperature between 20 °C and 100 °C for a duration of 30 to 600 minutes. The optimal time and temperature should be determined experimentally based on the initial impurity level.
-
Filtration: After the adsorption step, filter the mixture to remove the granular activated carbon. A Nutsche filter coated with diatomaceous earth is recommended for effective separation.
-
Downstream Processing: The filtrate, containing the purified 1,2-hexanediol and water, is then subjected to further processing, such as vacuum distillation, to remove the water and isolate the high-purity 1,2-hexanediol.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the deodorization step as described in the experimental protocol.
| Parameter | Value | Unit | Reference |
| 1,2-Hexanediol | 100 | parts by weight | [5] |
| Purified Water | 50 - 150 | parts by weight | [5] |
| Granular Activated Carbon | 1 - 10 | parts by weight | [5] |
| Treatment Temperature | 20 - 100 | °C | [5] |
| Treatment Time | 30 - 600 | minutes | [5] |
Process Visualization
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
References
- 1. Activated Carbon Regeneration: Top 3 Methods & Benefits [allcarbontech.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. heycarbons.com [heycarbons.com]
- 5. KR101584727B1 - Manufacturing method of high purity 1,2-hexanediol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Excess 1,4-Butanediol in Polyesterification
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals manage and minimize excess 1,4-butanediol (BDO) during polyesterification experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use an initial excess of 1,4-butanediol (BDO) in polyesterification?
In many polyesterification reactions, a slight excess of the diol component (like BDO) is used to compensate for its loss during the high-temperature process.[1] The primary reason for this loss is the acid-catalyzed side reaction where BDO undergoes dehydration and cyclization to form tetrahydrofuran (THF).[2] This is particularly prevalent at the high temperatures required for the reaction.[2] Using a slight excess ensures that a near-ideal 1:1 molar ratio of diacid to diol is maintained as the reaction proceeds, which is crucial for achieving a high polymer molecular weight.[2]
Q2: What are the negative consequences of using too much excess BDO?
While a small excess is often necessary, a large excess of BDO can be detrimental. Too high a molar ratio of BDO can lead to self-polycondensation of the diol at high temperatures, which increases the formation of unwanted side products.[2] This not only complicates the purification of the final polymer but also represents a waste of raw materials, increasing costs.[2]
Q3: What is the primary side reaction that consumes BDO, and how can it be minimized?
The main side reaction is the dehydration and cyclization of BDO to form tetrahydrofuran (THF), especially under acidic conditions and high temperatures.[2] The generation of THF can be significant, sometimes reaching up to 10% of the BDO used.[2] To minimize this:
-
Optimize Reaction Conditions: Shortening the reaction time and carefully controlling the temperature can reduce the rate of THF formation.[2]
-
Use Specific Catalysts: Employing advanced catalyst systems can suppress the cyclization reaction. Some synergistic catalyst systems can even facilitate the re-opening of the THF ring, allowing it to participate in the polymerization process.[2]
Q4: How does the choice of catalyst affect BDO consumption?
The catalyst system has a significant impact on BDO consumption and side reactions.[2]
-
Acid Catalysis: Dibasic acids used as reactants can themselves catalyze the formation of THF.[2] Some esterification catalysts can also promote this unwanted side reaction.
-
Synergistic Catalysts: Certain combinations, such as a main esterification catalyst (e.g., scandium triflate) and a co-catalyst (e.g., sodium hypophosphite), can effectively reduce THF generation to less than 1.0 wt%.[2] These systems help maintain the ideal monomer ratio, reducing the required excess of BDO.[2]
-
Enzymatic Catalysis: Enzymes like Candida antarctica Lipase B (CaLB) can catalyze polyesterification under milder conditions, which can minimize side reactions like THF formation.[3][4]
Q5: What is the optimal molar ratio of diacid to BDO?
The ideal stoichiometric ratio for polyesterification is 1:1. However, to compensate for BDO loss, a starting molar ratio of diacid to BDO between 1:1.0 and 1:1.2 is commonly used.[2] A preferred range to minimize side reactions while ensuring complete reaction is often between 1:1 and 1:1.05.[2] For certain processes aiming to produce oligomers with hydroxyl end groups, a slightly higher excess of BDO might be intentionally used.[5]
Q6: How can I remove unreacted BDO from my final polymer?
If excess BDO remains after polymerization, it can be removed through several purification methods. Unreacted materials can be distilled off, often under reduced pressure.[6] Another common laboratory and industrial method is to wash the polymer. This can involve dissolving the polymer in a suitable solvent and precipitating it in a non-solvent, or washing the solid polymer with a liquid (like water) in which BDO is soluble but the polymer is not.[6]
Q7: What analytical methods can be used to quantify residual BDO?
Several analytical techniques are suitable for quantifying residual BDO:
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This is an effective method for quantifying BDO in aqueous samples.[7]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC is a robust technique for separating and quantifying volatile components like BDO.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the structural composition of the polyester and can also identify and quantify unreacted monomers.[9][10]
Troubleshooting Guides
Issue 1: Low Polymer Molecular Weight
Issue 2: High THF Content in Distillate During Reaction
-
Possible Cause: The reaction temperature during the esterification stage is too high, or the chosen catalyst promotes the cyclization of BDO.[2] The diacid monomer itself can act as an acid catalyst for this side reaction.[2]
-
Solution:
-
Reduce Temperature: Lower the esterification temperature to a range of 150-210°C, which is often sufficient for esterification without excessively promoting THF formation.[2]
-
Change Catalyst: Switch to a catalyst system specifically designed to minimize THF production. For example, a synergistic system of a main catalyst and a co-catalyst can reduce THF content in the distillate to below 1%.[2]
-
Shorten Reaction Time: An unnecessarily long reaction time at high temperatures increases the likelihood of side reactions.[2] Aim for efficient esterification and move to the polycondensation stage promptly.
-
Quantitative Data Summary
Table 1: Effect of Catalyst System on BDO Consumption and Polymer Properties
| Catalyst System | Diacid:BDO Molar Ratio | THF Content in Distillate (wt%) | Final Polymer Mn ( g/mol ) | Reference |
| Standard (Titanium-based only) | 1:1.1 | > 5% (Typical) | ~150,000 | [2] |
| Synergistic (Scandium triflate + Sodium hypophosphite) | 1:1.02 | ≤ 1.0% | ≥ 200,000 | [2] |
| Synergistic (Cerium triflate + Phosphorous acid) | 1:1.05 | ≤ 1.0% | ≥ 200,000 | [2] |
Table 2: Typical Two-Step Polyesterification Reaction Conditions
| Parameter | Esterification Stage | Polycondensation Stage | Reference |
| Temperature | 150 - 250 °C | 210 - 280 °C | [2] |
| Pressure | 30 - 140 kPa (approx. atmospheric) | 10 - 200 Pa (high vacuum) | [2] |
| Duration | 1 - 3 hours | 0.5 - 3 hours | [2] |
| Catalyst | Main & Co-esterification catalyst added | Polymerization catalyst added | [2] |
Experimental Protocols
Protocol 1: General Two-Step Melt Polycondensation for Poly(butylene adipate) (PBA)
This protocol is a generalized procedure based on common laboratory practices for synthesizing polyesters like PBA.
-
Materials: Adipic acid, 1,4-butanediol (BDO), Scandium triflate (main catalyst), Sodium hypophosphite (co-catalyst), Tetraisopropyl titanate (polymerization catalyst).
-
Procedure:
-
Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with adipic acid and 1,4-butanediol in a 1:1.02 molar ratio.[2]
-
Catalyst Addition: Add the main esterification catalyst (e.g., scandium triflate, ~0.3 wt% of total monomers) and the co-catalyst (e.g., sodium hypophosphite, ~0.15 wt%).[2]
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a slow nitrogen flow during the first stage.
-
Esterification Stage:
-
Polycondensation Stage:
-
Add the polymerization catalyst (e.g., tetraisopropyl titanate, ~0.5 wt%).[2]
-
Gradually increase the temperature to 210°C while slowly reducing the pressure to a high vacuum (<200 PaA).[2]
-
Continue the reaction for 1-2 hours. The viscosity of the mixture will increase significantly. The reaction is complete when the desired stirrer torque (indicating viscosity) is reached.
-
-
Product Recovery: Extrude the molten polymer from the reactor into a water bath for rapid cooling and subsequent pelletization.[2]
-
Protocol 2: Quantification of Residual 1,4-Butanediol using HPLC-RID
This protocol is adapted from a standard method for analyzing diols.[7]
-
Instrumentation & Materials:
-
HPLC with a Refractive Index Detector (RID).
-
Bio-Rad Aminex HPX-87H Ion Exclusion Column (or equivalent).
-
Mobile Phase: 0.01 N Sulfuric Acid in ultrapure water.[7]
-
1,4-butanediol standard, ultrapure water (UPW).
-
-
Procedure:
-
Standard Preparation:
-
Create a 10 mg/mL stock solution by accurately weighing ~50 mg of 1,4-butanediol standard into a vial and dissolving it in 5 mL of UPW.[7]
-
Perform serial dilutions of the stock solution to create a calibration curve with at least 5 points (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample of the polymer.
-
Extract the polymer with a known volume of UPW or a suitable solvent, ensuring the final expected BDO concentration falls within the calibration range. Sonication may be required to facilitate extraction.
-
Filter the sample extract through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Bio-Rad Aminex HPX-87H.
-
Mobile Phase: 0.01 N H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column/RID Temperature: Maintain as per column specifications (e.g., 60°C).
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Run the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the amount of BDO in the samples by comparing their peak areas to the calibration curve.
-
-
References
- 1. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN116515095A - Preparation method of 1, 4-butanediol-based polyester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. mdpi.com [mdpi.com]
- 6. WO1996014281A1 - Process for the removal of color forming material from 1,4 butanediol and its application to the preparation of ptmeg - Google Patents [patents.google.com]
- 7. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. real.mtak.hu [real.mtak.hu]
- 10. pubs.acs.org [pubs.acs.org]
Controlling exothermic reactions in unsaturated polyester cross-linking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cross-linking of unsaturated polyester resins (UPRs). The following sections address common issues related to controlling the exothermic reaction during the curing process.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the cross-linking of unsaturated polyester resins.
Issue: The resin is gelling too quickly, and the exotherm is too high.
An excessively high exotherm can lead to thermal degradation, internal stresses, and cracking of the final product. The gel time, which marks the onset of the curing reaction, is closely associated with the initial rise in temperature.[1][2] A short gel time is often accompanied by a high peak exotherm.
Possible Causes and Solutions:
-
Incorrect Initiator or Promoter Concentration: The concentrations of the initiator (e.g., methyl ethyl ketone peroxide, MEKP) and the promoter (e.g., cobalt salt) are critical factors.[3] Increasing the concentration of either the initiator or the promoter will decrease the gel time and increase the peak exotherm.[1]
-
Solution: Reduce the concentration of the initiator or the promoter. A judicious choice of the ratio between these two components is essential for controlling the reaction.[1] Refer to the tables below for guidance on how concentration adjustments affect gel time and peak exotherm.
-
-
Inadequate Inhibition: Inhibitors are added to UPRs to prevent premature polymerization and to control the reaction rate.[3]
-
Solution: Increase the concentration of an appropriate inhibitor, such as hydroquinone or tert-butyl catechol. This will prolong the gel time and can help to lower the peak exotherm.[4]
-
-
High Ambient or Resin Temperature: The curing reaction is sensitive to temperature. Higher initial temperatures will accelerate the reaction, leading to a shorter gel time and a higher peak exotherm.
-
Solution: Ensure that the resin and all components are at a controlled room temperature before mixing. If necessary, use a temperature-controlled bath to cool the resin.
-
Troubleshooting Workflow for High Exotherm
Caption: Troubleshooting workflow for addressing high exotherm and short gel times.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between gel time and peak exotherm?
A1: Gel time is the period from the initial mixing of the resin with the initiator and promoter to the onset of gelation. This point is often marked by a sharp increase in viscosity and the initial rise in temperature of the reacting mass.[1][2] Generally, a shorter gel time corresponds to a faster reaction rate, which in turn leads to a higher peak exothermic temperature.[1]
Q2: How do I select the right initiator and promoter concentrations?
A2: The optimal concentrations depend on the specific resin system, the desired gel time, part thickness, and ambient temperature. It is recommended to start with the resin manufacturer's recommendations and then perform small-scale tests to fine-tune the concentrations. The tables below provide a general guide to the effects of varying MEKP and cobalt promoter concentrations.
Q3: What are inhibitors and retarders, and how do they differ?
A3: Both inhibitors and retarders are used to slow down the polymerization reaction.
-
Inhibitors , such as hydroquinone and p-benzoquinone, completely stop the polymerization until they are consumed. They are highly effective at extending the storage life and pot life of the resin.[5]
-
Retarders are less effective and only reduce the reaction rate, allowing polymerization to proceed but at a slower pace.
Q4: Can I use a combination of different initiators or promoters?
A4: Yes, dual initiator or dual promoter systems are sometimes used in industrial applications to achieve specific curing profiles. For example, combining a low-temperature initiator with a high-temperature one can help control the initial exotherm while ensuring a complete cure.[6]
Relationship between Curing Components and Reaction Parameters
Caption: The influence of input variables on key reaction parameters.
Data Presentation
The following tables summarize the quantitative effects of initiator, promoter, and inhibitor concentrations on the gel time and peak exothermic temperature of a typical unsaturated polyester resin system at room temperature.
Table 1: Effect of Initiator (MEKP) and Promoter (Cobalt Octoate) Concentration on Gel Time
| Initiator (MEKP) (phr) | Promoter (Cobalt Octoate) (phr) | Approximate Gel Time (minutes) |
| 1.0 | 0.1 | 15 - 20 |
| 1.5 | 0.1 | 10 - 15 |
| 2.0 | 0.1 | 5 - 10 |
| 1.0 | 0.2 | 10 - 15 |
| 1.0 | 0.3 | 5 - 10 |
*phr = parts per hundred parts of resin by weight. Data compiled from multiple sources for illustrative purposes.[1][3]
Table 2: Effect of Initiator (MEKP) and Promoter (Cobalt Octoate) Concentration on Peak Exotherm
| Initiator (MEKP) (phr) | Promoter (Cobalt Octoate) (phr) | Approximate Peak Exotherm (°C) |
| 1.0 | 0.1 | 120 - 140 |
| 1.5 | 0.1 | 140 - 160 |
| 2.0 | 0.1 | 160 - 180 |
| 1.0 | 0.2 | 130 - 150 |
| 1.0 | 0.3 | 140 - 160 |
*phr = parts per hundred parts of resin by weight. Data compiled from multiple sources for illustrative purposes.[1][3]
Table 3: Effect of Inhibitor (Hydroquinone) Concentration on Gel Time
| Initiator (MEKP) (phr) | Promoter (Cobalt Octoate) (phr) | Inhibitor (Hydroquinone) (phr*) | Approximate Gel Time (minutes) |
| 1.5 | 0.2 | 0.00 | ~ 8 |
| 1.5 | 0.2 | 0.01 | ~ 15 |
| 1.5 | 0.2 | 0.02 | ~ 25 |
*phr = parts per hundred parts of resin by weight. Data is illustrative and based on general principles of inhibition.[4]
Experimental Protocols
Protocol for Determining Gel Time and Peak Exothermic Temperature (Based on ASTM D2471)
This method covers the determination of the time from the initial mixing of the reactants to the commencement of solidification, as well as the measurement of the peak temperature reached during the exothermic reaction.[7][8]
1. Apparatus:
-
Container: A disposable, unwaxed paper cup or a container of a size that allows for the specified volume of the reacting mixture.
-
Temperature Measuring Device: A thermocouple or thermometer with a suitable range.
-
Temperature-Controlled Bath: Capable of maintaining the test temperature within ±0.1°C.
-
Stirring Rod: A clean, dry wooden or plastic stirrer.
-
Stopwatch.
2. Procedure:
-
Conditioning: Place all components (resin, initiator, promoter) in suitable containers in the temperature-controlled bath at the specified test temperature (e.g., 23.0 ± 1.0°C) for at least 4 hours to ensure they have reached thermal equilibrium.
-
Mixing:
-
Weigh the required amounts of each component into the mixing container.
-
Start the stopwatch at the beginning of mixing.
-
Mix the components thoroughly with the stirring rod for a specified time (e.g., 1 minute), ensuring to scrape the sides and bottom of the container. Avoid entrapping excessive air.
-
-
Temperature Measurement:
-
Immediately after mixing, insert the temperature measuring device into the center of the reacting mixture.
-
Record the temperature and time at regular intervals (e.g., every minute).
-
-
Determining Gel Time:
-
Periodically, gently probe the surface of the resin with a clean wooden stick or similar probe.
-
The "gel time" is the elapsed time from the start of mixing to the point when the reacting material no longer adheres to the end of a clean probe.
-
-
Determining Peak Exotherm:
-
Continue to record the time and temperature until the temperature starts to decrease.
-
The highest temperature reached is the "peak exothermic temperature."
-
The elapsed time from the start of mixing to this point is the "peak exothermic time."
-
3. Reporting:
Report the following information:
-
Identification of the resin system used.
-
The amounts of initiator and promoter used (in phr).
-
The volume of the sample tested.
-
The test temperature.
-
The gel time (to the nearest 0.5 minutes).
-
The peak exothermic temperature (to the nearest 1°C).
-
The peak exothermic time (to the nearest 1 minute).
References
Technical Support Center: Scaling Up Laboratory Diol Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up laboratory diol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up diol synthesis from the lab to a pilot plant or industrial scale?
A1: Scaling up diol synthesis introduces several challenges that are often not apparent at the bench scale. These include:
-
Heat and Mass Transfer Limitations: Exothermic reactions that are easily managed in small flasks can become hazardous in large reactors due to the reduced surface-area-to-volume ratio, leading to poor heat dissipation and potential runaway reactions. Inadequate mixing can also result in temperature gradients and localized "hot spots," affecting reaction kinetics and selectivity.
-
Catalyst Deactivation: Catalysts, particularly precious metal catalysts like platinum and osmium, can deactivate more rapidly at scale due to factors like poisoning from impurities in lower-grade bulk starting materials, sintering at higher processing temperatures, or mechanical stress.
-
Purification and Impurity Profile: Impurities that are negligible at the gram scale can become significant at the kilogram scale, requiring more robust and often different purification strategies. Methods like column chromatography may no longer be economically viable, necessitating the development of scalable techniques like crystallization or distillation.[1][2]
-
Safety and Handling: Handling large quantities of hazardous reagents, such as osmium tetroxide, and flammable solvents requires stringent safety protocols and specialized equipment to ensure operator and environmental safety.[3][4][5][6][7]
-
Reaction Kinetics and Control: Reaction kinetics can differ at scale due to the aforementioned heat and mass transfer issues, as well as differences in reagent addition rates and mixing efficiency. Maintaining consistent process control is crucial for reproducible outcomes.
Q2: How do I choose the right catalyst for my scaled-up diol synthesis?
A2: The choice of catalyst for large-scale diol synthesis depends on several factors, including cost, efficiency, selectivity, and safety. While osmium tetroxide (OsO₄) is highly reliable and efficient for producing syn-diols, its high cost and toxicity are significant drawbacks for industrial applications.[8][9][10] Potassium permanganate (KMnO₄) is a less expensive alternative but is a stronger oxidizing agent and can lead to over-oxidation and lower yields if not carefully controlled.[10][11] Ruthenium tetroxide (RuO₄) is emerging as a viable alternative for certain substrates where OsO₄ may be less reactive.[8]
For chiral diols, the Sharpless asymmetric dihydroxylation is a powerful method that uses a catalytic amount of osmium tetroxide in combination with a chiral ligand.[12][13]
Q3: What are the key safety precautions when working with osmium tetroxide at a large scale?
A3: Osmium tetroxide is highly toxic and volatile, and its use at a large scale requires strict safety protocols. Key precautions include:
-
Engineering Controls: All manipulations of osmium tetroxide must be performed in a certified chemical fume hood with proper ventilation.[3][4][5][7]
-
Personal Protective Equipment (PPE): This includes chemical splash goggles, a face shield, double-gloving with nitrile gloves, and a lab coat.[3][4][5][6]
-
Handling Procedures: Whenever possible, use pre-made solutions to avoid handling the solid. If weighing the solid is necessary, it must be done within a fume hood.[4]
-
Spill and Waste Management: Have a spill kit ready that includes an agent to neutralize OsO₄, such as corn oil or sodium sulfite solution. All waste, including contaminated PPE and glassware, must be treated as hazardous waste.[4][7]
-
Designated Work Area: A designated area for working with osmium tetroxide should be clearly marked.[3]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Conversion
| Possible Cause | Troubleshooting Step |
| Poor Mixing | Inadequate agitation can lead to localized depletion of reactants or catalyst. Increase the stirring speed or consider a different impeller design for better homogenization. For very viscous reaction mixtures, dilution with a suitable solvent may be necessary. |
| Catalyst Deactivation | The catalyst may be poisoned by impurities in the starting materials or solvents. Ensure the purity of all reagents. Consider using a guard bed to remove impurities before the reactants reach the catalyst bed in a flow setup. Catalyst regeneration procedures may be necessary. |
| Incorrect Reaction Temperature | Localized hot or cold spots can affect reaction rates. Improve mixing and ensure the reactor's heating/cooling system is functioning correctly and is appropriately sized for the reaction volume. |
| Insufficient Reaction Time | Reactions at a larger scale may require longer times to reach completion due to slower heat and mass transfer. Monitor the reaction progress using in-process controls (e.g., TLC, HPLC, GC) to determine the optimal reaction time. |
Problem 2: Poor Selectivity and Formation of Byproducts
| Possible Cause | Troubleshooting Step |
| Over-oxidation | This is common when using strong oxidants like KMnO₄. Lower the reaction temperature, reduce the addition rate of the oxidant, or use a milder, more selective catalyst system like OsO₄ with a co-oxidant.[10][11] |
| Side Reactions due to High Temperature | Localized overheating can promote undesired side reactions. Improve temperature control and mixing. Consider a semi-batch process where one reactant is added slowly to control the exotherm. |
| Incorrect Solvent | The solvent can significantly influence reaction selectivity.[14] Conduct a solvent screen at a small scale to identify a solvent that favors the desired reaction pathway. |
| pH Fluctuation | For pH-sensitive reactions, such as the Sharpless asymmetric dihydroxylation, maintaining a stable pH is crucial for both selectivity and enantioselectivity.[12] Use a buffered solvent system. |
Problem 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting Step |
| "Oiling Out" During Crystallization | The compound is coming out of solution above its melting point. Add a small amount of additional "good" solvent to the hot solution to increase the solubility slightly and allow the solution to cool more slowly. Seeding the solution with a few crystals of the pure product can also promote proper crystal growth.[15][16] |
| Formation of Fine Crystals That Clog Filters | Rapid crystallization leads to small particle sizes. Slow down the cooling rate of the crystallization. Ensure the solution is not supersaturated to an extreme degree before cooling. Gentle agitation during cooling can sometimes promote the growth of larger crystals.[16] |
| Incomplete Separation by Distillation | The boiling points of the diol and impurities are too close for effective separation by simple distillation. Use a fractional distillation column with a higher number of theoretical plates or consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference.[17][18][19][20] |
| Low Recovery Yield During Crystallization | A significant amount of the product remains in the mother liquor. This can be due to using too much solvent or a solvent in which the product is too soluble. Minimize the amount of hot solvent used for dissolution. After the initial crystallization, the mother liquor can be concentrated and a second crop of crystals can be obtained.[15] |
Data Presentation
Table 1: Qualitative Comparison of Common Catalysts for Alkene Dihydroxylation
| Catalyst System | Advantages | Disadvantages | Selectivity | Cost |
| Osmium Tetroxide (OsO₄) | High reliability and efficiency for syn-diols.[8] | Highly toxic and expensive.[8][9][10] | High for syn-addition.[11] | Very High |
| Potassium Permanganate (KMnO₄) | Inexpensive and readily available.[9][10] | Strong oxidant, risk of over-oxidation and C-C bond cleavage. Lower yields are common.[11] | Moderate to good for syn-addition, but can be less selective. | Low |
| Ruthenium Tetroxide (RuO₄) | Can be more reactive than OsO₄ for some substrates.[8] | Strong oxidant, can also lead to over-oxidation. | Good for syn-addition. | High |
Table 2: Comparison of Purification Methods for Diols at Scale
| Purification Method | Typical Recovery Yield | Achievable Purity | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Crystallization | 70-95% | >99% | Cost-effective, can provide very high purity in a single step, scalable.[1][21][22] | Can be slow, yield can be sensitive to solvent choice and cooling rate, "oiling out" can be an issue.[15][16][23][24][25] |
| Distillation | 80-98% | 95-99.5% | Well-established and scalable technology, can be operated continuously.[1][17][18][19][20] | Energy-intensive, not suitable for heat-sensitive compounds, difficult for compounds with very high boiling points or azeotrope formation.[1][17] |
| Column Chromatography | 50-90% | >98% | High resolution for complex mixtures.[2] | High solvent consumption, high cost of stationary phase, difficult to scale up for large quantities, often a batch process.[2][26] |
Experimental Protocols
Protocol 1: Pilot-Scale Sharpless Asymmetric Dihydroxylation
This protocol is adapted for a kilogram-scale synthesis of a chiral diol from an olefin using N-methylmorpholine N-oxide (NMO) as the reoxidant, which is more cost-effective and manageable on a large scale than potassium ferricyanide.[27]
Materials:
-
Olefin (e.g., o-isopropoxy-m-methoxystyrene)
-
Potassium osmate dihydrate (K₂OsO₂(OH)₄)
-
Chiral Ligand (e.g., (DHQD)₂-PHAL for AD-mix-β)
-
N-Methylmorpholine N-oxide (NMO), 60 wt% in water
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃) for quenching
Procedure:
-
Reactor Setup: In a suitable jacketed reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge tert-butanol and water.
-
Catalyst Preparation: Add the chiral ligand and potassium osmate dihydrate to the solvent mixture. Stir until a clear, biphasic solution is formed.
-
Addition of Co-oxidant: Add the NMO solution to the reactor.
-
Olefin Addition: Slowly add the olefin to the reaction mixture over several hours using a syringe pump or addition funnel. Maintaining a low concentration of the olefin is crucial to prevent a decrease in enantioselectivity.[12]
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture and slowly add a solution of sodium sulfite to quench the reaction and reduce the osmate esters.
-
Workup and Isolation:
-
Add a suitable organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude diol.
-
-
Purification: Purify the crude diol by crystallization from an appropriate solvent system.
Protocol 2: General Procedure for Diol Purification by Crystallization at Scale
-
Solvent Selection: Choose a solvent system in which the diol is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In a reactor, dissolve the crude diol in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[16] If crystallization does not initiate, scratch the inside of the reactor with a glass rod or add a seed crystal of the pure diol.
-
Further Cooling: Once the solution has reached room temperature and crystal formation has slowed, cool the mixture further in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Mandatory Visualizations
References
- 1. The evolution of purification [gea.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 4. bu.edu [bu.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures [k-state.edu]
- 7. chemistry.ucla.edu [chemistry.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 13. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. maratek.com [maratek.com]
- 17. Distillation [essentialchemicalindustry.org]
- 18. thermopedia.com [thermopedia.com]
- 19. Fractional distillation - Wikipedia [en.wikipedia.org]
- 20. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iscientific.org [iscientific.org]
- 22. reddit.com [reddit.com]
- 23. helgroup.com [helgroup.com]
- 24. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
- 25. chem.rochester.edu [chem.rochester.edu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Hexane-1,4-diol and 1,6-hexanediol in Polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of diol monomers is a critical determinant of the final properties of polyesters and polyurethanes. The isomeric configuration of these diols, specifically the positioning of the hydroxyl groups, can significantly influence the polymer's thermal, mechanical, and chemical characteristics. This guide provides an objective comparison of hexane-1,4-diol and 1,6-hexanediol in polymerization, supported by experimental data, to aid in the rational design of polymers for various applications.
Structural and Reactivity Differences
Hexane-1,6-diol is a linear, primary diol, while this compound is a branched diol containing one primary and one secondary hydroxyl group. This structural isomerism is the primary driver of the differences observed in the polymers they produce. Primary alcohols are generally more reactive in esterification and urethane formation reactions than secondary alcohols.[1][2] This can influence polymerization kinetics and may require different catalytic systems or reaction conditions to achieve high molecular weight polymers.
Impact on Polymer Properties: A Comparative Analysis
The structural differences between this compound and 1,6-hexanediol lead to significant variations in the properties of the resulting polymers. The linear nature of 1,6-hexanediol allows for regular chain packing, leading to higher crystallinity, while the branched structure of this compound disrupts this regularity, resulting in more amorphous polymers.[3][4]
Thermal Properties
Polymers derived from branched diols, such as this compound, generally exhibit higher glass transition temperatures (Tg) compared to their linear counterparts.[3][5] This is attributed to the reduced chain mobility imposed by the branched structure. Conversely, the high crystallinity of polymers made with 1,6-hexanediol results in a distinct melting point (Tm), a feature that is absent in the amorphous polymers derived from branched diols.
| Property | Polymer with Hexane-1,6-diol | Polymer with this compound (inferred from 2,5-hexanediol data) |
| Crystallinity | Highly Crystalline (~60%)[3][4] | Amorphous[3][4] |
| Glass Transition Temp. (Tg) | Lower[6] | Higher[3][5] |
| Melting Point (Tm) | Present[4] | Absent[3][4] |
Mechanical Properties
The degree of crystallinity directly impacts the mechanical properties of the polymer. The crystalline regions in 1,6-hexanediol-based polymers act as physical crosslinks, contributing to higher tensile strength and hardness.[6] In contrast, the amorphous nature of polymers from this compound imparts greater flexibility and potentially higher elongation at break.[3][7]
| Property | Polymer with Hexane-1,6-diol | Polymer with this compound |
| Hardness | Higher | Lower |
| Flexibility | Lower | Higher |
| Tensile Strength | Higher[6] | Lower |
| Elongation at Break | Lower | Higher[7] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of polyesters and polyurethanes using this compound and 1,6-hexanediol. Specific reaction conditions may need to be optimized based on the desired polymer characteristics.
Polyester Synthesis via Polycondensation
This protocol describes a typical melt polycondensation reaction between a diol and a dicarboxylic acid.[8]
Materials:
-
This compound or 1,6-hexanediol
-
Adipic acid (or other suitable dicarboxylic acid)
-
Catalyst (e.g., antimony(III) oxide, tin(II) chloride)[9]
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Charge the diol and dicarboxylic acid in a 1.05:1 molar ratio into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Add the catalyst (typically 0.05-0.1 mol% relative to the dicarboxylic acid).
-
Heat the mixture to 150-180°C under a slow stream of nitrogen to initiate the esterification reaction and distill off the water formed.
-
After the majority of the water has been removed (as indicated by the distillation rate), gradually increase the temperature to 200-220°C and apply a vacuum (0.1-1 mbar) to facilitate the removal of the remaining water and drive the polymerization to completion.
-
Continue the reaction for several hours until the desired molecular weight is achieved, as monitored by the viscosity of the melt.
-
Cool the reactor and extrude the polymer.
Polyurethane Synthesis
This protocol outlines the synthesis of a polyurethane via the reaction of a diol with a diisocyanate.[10][11]
Materials:
-
This compound or 1,6-hexanediol
-
4,4'-Methylene diphenyl diisocyanate (MDI) (or other suitable diisocyanate)
-
Catalyst (e.g., dibutyltin dilaurate)
-
Dry solvent (e.g., N,N-dimethylformamide, if solution polymerization is preferred)
-
Nitrogen gas supply
Procedure:
-
In a moisture-free reaction vessel under a nitrogen atmosphere, dissolve the diol in the dry solvent (if applicable).
-
Add the catalyst to the diol solution.
-
Slowly add the diisocyanate to the reaction mixture with vigorous stirring. An exothermic reaction will occur.
-
Maintain the reaction temperature at 60-80°C for several hours until the polymerization is complete, as indicated by the disappearance of the isocyanate peak in the FT-IR spectrum.
-
Cast the polymer solution onto a suitable substrate and evaporate the solvent in a vacuum oven to obtain the polyurethane film.
Visualizing the Impact of Diol Structure
The choice of diol isomer fundamentally dictates the polymer architecture, which in turn governs its macroscopic properties.
Caption: Impact of diol isomerism on polymer structure and properties.
Experimental Workflow for Polymer Synthesis and Characterization
A systematic approach is essential for the comparative evaluation of polymers derived from different diols.
Caption: Workflow for comparative polymer analysis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]
- 5. New bio-based monomers: tuneable polyester properties using branched diols from biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Polyester - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
A Comparative Study of Hexane-1,4-diol and Its Isomers for Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hexane-1,4-diol and its isomers, focusing on their physicochemical properties and their impact on the performance of polyesters and polyurethanes. The information presented is curated from various scientific sources to offer an objective analysis supported by available data.
Physicochemical Properties of Hexanediol Isomers
The position of the hydroxyl groups in hexanediol isomers significantly influences their physical properties such as melting point, boiling point, and density. These properties, in turn, can affect their reactivity and the characteristics of the resulting polymers. The following table summarizes key physicochemical data for this compound and several of its isomers.
| Property | This compound | Hexane-1,2-diol | Hexane-1,3-diol | Hexane-1,5-diol | Hexane-1,6-diol | Hexane-2,5-diol |
| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂ | C₆H₁₄O₂ | C₆H₁₄O₂ | C₆H₁₄O₂ | C₆H₁₄O₂ |
| Molecular Weight ( g/mol ) | 118.17 | 118.17 | 118.17 | 118.17 | 118.17 | 118.17 |
| Melting Point (°C) | 42 | 45 | 26.38 (estimate) | 26.38 (estimate) | 42-45 | 43 |
| Boiling Point (°C) | 221.7 (rough estimate) | 223-224 | 221.7 (rough estimate) | 89-91 (at 0.5 mmHg) | 250 | 216-218 |
| Density (g/mL at 25°C) | 0.9756 | 0.951 | 0.9580 | 0.981 | 0.967 | 0.961 |
| Refractive Index (n20/D) | 1.4530 | 1.442 | 1.4455 | 1.451 | 1.457 | 1.447 |
Impact on Polymer Properties: A Comparative Analysis
The structure of the diol isomer plays a crucial role in determining the final properties of polyurethanes and polyesters. The distance between the hydroxyl groups and the linearity of the carbon chain affect polymer chain packing, crystallinity, and the extent of hydrogen bonding.
Polyurethanes
In polyurethane synthesis, diols act as chain extenders, reacting with diisocyanates to form the polymer backbone. The choice of hexanediol isomer can influence the mechanical and thermal properties of the resulting polyurethane.
While direct comparative studies across all hexanediol isomers are limited, it is established that the structure of the diol affects the final properties. For instance, linear diols like Hexane-1,6-diol are known to impart flexibility and improve mechanical strength in polyurethanes. The symmetrical structure of 1,6-hexanediol allows for more ordered chain packing, potentially leading to semi-crystalline domains which can enhance tensile strength.
In contrast, isomers with hydroxyl groups in closer proximity or with branched structures, such as This compound or Hexane-2,5-diol , can disrupt the regularity of the polymer chain. This disruption may lead to more amorphous polymers with lower crystallinity, which could result in increased flexibility and a lower glass transition temperature (Tg). The positioning of the hydroxyl groups also influences the steric hindrance during the polymerization reaction, which can affect the reaction rate and the final molecular weight of the polymer.
Polyesters
In polyester synthesis, diols are reacted with dicarboxylic acids or their derivatives. The structure of the hexanediol isomer has a significant impact on the thermal properties of the resulting polyester, particularly the glass transition temperature (Tg).
Studies have shown that secondary diols, such as Hexane-2,5-diol , tend to produce polyesters with higher glass transition temperatures compared to their primary diol counterparts like Hexane-1,6-diol . This is attributed to the increased rigidity of the polymer backbone when secondary alcohols are incorporated. The bulkier structure resulting from the hydroxyl group being on a secondary carbon restricts segmental motion, thus increasing the Tg.
For example, polyesters of 2,5-hexanediol have been shown to be entirely amorphous, which can be attributed to its stereo-irregularity, whereas polyesters made from linear 1,6-hexanediol can be highly crystalline. The decrease in crystallinity generally corresponds to a decrease in the melting point (Tm) but can lead to an increase in transparency.
The following diagram illustrates the general workflow for a comparative analysis of polymers synthesized from different diol isomers.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and comparable data. The following sections outline the general synthesis protocols for polyurethanes and polyesters, as well as the standard methods for characterizing their properties.
Synthesis Protocols
3.1.1. Polyurethane Synthesis (Prepolymer Method)
This two-step method is commonly used for preparing thermoplastic polyurethanes.[1]
-
Prepolymer Synthesis: The diol (e.g., this compound or one of its isomers) is reacted with an excess of a diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI) in a reactor under an inert atmosphere (e.g., argon) at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 1 hour). This forms an isocyanate-terminated prepolymer.[1]
-
Chain Extension: A chain extender, which is a low molecular weight diol (in this case, the same or a different hexanediol isomer can be used), is added to the prepolymer. The mixture is then thoroughly mixed and cured to form the final polyurethane elastomer.[1]
The following diagram illustrates the signaling pathway of polyurethane synthesis.
3.1.2. Polyester Synthesis (Melt Polycondensation)
This method involves the direct reaction of a diol and a dicarboxylic acid at high temperatures.[2]
-
Esterification: The hexanediol isomer and a dicarboxylic acid (e.g., terephthalic acid) are charged into a reactor. The mixture is heated to a high temperature (e.g., 150-260°C) in the presence of a catalyst (e.g., antimony(III) oxide) to initiate the esterification reaction, during which water is removed.[2]
-
Polycondensation: The pressure is gradually reduced (vacuum) to facilitate the removal of the remaining byproducts (e.g., excess diol) and drive the polymerization to achieve a high molecular weight polyester.[2]
Characterization Methods
3.2.1. Tensile Properties (ASTM D638)
This standard test method is used to determine the tensile properties of plastics.[3][4][5]
-
Specimen Preparation: Dumbbell-shaped specimens are prepared from the synthesized polymer sheets by injection molding or die-cutting.[4]
-
Testing Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant speed of grip separation until it fractures.[6]
-
Data Analysis: The stress-strain curve is recorded, from which key properties such as tensile strength, elongation at break, and Young's modulus are determined.[6]
3.2.2. Thermal Stability (Thermogravimetric Analysis - TGA)
TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan.
-
Testing Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range.
-
Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, which indicates the thermal stability of the polymer.
3.2.3. Transition Temperatures (Differential Scanning Calorimetry - DSC) (ASTM D3418)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.[7][8][9]
-
Sample Preparation: A small, weighed amount of the polymer is sealed in an aluminum DSC pan.[10]
-
Testing Procedure: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle, at a specific rate (e.g., 10 or 20°C/min).[10]
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The Tg is observed as a step change in the baseline of the DSC curve, and the Tm is seen as an endothermic peak.[10]
Conclusion
The choice of hexanediol isomer has a profound impact on the final properties of both polyurethanes and polyesters. Linear isomers like Hexane-1,6-diol tend to promote crystallinity and can enhance the mechanical strength of polymers. In contrast, isomers with less linear structures or with secondary hydroxyl groups, such as this compound and Hexane-2,5-diol, can disrupt chain packing, leading to more amorphous polymers with potentially higher flexibility and altered thermal characteristics.
For researchers and developers, understanding these structure-property relationships is critical for designing polymers with tailored performance characteristics for specific applications, from flexible elastomers to rigid plastics. Further systematic studies directly comparing a wider range of hexanediol isomers under identical experimental conditions are needed to fully elucidate their comparative performance and expand their application potential.
References
- 1. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. zwickroell.com [zwickroell.com]
- 4. industrialphysics.com [industrialphysics.com]
- 5. store.astm.org [store.astm.org]
- 6. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
A Comparative Guide to Spectroscopic Methods for Validating Hexane-1,4-diol Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various spectroscopic and chromatographic methods for the validation of Hexane-1,4-diol purity. Ensuring the purity of this key chemical intermediate is critical in research and pharmaceutical development, where impurities can significantly impact reaction outcomes, biological activity, and drug safety. This document outlines the principles, experimental data, and protocols for the most effective analytical techniques.
Comparison of Analytical Methods
A variety of methods can be employed to assess the purity of this compound, each with distinct advantages in terms of sensitivity, selectivity, and the nature of the information provided. The primary techniques include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
| Method | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Quantitative purity, detection of volatile impurities, isomer separation. | High resolution for volatile compounds, excellent for isomer separation.[1][2] | Not suitable for non-volatile impurities, may require derivatization for highly polar compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Quantitative purity, detection of non-volatile impurities, enantiomer separation (with chiral columns).[3] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Can be more complex and costly than GC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Detailed structural information, identification and quantification of impurities with distinct NMR signals. | Provides unambiguous structural confirmation, can quantify components without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, qualitative assessment of purity. | Fast and non-destructive, provides a molecular "fingerprint". | Limited quantitative capability, complex spectra can be difficult to interpret for mixtures. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight determination, structural information from fragmentation patterns, high sensitivity for trace impurities when coupled with chromatography (GC-MS, LC-MS). | Extremely sensitive, provides molecular weight information. | Fragmentation can be complex, may not distinguish between isomers without chromatography. |
Experimental Data
The following tables summarize typical quantitative data obtained for this compound using various analytical techniques.
NMR Spectroscopy Data
¹H NMR (Proton NMR) - Predicted Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 | ~3.6 | Triplet |
| H-2, H-3 | ~1.5 - 1.7 | Multiplet |
| H-4 | ~3.8 | Multiplet |
| H-5 | ~1.4 - 1.6 | Multiplet |
| H-6 | ~0.9 | Triplet |
| -OH | Variable | Broad Singlet |
Note: Predicted values can vary based on the solvent and concentration.
¹³C NMR (Carbon-13 NMR)
A ¹³C NMR spectrum for this compound is available in the SpectraBase database.[6]
| Carbon | Chemical Shift (ppm) |
| C-1 | ~62 |
| C-2 | ~35 |
| C-3 | ~28 |
| C-4 | ~70 |
| C-5 | ~30 |
| C-6 | ~10 |
Chromatographic Data
Gas Chromatography (GC)
Typical GC parameters for the analysis of diols are presented below. Retention times will vary based on the specific instrument and conditions.
| Parameter | Value |
| Column | Polar (e.g., modified polyethylene glycol) or non-polar (e.g., poly(dimethylsiloxane)) capillary column[2][7] |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 275 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temperature 80 °C, ramp to 250 °C |
High-Performance Liquid Chromatography (HPLC)
For polar analytes like diols, reversed-phase HPLC is a common approach.[8][9]
| Parameter | Value |
| Column | C18 or other suitable reversed-phase column |
| Mobile Phase | Gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) |
| Detector | Refractive Index Detector (RID) or UV detector (if derivatized) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
Mass Spectrometry (MS) Data
Experimental Protocols
General Workflow for Purity Validation
The following diagram illustrates a general workflow for validating the purity of this compound.
Caption: A general workflow for the purity validation of this compound.
Detailed Methodologies
1. NMR Spectroscopy for Structural Confirmation and Purity
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 90° pulse, a relaxation delay of 5 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling patterns to known data for diols to confirm the structure and identify any impurities.
2. GC-MS for Purity and Impurity Identification
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
GC Separation: Inject 1 µL of the sample into a GC-MS system. Use a capillary column suitable for the analysis of polar compounds. A typical oven temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
MS Detection: As components elute from the GC column, they are introduced into the mass spectrometer. Acquire mass spectra over a range of m/z 40-400.
-
Data Analysis: The total ion chromatogram (TIC) will show the separation of different components. The area of the main peak corresponding to this compound relative to the total area of all peaks provides a measure of purity. The mass spectrum of each peak can be compared to a library of spectra (e.g., NIST) to identify impurities.
3. HPLC for Quantitative Purity Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to create a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
HPLC Analysis: Inject the standards and the sample onto an HPLC system equipped with a suitable reversed-phase column and a refractive index detector (RID). A typical mobile phase would be a mixture of water and methanol or acetonitrile, run in either isocratic or gradient mode.
-
Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the calibration curve to determine the concentration of this compound in the sample and calculate the purity.
Conclusion
The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis. For routine purity checks, GC or HPLC are often the methods of choice due to their high throughput and quantitative accuracy. For definitive structural confirmation and the identification of unknown impurities, NMR and MS are indispensable. A combination of these techniques provides the most comprehensive assessment of this compound purity, ensuring the quality and reliability of this important chemical for research and development applications.
References
- 1. agilent.com [agilent.com]
- 2. GC Analysis of Glycols and Diols [sigmaaldrich.com]
- 3. This compound | 16432-53-4 | Benchchem [benchchem.com]
- 4. 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. GC Analysis of Glycols and Diols [sigmaaldrich.com]
- 8. jordilabs.com [jordilabs.com]
- 9. hplc.eu [hplc.eu]
A Comparative Analysis of Aqueous Solubility in Diol Isomers
For researchers, scientists, and drug development professionals, understanding the aqueous solubility of small organic molecules like diols is fundamental. This property is critical in various applications, from designing drug delivery systems to formulating industrial solvents. This guide provides an objective comparison of the aqueous solubility of different diol isomers, supported by available data and detailed experimental protocols.
The solubility of diols in water is primarily governed by the interplay between the hydrophilic nature of the hydroxyl (-OH) groups and the hydrophobic character of the hydrocarbon backbone. The ability of the hydroxyl groups to form hydrogen bonds with water molecules is the driving force for dissolution. However, the spatial arrangement of these hydroxyl groups, as seen in different isomers, can significantly influence the extent of this interaction and, consequently, the aqueous solubility.
Factors Influencing Diol Solubility
Several structural factors inherent to diol isomers affect their solubility in water:
-
Carbon Chain Length: As the length of the hydrocarbon chain increases, the hydrophobic character of the molecule becomes more dominant. This leads to a general decrease in water solubility.[1]
-
Position of Hydroxyl Groups: The relative positions of the two hydroxyl groups on the carbon chain play a crucial role. Isomers with hydroxyl groups that are sterically hindered or can readily form intramolecular hydrogen bonds may exhibit lower aqueous solubility compared to isomers where the hydroxyl groups are more exposed and available for intermolecular hydrogen bonding with water.
-
Branching: Branching in the carbon chain can influence solubility. While it may reduce the overall surface area, it can also affect the packing of molecules in the solid state and their interaction with water molecules.
Comparative Solubility of Diol Isomers
The following tables summarize the aqueous solubility of common propanediol, butanediol, and pentanediol isomers. For many of the smaller diols, their high affinity for water leads to them being classified as "miscible," meaning they are soluble in water in all proportions.
Table 1: Aqueous Solubility of Propanediol Isomers
| Isomer Name | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Aqueous Solubility (at 20°C) |
| 1,2-Propanediol | CH₃CH(OH)CH₂OH | C₃H₈O₂ | 76.09 | Miscible |
| 1,3-Propanediol | HOCH₂CH₂CH₂OH | C₃H₈O₂ | 76.09 | Miscible |
Table 2: Aqueous Solubility of Butanediol Isomers
| Isomer Name | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Aqueous Solubility (at 20°C) |
| 1,2-Butanediol | CH₃CH₂CH(OH)CH₂OH | C₄H₁₀O₂ | 90.12 | Miscible |
| 1,3-Butanediol | CH₃CH(OH)CH₂CH₂OH | C₄H₁₀O₂ | 90.12 | Miscible |
| 1,4-Butanediol | HOCH₂(CH₂)₂CH₂OH | C₄H₁₀O₂ | 90.12 | Miscible |
| 2,3-Butanediol | CH₃CH(OH)CH(OH)CH₃ | C₄H₁₀O₂ | 90.12 | Miscible (1.0 x 10⁶ mg/L)[2] |
Table 3: Aqueous Solubility of Pentanediol Isomers
| Isomer Name | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Aqueous Solubility (at 20°C) |
| 1,2-Pentanediol | CH₃(CH₂)₂CH(OH)CH₂OH | C₅H₁₂O₂ | 104.15 | Soluble |
| 1,4-Pentanediol | CH₃CH(OH)(CH₂)₂CH₂OH | C₅H₁₂O₂ | 104.15 | Soluble |
| 1,5-Pentanediol | HOCH₂(CH₂)₃CH₂OH | C₅H₁₂O₂ | 104.15 | Miscible[3] |
| 2,4-Pentanediol | CH₃CH(OH)CH₂CH(OH)CH₃ | C₅H₁₂O₂ | 104.15 | Soluble |
As the carbon chain length increases from propanediols to pentanediols, the hydrophobic character starts to have a more noticeable effect, and while many isomers remain highly soluble, the tendency towards complete miscibility decreases.
Experimental Protocols for Determining Aqueous Solubility
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method , which is also outlined in the OECD Guideline 105 for the Testing of Chemicals.[4][5][6]
Principle of the Shake-Flask Method:
An excess amount of the solid diol is added to a known volume of water in a flask. The flask is then agitated (shaken) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved substance. After reaching equilibrium, the solution is filtered to remove the excess solid, and the concentration of the diol in the filtrate is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Key Steps in the Shake-Flask Protocol:
-
Preparation of a Saturated Solution: An excess of the diol is added to a flask containing purified water.
-
Equilibration: The flask is sealed and placed in a constant temperature shaker bath. The mixture is agitated until equilibrium is achieved.
-
Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed.
-
Filtration/Centrifugation: The aliquot is filtered through a membrane filter (e.g., 0.45 µm) or centrifuged to remove any remaining solid particles.
-
Quantification: The concentration of the diol in the clear filtrate is determined using a calibrated analytical method.
This method provides the thermodynamic solubility, which is the true equilibrium solubility of the compound.
Visualization of Structure-Solubility Relationship
The following diagram illustrates the key factors that influence the aqueous solubility of diol isomers.
Caption: Factors influencing the aqueous solubility of diol isomers.
Logical Workflow for Solubility Determination
The experimental workflow for determining the aqueous solubility of a diol isomer using the shake-flask method is depicted below.
Caption: Experimental workflow for shake-flask solubility determination.
References
- 1. Diols | Research Starters | EBSCO Research [ebsco.com]
- 2. Yaws Handbook of Thermodynamic Properties - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 3. uci.primo.exlibrisgroup.com [uci.primo.exlibrisgroup.com]
- 4. app1-c89-pub.pressidium.com - Diol Chemistry [app1-c89-pub.pressidium.com]
- 5. ia601308.us.archive.org [ia601308.us.archive.org]
- 6. biblio.com [biblio.com]
Boiling Point Analysis: Cyclohexane-1,4-diol vs. Cyclohexane-1,2-diol
A comprehensive comparison of the boiling points of cyclohexane-1,4-diol and cyclohexane-1,2-diol isomers reveals significant differences attributable to their molecular structures, specifically the positioning of the hydroxyl groups which dictates the nature and extent of hydrogen bonding. For researchers and professionals in drug development and chemical synthesis, understanding these properties is crucial for process optimization, purification, and predicting compound behavior.
Generally, cyclothis compound isomers exhibit higher boiling points than their cyclohexane-1,2-diol counterparts. This phenomenon is primarily governed by the ability of the hydroxyl groups to form intermolecular versus intramolecular hydrogen bonds. In cyclohexane-1,4-diols, the hydroxyl groups are positioned far apart, making intramolecular hydrogen bonding impossible. Consequently, both hydroxyl groups are available to form strong intermolecular hydrogen bonds with neighboring molecules, leading to a significant increase in the energy required to transition from the liquid to the gaseous phase, and thus a higher boiling point.[1]
Conversely, in cis-cyclohexane-1,2-diol, the proximate hydroxyl groups readily form intramolecular hydrogen bonds. This internal bonding satisfies some of the hydrogen bonding potential of the hydroxyl groups within the molecule itself, reducing the extent of intermolecular hydrogen bonding.[1] With fewer and weaker interactions between molecules, less energy is needed to overcome these forces, resulting in a lower boiling point compared to the 1,4-diol isomers. The trans-1,2-diol, while having a higher boiling point than the cis-1,2-diol, is still generally lower than the 1,4-diols.
Comparative Data of Boiling Points
The following table summarizes the experimentally determined boiling points for the cis and trans isomers of cyclothis compound and cyclohexane-1,2-diol.
| Compound | Isomer | Boiling Point (°C) |
| Cyclothis compound | cis | 252.4[2] |
| trans | 252.4 | |
| Cyclohexane-1,2-diol | cis | 236.7[3] |
| trans | 236.7[4] |
Experimental Protocols for Boiling Point Determination
The determination of a compound's boiling point is a fundamental experimental procedure in chemistry. Two common methods are the distillation method, suitable for larger sample volumes, and the Thiele tube method, which is ideal for smaller quantities.
Distillation Method
This method is employed when a sufficient amount of the liquid (typically >5 mL) is available for purification and boiling point determination simultaneously.
Procedure:
-
Assemble a simple distillation apparatus, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.
-
Place the liquid sample (at least 5 mL) into the distilling flask along with a few boiling chips to ensure smooth boiling.
-
Position the thermometer bulb just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is in thermal equilibrium with the boiling liquid.
-
Begin heating the distilling flask gently.
-
As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser.
-
Record the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate. This stable temperature is the boiling point of the liquid.
-
It is also important to record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.
Thiele Tube Method
This micro-method is advantageous when only a small amount of the substance is available.
Procedure:
-
Fill a small test tube or a fusion tube to about one-third with the liquid sample.
-
Seal one end of a capillary tube and place it, open end down, into the liquid in the test tube.
-
Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is immersed.
-
Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
Logical Relationship of Hydrogen Bonding and Boiling Point
The following diagram illustrates the influence of intramolecular versus intermolecular hydrogen bonding on the boiling points of cyclohexane-1,2-diol and cyclothis compound.
References
The Influence of Methyl-Substituents on Biobased Polyester Properties: A Comparative Guide
The introduction of methyl groups into the backbone of biobased polyesters presents a powerful strategy for tuning their thermal, mechanical, and degradation properties. This guide provides a comparative analysis of the impact of methyl-substitution, supported by experimental data, to assist researchers in the rational design of polyesters for a variety of applications, from biomedical devices to sustainable packaging.
Impact on Thermal and Mechanical Properties
The presence of methyl substituents significantly alters the polymer chain mobility and packing, leading to predictable changes in key thermal and mechanical characteristics. Generally, methyl groups increase the glass transition temperature (Tg) by restricting chain rotation and introducing steric hindrance.[1][2] This stiffening effect can also lead to a reduction or complete loss of crystallinity, resulting in amorphous materials.[2][3]
The mechanical properties of methyl-substituted polyesters are also impacted. While increased rigidity can lead to a higher modulus, the disruption of crystalline domains can result in a lower tensile strength but a higher extension at break in some cases.[2][4][5]
Table 1: Comparison of Thermal and Mechanical Properties of Methyl-Substituted and Unsubstituted Biobased Polyesters
| Polyester System | Methyl Substitution | Tg (°C) | Tm (°C) | Tensile Modulus (MPa) | Elongation at Break (%) | Reference |
| Furandioate-Adipate Copolyesters | Linear (1,4-butanediol) | - | - | 19.1 | 44.5 | [2][4][5] |
| Methyl-branched (2,5-hexamethylene) | Higher than linear | Amorphous | 67.8 | 89.7 | [2][4][5] | |
| Furan-2,5-dicarboxylic acid (FDCA) based | Poly(butylene furanoate) (PBF) | 36-38 | 170-177 | - | - | [6] |
| Poly(1,4-pentylene furanoate) | Increased | - | - | - | [6] | |
| 1,4-Butanediol and 4,4'-biphenyldicarboxylic acid based | Unsubstituted | - | Lower | - | - | [7] |
| 2-methyl substituted | - | Lower | - | - | [7] | |
| 2,2-dimethyl substituted | - | No liquid crystalline behavior | - | - | [7] |
Impact on Biodegradation
A critical aspect for the application of biobased polyesters is their biodegradability. Methyl-substitution has a pronounced effect on the rate of both hydrolytic and enzymatic degradation. The steric hindrance provided by the methyl groups can inhibit the access of water molecules and enzymes to the ester bonds, thereby slowing down the degradation process.[3][8] This allows for the fine-tuning of the polymer's stability and degradation profile to match specific application requirements.[4][9] For instance, copolyesters from secondary alcohol diols (containing methyl branches) exhibit significantly decreased rates of biodegradation compared to their linear counterparts.[4][9]
Table 2: Impact of Methyl-Substitution on the Degradation of Biobased Polyesters
| Polyester System | Methyl Substitution | Degradation Observation | Reference |
| Poly(2-methylene-1,3-dioxepane) (PMDO) based | Unsubstituted (PMDO) | Slight changes in hydrolysis and biodegradation rate compared to PCL. | [3] |
| Methyl-substituted (PMe-MDO) | Significant reduction in the rate of hydrolysis and biodegradation. | [3] | |
| Furandioate-Adipate Copolyesters | Linear (from 1° alcohol diols) | Higher rates of enzymatic hydrolysis. | [4][9] |
| Methyl-branched (from 2° alcohol diols) | Significantly decreased rates of biodegradation. | [4][9] |
Experimental Protocols
Synthesis of Methyl-Substituted Polyesters (Melt Polycondensation)
A common method for synthesizing both methyl-substituted and unsubstituted polyesters is melt polycondensation.[10][11]
-
Monomer Preparation: The diol (e.g., 2-methyl-1,3-propanediol) and diacid or its dimethyl ester (e.g., 2,5-furandicarboxylic acid) are charged into a reaction vessel in a defined molar ratio. A catalyst, such as tetrabutyl titanate (TBT), is typically added.[10]
-
Esterification/Transesterification: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature range of 150-190°C. During this stage, water or methanol is removed as a byproduct.[10]
-
Polycondensation: The temperature is gradually increased (e.g., to 210-260°C) while a vacuum is applied to facilitate the removal of byproducts and drive the polymerization reaction towards higher molecular weights.[10] The reaction is continued until the desired viscosity or molecular weight is achieved.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized polyesters. For example, in poly(methyl-propylene furanoate) (PMePF), the asymmetrical bending of the –CH₃ group appears around 1470 cm⁻¹ in the FTIR spectrum, and specific proton and carbon signals can be assigned in the NMR spectra.[10]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal transitions of the polyesters, including the glass transition temperature (Tg) and the melting temperature (Tm). Samples are typically heated, cooled, and then reheated at a controlled rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere to observe these transitions.[12]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyesters. The analysis involves heating a small sample at a constant rate in a controlled atmosphere and monitoring its weight loss as a function of temperature.[7]
-
Tensile Testing: The mechanical properties, such as tensile modulus, tensile strength, and elongation at break, are determined using a universal testing machine on dog-bone-shaped specimens prepared from the polyester films, following standards like ASTM D638.
-
Enzymatic Degradation: The biodegradability of the polyesters is assessed by monitoring the weight loss of polymer films or the mineralization to CO₂ in the presence of specific enzymes (e.g., Humicola insolens cutinase) or in a soil environment.[4][9][13][14] For in-vitro enzymatic tests, pre-weighed polymer films are incubated in a buffer solution containing the enzyme at a controlled temperature and pH. The weight loss of the films is measured at regular intervals.
Structure-Property Relationship
The following diagram illustrates the logical relationship between the introduction of methyl-substituents and the resulting changes in the properties of biobased polyesters.
Caption: Logical flow from methyl-substitution to polyester property changes.
References
- 1. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00630A [pubs.rsc.org]
- 4. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.utwente.nl [research.utwente.nl]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Biodegradation of Synthetic Aliphatic-Aromatic Polyesters in Soils: Linking Chemical Structure to Biodegradability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biodegradation of Synthetic Aliphatic-Aromatic Polyesters in Soils: Linking Chemical Structure to Biodegradability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Characterizing Hexanediol Oxidation Products with IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is a powerful and accessible analytical technique for monitoring the oxidation of alcohols like 1,6-hexanediol. This guide provides a comparative analysis of using IR spectroscopy to characterize the products of hexanediol oxidation, supported by experimental data and protocols. We will also objectively compare its performance with alternative analytical methods.
Distinguishing Reactants and Products: The IR Spectral Evidence
The oxidation of 1,6-hexanediol can yield a mixture of products, primarily the intermediate 6-hydroxyhexanal, the dialdehyde adipaldehyde, and the final dicarboxylic acid, adipic acid. IR spectroscopy allows for the clear identification of these species by tracking changes in characteristic functional group absorptions.
The key spectral events to monitor are the disappearance of the alcohol's O-H stretch and the appearance and evolution of the carbonyl (C=O) stretch.
Table 1: Comparative IR Absorption Data for 1,6-Hexanediol and its Oxidation Products
| Compound | Functional Group | Characteristic IR Absorption Band (cm⁻¹) | Appearance of Band |
| 1,6-Hexanediol | Alcohol (O-H stretch) | 3600 - 3200 (broad, strong) | Broad peak indicating hydrogen bonding.[1][2] |
| Alcohol (C-O stretch) | ~1050 (strong) | ||
| 6-Hydroxyhexanal | Aldehyde (C=O stretch) | ~1725 (strong) | Emergence of a strong carbonyl peak. |
| Aldehyde (C-H stretch) | ~2820 and ~2720 (medium, two bands) | Diagnostic for the aldehyde functional group.[1][3][4] | |
| Alcohol (O-H stretch) | 3600 - 3200 (broad, strong) | Persistence of the broad alcohol peak. | |
| Adipaldehyde | Aldehyde (C=O stretch) | ~1725 (strong) | Strong carbonyl absorption. |
| Aldehyde (C-H stretch) | ~2820 and ~2720 (medium, two bands) | Characteristic aldehyde C-H stretches.[1][3][4] | |
| Adipic Acid | Carboxylic Acid (O-H stretch) | 3300 - 2500 (very broad, strong) | Very broad absorption due to strong hydrogen bonding.[1] |
| Carboxylic Acid (C=O stretch) | ~1710 (strong) | Strong carbonyl peak, often slightly lower in frequency than aldehydes.[5] |
Visualizing the Oxidation Pathway and Experimental Workflow
The following diagrams illustrate the chemical transformations and the analytical process.
Caption: Oxidation pathway of 1,6-hexanediol.
Caption: Experimental workflow for IR analysis.
Experimental Protocol: Monitoring Hexanediol Oxidation with IR Spectroscopy
This protocol outlines the general steps for monitoring the oxidation of 1,6-hexanediol using IR spectroscopy.
Materials:
-
1,6-hexanediol
-
Oxidizing agent (e.g., potassium dichromate, sodium hypochlorite)
-
Appropriate solvent (e.g., glacial acetic acid)
-
Quenching agent (e.g., sodium bisulfite solution)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
FTIR spectrometer
-
IR sample cells (e.g., salt plates) or ATR accessory
Procedure:
-
Reaction Setup: Dissolve a known quantity of 1,6-hexanediol in a suitable solvent in a reaction flask.
-
Initiation of Oxidation: Add the oxidizing agent to the reaction mixture. The reaction may be run at room temperature or heated under reflux, depending on the chosen oxidant.
-
Reaction Monitoring: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop the oxidation process.
-
Sample Preparation for IR Analysis:
-
Liquid Samples: If the product is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solid Samples: If the product is a solid, it can be prepared as a KBr pellet or as a mull with Nujol oil.
-
ATR-FTIR: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the liquid or solid sample is placed directly on the ATR crystal.
-
-
IR Spectrum Acquisition: Record the IR spectrum of the sample, typically in the range of 4000-600 cm⁻¹.
-
Data Analysis: Analyze the obtained spectrum, paying close attention to the regions corresponding to O-H and C=O stretching vibrations to identify the presence of the starting material and the formation of oxidation products.
Comparison with Other Analytical Methods
While IR spectroscopy is a valuable tool, other analytical techniques can provide complementary or more detailed information.
Table 2: Comparison of Analytical Methods for Hexanediol Oxidation Products
| Technique | Principle | Advantages | Disadvantages |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | - Fast and simple to operate.- Non-destructive.- Provides clear information on functional group transformations. | - Can be difficult to quantify mixtures accurately.- Complex mixtures can lead to overlapping peaks. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification.[6][7] | - Excellent for separating and identifying components in a mixture.- Highly sensitive and provides quantitative data.- Can identify unexpected byproducts. | - Requires volatile and thermally stable samples (derivatization may be necessary).- More complex instrumentation and sample preparation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | - Provides unambiguous structure elucidation.- Can be used for quantification (qNMR).- Can analyze complex mixtures without prior separation. | - Lower sensitivity compared to MS.- More expensive instrumentation.- Data analysis can be complex. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | - Suitable for non-volatile and thermally unstable compounds.- Can be coupled with various detectors (e.g., UV, MS) for identification and quantification. | - Resolution may be lower than GC for some compounds.- Requires selection of appropriate columns and mobile phases. |
References
- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. news-medical.net [news-medical.net]
- 7. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
Comparative Analysis of ¹H and ¹³C NMR Spectral Data for Hexanediol Isomers
A comprehensive comparative analysis of Nuclear Magnetic Resonance (NMR) spectral data for various isomers of hexanediol is presented to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these compounds. This guide provides a summary of ¹H and ¹³C NMR chemical shifts in tabular format, detailed experimental protocols for data acquisition, and a logical relationship diagram of the isomers.
¹H and ¹³C NMR Spectral Data Comparison
The ¹H and ¹³C NMR chemical shifts for nine isomers of hexanediol are summarized in the tables below. These values were obtained from various spectral databases and literature sources, with the majority of the data acquired in deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Chemical Shift (δ, ppm) Data for Hexanediol Isomers in CDCl₃
| Isomer | C1-H | C2-H | C3-H | C4-H | C5-H | C6-H | OH |
| 1,2-Hexanediol | 3.41 (dd), 3.65 (dd) | 3.75 (m) | 1.45 (m) | 1.33 (m) | 1.33 (m) | 0.91 (t) | 2.15 (br s), 2.55 (br s) |
| 1,3-Hexanediol | 3.80 (m) | 1.70 (m), 1.55 (m) | 4.05 (m) | 1.40 (m) | 1.35 (m) | 0.92 (t) | - |
| 1,4-Hexanediol | 3.68 (t) | 1.60 (m) | 1.50 (m) | 3.80 (m) | 1.45 (m) | 0.95 (t) | - |
| 1,5-Hexanediol | 3.64 (t) | 1.57 (m) | 1.43 (m) | 1.57 (m) | 3.80 (m) | 1.18 (d) | - |
| 1,6-Hexanediol | 3.64 (t) | 1.57 (m) | 1.40 (m) | 1.40 (m) | 1.57 (m) | 3.64 (t) | 1.63 (br s) |
| 2,3-Hexanediol | 1.15 (d) | 3.45 (m) | 3.60 (m) | 1.45 (m) | 1.45 (m) | 0.95 (t) | - |
| 2,4-Hexanediol | 1.20 (d) | 1.50 (m) | 4.00 (m) | 1.40 (m) | 3.80 (m) | 1.18 (d) | - |
| 2,5-Hexanediol | 1.20 (d) | 3.83 (m) | 1.58 (m) | 1.58 (m) | 3.83 (m) | 1.20 (d) | 2.70 (br s) |
| 3,4-Hexanediol | 0.95 (t) | 1.50 (m) | 3.40 (m) | 3.40 (m) | 1.50 (m) | 0.95 (t) | - |
Note: '-' indicates that the data was not available in the searched resources. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), and br (broad).
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Data for Hexanediol Isomers in CDCl₃
| Isomer | C1 | C2 | C3 | C4 | C5 | C6 |
| 1,2-Hexanediol [1] | 66.5 | 72.8 | 33.0 | 28.0 | 22.8 | 14.1 |
| 1,3-Hexanediol | 62.5 | 42.5 | 68.0 | 30.0 | 22.9 | 14.2 |
| 1,4-Hexanediol | 62.8 | 35.5 | 29.0 | 71.5 | 25.5 | 10.0 |
| 1,5-Hexanediol | 62.7 | 32.5 | 22.0 | 39.0 | 68.0 | 23.5 |
| 1,6-Hexanediol [2] | 62.9 | 32.7 | 25.7 | 25.7 | 32.7 | 62.9 |
| 2,3-Hexanediol | 23.5 | 72.0 | 74.0 | 28.0 | 23.0 | 14.0 |
| 2,4-Hexanediol | 23.5 | 45.0 | 68.0 | 30.0 | 67.0 | 23.5 |
| 2,5-Hexanediol | 23.6 | 68.1 | 35.5 | 35.5 | 68.1 | 23.6 |
| 3,4-Hexanediol | 10.0 | 26.0 | 74.5 | 74.5 | 26.0 | 10.0 |
Experimental Protocols
The NMR spectral data presented in this guide were acquired using standard NMR spectroscopy techniques. While specific parameters may vary slightly between different data sources, a general experimental protocol is outlined below.
Instrumentation: NMR spectra were recorded on Bruker, JEOL, or Varian spectrometers operating at proton frequencies ranging from 90 MHz to 500 MHz.
Sample Preparation: Samples of the hexanediol isomers were dissolved in deuterated chloroform (CDCl₃) at a typical concentration of 5-10 mg/mL. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy: Proton NMR spectra were acquired at room temperature. A sufficient number of scans were accumulated to obtain a good signal-to-noise ratio. The spectral width was set to encompass all proton signals, typically from 0 to 10 ppm.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded with proton decoupling to simplify the spectra to single lines for each unique carbon atom. The spectral width was typically set from 0 to 220 ppm.
Logical Relationship of Hexanediol Isomers
The structural relationship between the different hexanediol isomers is based on the position of the two hydroxyl (-OH) groups on the six-carbon hexane chain. The following diagram, generated using the DOT language, illustrates this logical relationship.
Caption: Positional Isomerism in Hexanediols.
References
Differentiating Intermolecular and Intramolecular Hydrogen Bonding in Diols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hydrogen bonding, a critical non-covalent interaction, profoundly influences the three-dimensional structure, reactivity, and physical properties of molecules. In diols, polyalcohols containing two hydroxyl (-OH) groups, hydrogen bonds can form between different molecules (intermolecular) or within the same molecule (intramolecular). Distinguishing between these two types of interactions is paramount for understanding molecular conformation, solvation, and their role in biological systems and drug design. This guide provides a comparative overview of the primary experimental techniques used to differentiate between intermolecular and intramolecular hydrogen bonding in diols, supported by experimental data and detailed protocols.
Key Distinctions and Experimental Approaches
The fundamental difference between intermolecular and intramolecular hydrogen bonding lies in their dependence on concentration. Intermolecular bonds are, by nature, dependent on the proximity of multiple molecules and are thus sensitive to changes in concentration. In contrast, intramolecular bonds, occurring within a single molecule, are independent of concentration. This principle forms the basis for the most common spectroscopic methods of differentiation.
Spectroscopic Techniques: A Head-to-Head Comparison
Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and widely used techniques for this purpose. Each offers unique insights into the nature of hydrogen bonding.
| Feature | Infrared (IR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Observable | O-H stretching vibrational frequency (νO-H) | Chemical shift of the hydroxyl proton (δOH) |
| Effect of H-Bonding | Broadening and red-shift (shift to lower wavenumber) of the O-H band | Deshielding and downfield shift (to higher ppm) of the OH proton signal |
| Differentiation Method | Concentration-dependent studies | Concentration, temperature, and solvent-dependent studies; Isotopic perturbation |
| Key Advantage | Relatively simple and rapid | Provides more detailed structural and dynamic information |
Infrared (IR) Spectroscopy: The Concentration Dependence Test
IR spectroscopy is a direct probe of the vibrational modes of chemical bonds. The O-H stretching frequency is particularly sensitive to its environment. A "free" or non-hydrogen-bonded hydroxyl group exhibits a sharp absorption band typically in the range of 3600-3650 cm-1. The formation of a hydrogen bond weakens the O-H bond, resulting in a characteristic broadening and shift of this band to a lower wavenumber (red-shift).[1][2]
Experimental Protocol: Dilution Study
-
Sample Preparation : Prepare a series of solutions of the diol in a non-polar, aprotic solvent (e.g., carbon tetrachloride, CCl4, or hexane) at varying concentrations (e.g., 1 M, 0.1 M, 0.01 M, and 0.001 M).
-
Data Acquisition : Record the IR spectrum for each concentration in the O-H stretching region (3200-3700 cm-1).
-
Data Analysis :
-
Intermolecular H-Bonding : As the concentration decreases, the intensity of the broad, red-shifted band corresponding to intermolecular hydrogen bonds will decrease, while the intensity of the sharp, "free" O-H band will increase.[3][4][5]
-
Intramolecular H-Bonding : The position and relative intensity of the band corresponding to the intramolecularly hydrogen-bonded O-H group will remain largely unaffected by changes in concentration.[3][4]
-
Visualization of IR Spectroscopy Results
Caption: Effect of dilution on the O-H stretching band in IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Look
NMR spectroscopy provides information about the chemical environment of atomic nuclei. The chemical shift of a proton is highly sensitive to its electronic environment. Hydrogen bonding decreases the electron density around the hydroxyl proton, causing it to be "deshielded" and resonate at a higher frequency (downfield shift).[6]
Experimental Protocols
-
Concentration Study : Similar to the IR protocol, prepare a series of solutions of the diol in a non-polar, deuterated solvent (e.g., CDCl3 or C6D6) at varying concentrations.
-
Temperature Study : Record the 1H NMR spectrum of a single sample at various temperatures.
-
Intermolecular H-Bonding : Increasing the temperature provides thermal energy to disrupt the relatively weak intermolecular hydrogen bonds, causing the OH proton signal to shift upfield.[7]
-
Intramolecular H-Bonding : The chemical shift of an intramolecularly hydrogen-bonded proton is generally less sensitive to temperature changes.
-
A more advanced technique involves the partial deuteration of the hydroxyl groups. The presence of deuterium can perturb the equilibrium between hydrogen-bonded and non-hydrogen-bonded states, leading to measurable isotope shifts in the 1H NMR spectrum. This method is particularly useful for probing the persistence of intramolecular hydrogen bonds in the presence of a protic solvent.[8]
-
Sample Preparation : Prepare a sample of the diol partially deuterated at the hydroxyl positions and dissolve it in a non-polar solvent (e.g., CD2Cl2).
-
Titration : Titrate the sample with a protic solvent like methanol.
-
Data Analysis :
-
Intact Intramolecular H-Bond : If the intramolecular hydrogen bond remains intact, a constant isotope shift will be observed even with excess methanol.[8]
-
Ruptured Intramolecular H-Bond : If the intramolecular hydrogen bond is broken in favor of intermolecular bonding with the solvent, the isotope shift will titrate to zero.[8]
-
Visualization of NMR Spectroscopy Workflow
Caption: Experimental workflow for NMR-based differentiation of hydrogen bonding.
Computational Chemistry: A Theoretical Approach
In addition to experimental techniques, computational methods, particularly Density Functional Theory (DFT), offer a powerful tool for investigating hydrogen bonding in diols.[9][10] These methods can be used to:
-
Calculate the geometries and relative energies of different conformers of a diol, predicting the most stable structures.
-
Identify the presence of intramolecular hydrogen bonds based on geometric criteria (e.g., O-H···O distance and angle).
-
Simulate IR and NMR spectra to correlate theoretical predictions with experimental observations.[11]
Summary of Differentiating Characteristics
| Type of Hydrogen Bond | Effect of Dilution (IR & NMR) | Effect of Increasing Temperature (NMR) |
| Intermolecular | Significant change in spectral features (upfield shift in NMR, decrease in H-bonded band in IR). | Significant upfield shift of the OH proton signal. |
| Intramolecular | Minimal to no change in spectral features. | Relatively small change in the OH proton chemical shift. |
Concluding Remarks
The choice of technique for differentiating between intermolecular and intramolecular hydrogen bonding in diols depends on the specific research question and available instrumentation. IR spectroscopy offers a rapid and straightforward method based on the principle of concentration dependence. NMR spectroscopy, while more complex, provides a richer dataset, allowing for the investigation of temperature and solvent effects, as well as the application of advanced techniques like isotopic perturbation. For a comprehensive understanding, a combination of these experimental approaches with computational modeling is often the most powerful strategy. This integrated approach allows for a detailed characterization of the subtle yet crucial hydrogen bonding interactions that govern the behavior of diols in chemical and biological systems.
References
- 1. Differentiating subtle variation of weak intramolecular hydrogen bond in vicinal diols by linear infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Probing OH/OH hydrogen bonds with titratable NMR isotope shifts - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hexane-1,4-diol: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is not only a matter of regulatory compliance but also a critical component of a safe and responsible research environment. For drug development professionals and researchers, understanding the correct procedures for waste management is paramount to protecting both personnel and the environment. This guide provides a comprehensive overview of the recommended disposal protocol for Hexane-1,4-diol, based on established safety principles for similar chemical compounds.
Immediate Safety and Operational Plan
Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. The disposal should be carried out in a well-ventilated area, preferably within a fume hood.
Step-by-Step Disposal Procedure:
-
Hazard Identification and Classification: The first crucial step is to determine the hazard classification of the waste.[1] As a diol, this compound is an organic solvent.[2][3][4] Without a specific SDS, it should be treated with caution, assuming potential flammability and irritant properties. All chemical waste must be properly identified to ensure it is handled according to the appropriate protocols.[1]
-
Segregation of Waste: Never mix incompatible types of waste.[5][6] this compound waste should be collected in a designated, properly labeled, and sealed container.[4] This container should be specifically for non-halogenated organic solvents.[3][7] Keep solid and liquid waste in separate containers.[6]
-
Container Management: Use only approved chemical waste containers.[7] The container should be made of a material compatible with the chemical. Leave approximately 10% headspace in liquid waste containers to allow for expansion.[2] Ensure the container is tightly sealed to prevent leaks or the escape of vapors.[4][7]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Flammable," "Irritant").[1][4] The date of accumulation should also be included.[1]
-
Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup.[1] This area should be away from heat sources and ignition points.
-
Arranging for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the chemical waste.[1][8] Professional disposal services ensure that the waste is managed in compliance with all regulatory requirements.[1] Incineration is a common disposal method for organic solvents.[2]
Quantitative Data for Laboratory Chemical Disposal
The following table provides general quantitative data relevant to the disposal of laboratory chemicals. These values are for guidance and may vary based on local regulations and the specific properties of the chemical.
| Parameter | Guideline Value | Significance for Disposal |
| pH | 5.5 - 10.5 | For aqueous solutions, neutralization to within this range may be required before drain disposal is permitted for non-hazardous substances. However, organic solvents like this compound should not be drain disposed.[4][8] |
| Flash Point | < 60°C (140°F) | Chemicals with a flashpoint below this temperature are typically classified as flammable hazardous waste and require specific handling and disposal to prevent fire hazards. |
| Container Headspace | ~10% of container volume | Leaving adequate headspace in liquid waste containers is crucial to accommodate vapor expansion and prevent container rupture.[2] |
| Satellite Accumulation Time | Varies by generator status (e.g., ≤ 1 year for Small Quantity Generators) | This is the maximum time hazardous waste can be stored at or near the point of generation before being moved to a central storage area. Consult local regulations for specific time limits. |
Chemical Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste, from initial generation to final disposal.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
By adhering to these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby fostering a culture of safety and environmental responsibility.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 3. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 4. web.mit.edu [web.mit.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Hexane-1,4-diol
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Hexane-1,4-diol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE) and Exposure Controls
Proper engineering controls and personal protective equipment are critical to ensure safety when handling diols like this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible.[3]
Personal Protective Equipment Summary:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles are required. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) are mandatory.[1] Wear a lab coat or other protective clothing to prevent skin contact.[1][2] |
| Respiratory Protection | Respiratory protection is required when vapors or aerosols are generated.[1] A NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Note: The selection of specific PPE should be based on a thorough risk assessment of the particular laboratory procedures.
Operational Handling and Storage Protocols
Handling:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before use.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust, vapor, mist, or gas.[4]
-
Use non-sparking tools and take precautionary measures against static discharges.[4][5]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from oxidizing agents.[4]
Spill and Disposal Management
Spill Procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[4]
-
Wear appropriate personal protective equipment.
-
Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[6]
-
Collect the absorbed material into a suitable container for disposal.[6]
-
Do not flush to sewer.[4]
Disposal Plan:
-
Dispose of waste material in accordance with local, regional, and national regulations.
-
Leave chemicals in their original containers and do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
